1-Bromo-4-isobutylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBHVVRVSMBCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396427 | |
| Record name | 1-Bromo-4-isobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-99-2 | |
| Record name | 1-Bromo-4-(2-methylpropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-isobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-isobutylbenzene (CAS: 2051-99-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-isobutylbenzene, with the CAS registry number 2051-99-2, is a halogenated aromatic hydrocarbon.[1] Its molecular structure, featuring a bromine atom and an isobutyl group attached to a benzene ring in the para position, makes it a valuable intermediate in organic synthesis.[1] This compound serves as a crucial building block for introducing the 4-isobutylphenyl moiety into more complex molecules.[1] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it plays a role in the synthesis of various target compounds.[1][2] The bromine atom acts as an excellent leaving group, facilitating a variety of cross-coupling reactions, which are fundamental to the construction of carbon-carbon bonds.[1][2]
Physicochemical and Spectral Data
The following tables summarize the key physical, chemical, and spectral properties of this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2051-99-2 | [1][3][4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₃Br | [1][4][5][7] |
| Molecular Weight | 213.11 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [4][9] |
| Density | 1.24 g/cm³ | [1][7] |
| Boiling Point | 237 °C at 760 mmHg | [1][7] |
| Flash Point | 96.6 °C | [7] |
| Refractive Index | 1.525 | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ether and chloroform. | [4][9] |
Table 2: Spectral Data
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR | Data for the structurally similar isobutylbenzene shows signals around δ 7.61 (5H, m), 2.89 (2H, d, J = 7 Hz), 2.29 (1H, nonet, J = 7 Hz), and 1.34 (6H, d, J = 7 Hz). For this compound, the aromatic region would show a different splitting pattern due to the para-substitution. | |
| ¹³C NMR | Predicted peaks available. | [4] |
| Infrared (IR) | Vapor Phase IR spectrum available. | [10] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, showing the molecular ion peak and fragmentation patterns characteristic of the structure. | [10][11][12] |
Synthesis and Reactivity
This compound is a key synthetic intermediate, valued for its ability to participate in a variety of chemical transformations.
Synthesis of this compound
A common method for the synthesis of this compound is through the electrophilic bromination of isobutylbenzene. A specific protocol is detailed in the synthesis of Ibuprofen, where it serves as a key intermediate.
-
Reactants: Isobutylbenzene, Bromine, Carbon Tetrachloride (solvent).
-
Procedure:
-
Dissolve isobutylbenzene (13.4g, 0.1 mol) in 50 mL of carbon tetrachloride in a reaction vessel equipped with a stirrer.
-
Cool the mixture to 0 °C with stirring.
-
Slowly add bromine (2.5 mL, 0.105 mol) dropwise to the reaction mixture.
-
Maintain the reaction temperature between 30-40 °C for 2 hours.
-
After the reaction is complete, the mixture is worked up by washing with a saturated aqueous solution of sodium thiosulfate and then with water.
-
The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield this compound.
-
-
Note: This protocol is adapted from a patent describing the synthesis of ibuprofen.[13] The molar ratio of isobutylbenzene to bromine is approximately 1:1.05.[13]
Key Reactions
The presence of the bromine atom on the aromatic ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular frameworks.
Caption: Key cross-coupling reactions of this compound.
The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[14]
-
General Experimental Protocol:
-
In a flame-dried round-bottom flask, combine this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Add a palladium catalyst, for example, palladium(II) acetate (2 mol%) and a phosphine ligand like triphenylphosphine (4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[9]
-
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15]
-
General Experimental Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv), a palladium catalyst such as palladium(II) acetate (2 mol%), and a ligand like tri(o-tolyl)phosphine (4 mol%).
-
Purge the vessel with an inert gas.
-
Add an anhydrous solvent (e.g., DMF), an alkene (1.2 equiv), and a base such as triethylamine (1.5 equiv).
-
Heat the mixture (e.g., to 100-120 °C) and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, remove the solvent, and purify the product via column chromatography.[15][16]
-
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17]
-
General Experimental Protocol:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent like THF.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper(I) co-catalyst such as CuI (0.025 equiv), and a base like diisopropylamine (7.0 equiv).
-
Add the terminal alkyne (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for a few hours.
-
Upon completion, dilute the reaction mixture with an ether, filter through Celite, and wash the filtrate with saturated aqueous ammonium chloride, sodium bicarbonate, and brine.
-
Dry the organic phase, concentrate it, and purify the product by flash column chromatography.[3]
-
Application in Drug Development: Synthesis of Ibuprofen
A significant application of this compound is as a key intermediate in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[13]
Synthetic Pathway of Ibuprofen
Caption: Synthesis of Ibuprofen via this compound.
-
Step 1: Coupling Reaction to form Ibuprofen Ester
-
In a reaction vessel under a nitrogen atmosphere, combine nickel(II) chloride hexahydrate (0.009 mol), 2,2'-bipyridine (0.0108 mol), sodium chloride (0.045 mol), manganese powder (0.27 mol), and triethylamine hydrochloride (0.045 mol) in tetrahydrofuran (250 mL).
-
Stir the mixture at 40 °C for 20 minutes.
-
Add a solution of this compound and methyl 2-chloropropionate (molar ratio 1:1.5) to the catalyst system.
-
Continue the reaction until completion, monitoring by an appropriate method (e.g., TLC or GC).
-
-
Step 2: Hydrolysis to Ibuprofen
-
Dissolve the resulting ibuprofen ester (0.082 mol) in methanol (80 mL).
-
Add an aqueous solution of sodium hydroxide (150 mL, 0.098 mol).
-
Stir the mixture at 40 °C for 3 hours.
-
After hydrolysis, the mixture is acidified to precipitate ibuprofen, which is then filtered, washed, and dried.
-
-
Note: This protocol is based on the methodology described in Chinese patent CN116003216A.[13] This process highlights a practical application of this compound in the synthesis of a significant pharmaceutical product.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Strong oxidizing agents.
References
- 1. This compound | 2051-99-2 | CAA05199 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 2051-99-2 [chemnet.com]
- 8. This compound | 2051-99-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]
- 13. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
1-Bromo-4-isobutylbenzene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-isobutylbenzene (CAS No. 2051-99-2), a key intermediate in organic synthesis. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis via electrophilic aromatic bromination, and discusses its applications, particularly in the pharmaceutical industry. Spectroscopic data, safety information, and a logical relationship diagram are also included to offer a thorough resource for laboratory and research applications.
Chemical Identity and Properties
This compound is a halogenated aromatic hydrocarbon.[1] Its molecular structure consists of a benzene ring substituted with a bromine atom and an isobutyl group at the para position.[1] This structure makes it a valuable reagent for introducing the 4-isobutylphenyl moiety into more complex molecules, a common fragment in pharmacologically active compounds.[1]
Molecular Formula and Weight
The chemical formula and molecular weight of this compound are fundamental identifiers for this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It typically appears as a colorless to pale yellow liquid.[2] It is poorly soluble in water but shows good solubility in common organic solvents such as ether, chloroform, and benzene.
| Property | Value | Reference(s) |
| CAS Number | 2051-99-2 | [2] |
| Appearance | Colorless to pale yellow liquid or crystals | |
| Boiling Point | 237 °C at 760 mmHg | [1] |
| Density | ~1.24 g/cm³ | [1] |
| Flash Point | 96.6 °C | [2] |
| Refractive Index | 1.525 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents |
Synthesis of this compound
The most common method for synthesizing this compound is through the electrophilic aromatic bromination of isobutylbenzene.[1] This reaction typically involves treating isobutylbenzene with molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃).[3] The isobutyl group is an ortho-, para-director, and due to steric hindrance from the bulky isobutyl group, the para-substituted product is the major isomer formed.
Representative Experimental Protocol: Electrophilic Bromination
The following protocol is a representative procedure for the bromination of an alkylbenzene and can be adapted for the synthesis of this compound.
Materials:
-
Isobutylbenzene
-
Molecular Bromine (Br₂)
-
Anhydrous Iron(III) Chloride (FeCl₃) or Iron filings
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Aqueous sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap (to handle HBr gas evolved)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
In a clean, dry round-bottom flask, dissolve isobutylbenzene in a suitable solvent like dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) chloride or a few iron filings to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of molecular bromine, dissolved in the same solvent, to the stirred reaction mixture via the dropping funnel. The addition should be done at a rate that keeps the reaction temperature under control.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-7.5 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the isobutyl group will appear as another doublet, both with coupling constants typical for para-substituted benzene rings.
-
Isobutyl Protons:
-
A doublet for the two methylene (-CH₂-) protons adjacent to the benzene ring.
-
A multiplet for the single methine (-CH-) proton.
-
A doublet for the six equivalent methyl (-CH₃) protons.
-
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will be significantly shifted, and the aromatic carbons will appear in the typical range for substituted benzenes. The isobutyl group will show three distinct signals for the methylene, methine, and methyl carbons.
Infrared (IR) Spectroscopy
Key IR absorption peaks are expected for:
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically around 600-500 cm⁻¹
Applications in Research and Drug Development
This compound serves as a critical building block in organic synthesis.[1] Its primary utility lies in its role as a precursor for introducing the 4-isobutylphenyl group into target molecules through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where the bromine atom acts as an excellent leaving group.[1] This moiety is a key structural component in many non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen. The lipophilicity and steric bulk of the isobutyl group can be crucial for modulating the pharmacological properties of drug candidates, such as receptor binding, metabolism, and bioavailability.[1]
Safety and Handling
This compound is considered an irritant. It may cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area with plenty of water.
Logical Relationships Diagram
The following diagram illustrates the key relationships between the synthesis, structure, properties, and applications of this compound.
Caption: Logical workflow of this compound from synthesis to application.
References
An In-depth Technical Guide to 1-Bromo-4-isobutylbenzene: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-4-isobutylbenzene, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, presenting all quantitative data in structured tables and illustrating key processes with diagrams.
Molecular Structure and Properties
This compound is a substituted aromatic hydrocarbon with a bromine atom and an isobutyl group attached to a benzene ring in a para configuration.[1] Its chemical structure and key properties are summarized below.
Chemical Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2051-99-2 | [1] |
| Molecular Formula | C₁₀H₁₃Br | [1][2] |
| Molecular Weight | 213.11 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 237 °C at 760 mmHg | [1][4] |
| Density | ~1.24 g/cm³ | [1][4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet | 2H | Aromatic protons ortho to Bromine |
| ~7.05 | Doublet | 2H | Aromatic protons ortho to Isobutyl group |
| ~2.45 | Doublet | 2H | -CH₂- |
| ~1.85 | Multiplet | 1H | -CH(CH₃)₂ |
| ~0.90 | Doublet | 6H | -CH(CH₃)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Aromatic C-isobutyl |
| ~131 | Aromatic C-H ortho to Bromine |
| ~130 | Aromatic C-H ortho to Isobutyl group |
| ~120 | Aromatic C-Br |
| ~45 | -CH₂- |
| ~30 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Mass Spectrometry (MS) Data (Predicted Fragmentation):
| m/z | Ion | Notes |
| 212/214 | [C₁₀H₁₃Br]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for Bromine. |
| 156/158 | [C₆H₄Br]⁺ | Loss of isobutyl radical. |
| 133 | [C₁₀H₁₃]⁺ | Loss of Bromine radical. |
| 57 | [C₄H₉]⁺ | Isobutyl cation, often the base peak. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the electrophilic bromination of isobutylbenzene.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol:
This protocol is adapted from a similar procedure for the synthesis of Ibuprofen, where this compound is a key intermediate.
-
Materials: Isobutylbenzene, Bromine, Iron filings (catalyst), Dichloromethane (solvent), Sodium bisulfite solution, Sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve isobutylbenzene in dichloromethane.
-
Add a catalytic amount of iron filings to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by washing with a saturated sodium bisulfite solution to remove unreacted bromine.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Application in the Synthesis of Ibuprofen
This compound is a crucial starting material in some synthetic routes to Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Logical Relationship in Ibuprofen Synthesis:
Caption: Key steps in the synthesis of Ibuprofen from this compound.
Detailed Experimental Protocol (Grignard Route):
-
Materials: this compound, Magnesium turnings, Anhydrous diethyl ether or THF, Dry ice (solid CO₂), Hydrochloric acid.
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous ether or THF dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, pour the solution onto an excess of crushed dry ice with vigorous stirring.
-
After the dry ice has sublimed, quench the reaction with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude Ibuprofen.
-
The product can be purified by recrystallization.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom in this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science.
Experimental Workflow for Suzuki-Miyaura Coupling:
References
A Spectroscopic Guide to 1-Bromo-4-isobutylbenzene: Elucidating Molecular Structure for Drug Development
Introduction: The Role of 1-Bromo-4-isobutylbenzene in Synthesis
This compound (CAS No. 2051-99-2) is a halogenated aromatic hydrocarbon that serves as a important building block in organic synthesis.[1] Its structure, featuring a para-substituted benzene ring with a bromine atom and an isobutyl group, makes it a valuable intermediate, particularly in the pharmaceutical and fine chemical industries.[1] The bromine atom provides a reactive handle for forming new carbon-carbon bonds through powerful cross-coupling reactions, while the isobutyl moiety allows for the introduction of a lipophilic group, which can be critical for modulating the pharmacological properties of drug candidates.[1]
Accurate and unambiguous structural confirmation of such intermediates is a cornerstone of modern drug development, ensuring the integrity of synthetic pathways and the identity of final active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy. We will explore not only the data but also the causality behind the experimental choices and the logic of spectral interpretation.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Fingerprint
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a compound like this compound, Electron Ionization (EI) is the most common method, as it provides a detailed fragmentation pattern that acts as a molecular fingerprint.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The volatile nature of this compound makes it an ideal candidate for GC-MS analysis, which separates the compound from any potential impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 80 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape. Helium is typically used as the carrier gas.
-
MS Analysis (Electron Ionization): The eluent from the GC column is directed into the ion source of the mass spectrometer, typically maintained at 70 eV. This high energy ensures reproducible fragmentation. The analyzer (e.g., a quadrupole) scans a mass range, for instance, from m/z 40 to 300.
Data Interpretation and Expected Fragmentation
The mass spectrum of this compound is expected to exhibit several key features that confirm its identity. The molecular weight of the compound is approximately 213.11 g/mol .[2]
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge) | Proposed Fragment Identity | Interpretation Notes |
| 214 / 212 | [C₁₀H₁₃Br]⁺• (M⁺• and M+2⁺•) | Molecular Ion Peaks . The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3][4] |
| 171 / 169 | [C₇H₆Br]⁺ | Loss of a propyl radical (•C₃H₇) from the molecular ion. |
| 157 / 155 | [C₆H₄Br]⁺ | Loss of the entire isobutyl group (•C₄H₉) via benzylic cleavage. This is often a significant fragmentation pathway for alkylbenzenes. |
| 91 | [C₇H₇]⁺ | Tropylium Ion . A common rearrangement product in the fragmentation of alkylbenzenes, formed by the loss of a bromine radical followed by rearrangement of the resulting isobutylbenzene cation.[2] |
| 57 | [C₄H₉]⁺ | The isobutyl cation. |
| 43 | [C₃H₇]⁺ | The isopropyl cation, a major fragment from the isobutyl group. This is often the base peak in the spectrum of isobutyl-containing compounds.[5] |
Logical Fragmentation Pathway
The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion, [M]⁺•. The subsequent fragmentation is driven by the stability of the resulting carbocations and radicals. The C-C bond beta to the aromatic ring (the benzylic position) is a common point of cleavage.
Caption: Predicted EI-MS fragmentation pathway for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, it allows for the clear identification of both the aromatic and the aliphatic isobutyl protons.
Experimental Protocol: ¹H NMR
A standard high-resolution ¹H NMR spectrum can be acquired with minimal sample preparation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is chemically inert and has a well-known residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[6]
-
Data Acquisition: Place the NMR tube in the spectrometer (e.g., 400 MHz). Acquire the spectrum using standard parameters, including a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[6]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The signals are then integrated to determine the relative ratios of protons.
Data Interpretation and Predicted Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the isobutyl group and the aromatic protons. The para-substitution on the benzene ring creates a symmetrical pattern, often referred to as an AA'BB' system, which simplifies to appear as two distinct doublets.
Caption: Proton labeling for ¹H NMR analysis.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Hₑ | ~ 7.40 | Doublet | 2H | J(Hₑ-Hₐ) ≈ 8.4 | Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded and shifted downfield.[7] |
| Hₐ | ~ 7.05 | Doublet | 2H | J(Hₐ-Hₑ) ≈ 8.4 | Aromatic protons ortho to the electron-donating alkyl group are more shielded and shifted upfield.[7] |
| Hc | ~ 2.45 | Doublet | 2H | J(Hc-Hₔ) ≈ 7.2 | Protons on the CH₂ group are adjacent to the aromatic ring (benzylic position) and coupled to the single Hₔ proton. |
| Hₔ | ~ 1.85 | Nonet (Multiplet) | 1H | J(Hₔ-Hc) ≈ 7.2, J(Hₔ-Hₑ) ≈ 6.8 | The CH proton is coupled to the two Hc protons and the six Hₑ protons, resulting in a complex multiplet. |
| Hₑ | ~ 0.90 | Doublet | 6H | J(Hₑ-Hₔ) ≈ 6.8 | The two equivalent methyl (CH₃) groups are coupled to the single Hₔ proton. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon framework. Standard spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR
The sample prepared for ¹H NMR can be used directly for ¹³C NMR.
-
Data Acquisition: Using the same sample and spectrometer, switch the acquisition parameters for ¹³C detection (e.g., at 101 MHz on a 400 MHz instrument).
-
Decoupling: Employ broadband proton decoupling to simplify the spectrum, causing all carbon signals to appear as singlets.
-
Scan Accumulation: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 256 or more) is required to obtain a good signal-to-noise ratio.
Data Interpretation and Predicted Spectrum
Due to the molecule's symmetry, this compound is expected to show 6 distinct carbon signals: 4 for the aromatic ring and 3 for the isobutyl group.
Caption: Carbon labeling for ¹³C NMR analysis.
Table 3: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | ~ 141 | Quaternary aromatic carbon attached to the isobutyl group. Alkyl groups cause a downfield shift.[8] |
| C2 | ~ 131 | Aromatic CH carbons ortho to the bromine. |
| C3 | ~ 130 | Aromatic CH carbons ortho to the isobutyl group. |
| C1 | ~ 120 | Quaternary aromatic carbon directly attached to bromine (ipso-carbon). The heavy atom effect of bromine causes a significant shielding effect compared to other substituted carbons.[9] |
| C5 | ~ 45 | The CH₂ carbon of the isobutyl group. |
| C6 | ~ 30 | The CH carbon of the isobutyl group. |
| C7 | ~ 22 | The two equivalent CH₃ carbons of the isobutyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups by Vibration
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is a rapid and effective method for confirming the presence of the aromatic ring and alkyl C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
Modern FTIR spectrometers often use an ATR accessory, which is ideal for analyzing liquid samples.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, the crystal is simply wiped clean with a solvent-moistened cloth (e.g., using isopropanol).
Data Interpretation and Expected Absorptions
The IR spectrum will be dominated by C-H and C-C bond vibrations. The C-Br stretch is often weak and falls in the fingerprint region, making it difficult to assign definitively.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | C-H Stretch | Aliphatic (isobutyl) C-H |
| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~ 1465 | C-H Bend | CH₂ and CH₃ Scissoring |
| ~ 1385, ~1370 | C-H Bend | CH(CH₃)₂ "isopropyl" split |
| ~ 820 | C-H Bend (Out-of-Plane) | 1,4-Disubstituted (para) benzene |
| 650 - 550 | C-Br Stretch | Aryl Bromide |
Conclusion
The collective data from Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared Spectroscopy provides a self-validating system for the structural confirmation of this compound. MS confirms the correct molecular mass and the presence of bromine. ¹H and ¹³C NMR precisely map the proton and carbon skeletons, respectively, confirming the para-substitution pattern and the structure of the isobutyl group. Finally, IR spectroscopy provides corroborating evidence for the key functional groups. Together, these techniques offer a comprehensive and unambiguous characterization essential for researchers in synthetic chemistry and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. This compound | CAS#:2051-99-2 | Chemsrc [chemsrc.com]
- 5. Benzene, 1-bromo-4-(1-methylethyl)- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-isobutylbenzene
This guide provides a detailed analysis of the ¹H NMR spectrum of 1-Bromo-4-isobutylbenzene, tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the limited availability of a fully assigned experimental spectrum in public databases, this document presents a predicted spectrum based on the analysis of structurally analogous compounds and fundamental principles of NMR spectroscopy.
Predicted ¹H NMR Data
The anticipated ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~ 0.92 | Doublet (d) | ~ 6.7 | 6H |
| H-b | ~ 1.85 | Nonet (n) | ~ 6.7 | 1H |
| H-c | ~ 2.45 | Doublet (d) | ~ 7.2 | 2H |
| H-d | ~ 7.08 | Doublet (d) | ~ 8.4 | 2H |
| H-e | ~ 7.40 | Doublet (d) | ~ 8.4 | 2H |
Spectral Interpretation and Rationale
The structure of this compound presents a symmetrical para-substituted aromatic ring and an isobutyl group, leading to a predictable ¹H NMR spectrum with five distinct signals.
Isobutyl Group Protons:
-
H-a (Methyl Protons): The six protons of the two equivalent methyl groups are expected to appear as a doublet at approximately 0.92 ppm. These protons are coupled to the single methine proton (H-b), resulting in the doublet multiplicity according to the n+1 rule (1+1=2).
-
H-b (Methine Proton): The single methine proton is coupled to the six methyl protons (H-a) and the two methylene protons (H-c). This would theoretically result in a complex multiplet. However, due to similar coupling constants, it is predicted to appear as a nonet (a multiplet with nine peaks) around 1.85 ppm.
-
H-c (Methylene Protons): The two benzylic protons are adjacent to the methine proton (H-b) and are therefore split into a doublet, appearing at approximately 2.45 ppm. The downfield shift is attributed to the proximity of the aromatic ring.
Aromatic Protons:
-
H-d and H-e: The para-substitution on the benzene ring results in a simplified aromatic region. The four aromatic protons are chemically non-equivalent but form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the isobutyl group (H-d) are expected to be more shielded and appear upfield around 7.08 ppm, while the protons ortho to the electron-withdrawing bromine atom (H-e) will be deshielded and resonate downfield at approximately 7.40 ppm. The coupling between these adjacent aromatic protons (ortho-coupling) will result in a doublet for each signal with a coupling constant of about 8.4 Hz.
Logical Relationships of Protons
The following diagram illustrates the structure of this compound and the coupling relationships between the different sets of protons.
Caption: Molecular structure of this compound and proton coupling relationships.
Experimental Protocols
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity and optimal resolution.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
To improve the signal-to-noise ratio, a total of 16 to 64 scans are typically co-added.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
-
The spectrum is then phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
The signals are integrated to determine the relative number of protons responsible for each resonance.
-
The multiplicities of the signals (e.g., singlet, doublet, triplet) and their coupling constants are determined.
An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Bromo-4-isobutylbenzene
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Bromo-4-isobutylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and spectral interpretation of this compound, offering field-proven insights to ensure accurate and reliable structural elucidation.
Introduction: The Significance of this compound and the Role of ¹³C NMR
This compound (CAS No. 2051-99-2) is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₁₃Br.[1][2][3] Its structure, featuring a para-substituted benzene ring with a bromine atom and an isobutyl group, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] The precise characterization of this molecule is paramount for quality control and for understanding its reactivity in subsequent synthetic transformations.
¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[4] It provides detailed information about the carbon skeleton, including the number of unique carbon environments, their hybridization state, and their electronic environment. For this compound, ¹³C NMR is crucial for confirming the substitution pattern on the benzene ring and verifying the integrity of the isobutyl side chain.
Theoretical Principles: Predicting the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic effects of the bromo and isobutyl substituents on the benzene ring.
Substituent Effects on Aromatic Chemical Shifts
The chemical shifts of the aromatic carbons in substituted benzenes are governed by the interplay of inductive and resonance effects of the substituents.[5]
-
The Isobutyl Group: As an alkyl group, the isobutyl substituent is an electron-donating group (EDG) through an inductive effect. This leads to a slight shielding of the aromatic carbons, causing their signals to appear at a lower chemical shift (upfield) compared to unsubstituted benzene (δ ≈ 128.5 ppm).
-
The Bromo Group: The bromine atom exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) through its inductive effect due to its high electronegativity. However, it is also capable of donating electron density to the aromatic ring via resonance, utilizing its lone pair electrons. A notable phenomenon is the "heavy atom effect," where the large electron cloud of bromine can cause significant shielding of the directly attached (ipso) carbon, leading to an upfield shift contrary to what would be expected based solely on electronegativity.[6]
Predicted Chemical Shift Assignments
Based on these principles and data from similar structures, the predicted ¹³C NMR chemical shifts for this compound are as follows:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (C-Br) | ~120 | Ispo-carbon attached to bromine, shielded by the heavy atom effect.[6] |
| C2, C6 | ~132 | Ortho to the bromine, deshielded by the inductive effect of bromine. |
| C3, C5 | ~129 | Meta to the bromine and ortho to the isobutyl group, slightly shielded by the isobutyl group. |
| C4 | ~141 | Para to the bromine and ipso to the isobutyl group, deshielded. |
| C7 (CH₂) | ~45 | Benzylic carbon of the isobutyl group. |
| C8 (CH) | ~30 | Methine carbon of the isobutyl group. |
| C9, C10 (CH₃) | ~22 | Equivalent methyl carbons of the isobutyl group. |
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a reliable ¹³C NMR spectrum necessitates meticulous sample preparation and the selection of appropriate experimental parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities.
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for the compound and has a well-defined residual solvent peak (δ ≈ 77.16 ppm) for referencing.
-
Concentration: Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for a ¹³C NMR experiment within a reasonable acquisition time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer and Parameters
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer) is used to provide a spectrum where each unique carbon appears as a singlet.
-
Spectral Width (SW): A spectral width of approximately 240 ppm is sufficient to encompass all expected carbon signals.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds ensures adequate data points for good resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to their equilibrium state before the next pulse. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) would be necessary.[7]
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Spectral Analysis and Interpretation
The following is an analysis of a reference ¹³C NMR spectrum of this compound.
Reference Spectrum and Peak Assignments
Table of ¹³C NMR Data for this compound
| Peak | Chemical Shift (δ) ppm | Assignment | Multiplicity (DEPT-135) |
| 1 | 140.9 | C4 | Quaternary (absent) |
| 2 | 131.5 | C2, C6 | CH (positive) |
| 3 | 129.9 | C3, C5 | CH (positive) |
| 4 | 120.1 | C1 | Quaternary (absent) |
| 5 | 45.1 | C7 | CH₂ (negative) |
| 6 | 30.3 | C8 | CH (positive) |
| 7 | 22.3 | C9, C10 | CH₃ (positive) |
Structural Confirmation with DEPT-135
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[8][9][10] A DEPT-135 experiment provides the following information:
-
Positive signals: CH₃ and CH carbons.
-
Negative signals: CH₂ carbons.
-
Absent signals: Quaternary carbons.
The DEPT-135 spectrum of this compound would confirm the assignments in the table above, with a negative signal for the benzylic CH₂ group (C7) and positive signals for the aromatic CH groups (C2, C3, C5, C6), the isobutyl CH group (C8), and the isobutyl CH₃ groups (C9, C10). The quaternary carbons (C1 and C4) would be absent in the DEPT-135 spectrum.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the corresponding ¹³C NMR chemical shift assignments.
Figure 1. Molecular structure of this compound with ¹³C NMR assignments.
Conclusion
¹³C NMR spectroscopy, in conjunction with techniques like DEPT, provides a robust and definitive method for the structural analysis of this compound. By understanding the fundamental principles of substituent effects and adhering to a rigorous experimental protocol, researchers can confidently assign the carbon signals and verify the molecular structure. This in-depth analysis is critical for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the integrity of research and development in the chemical and pharmaceutical sciences.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-4-isobutylbenzene
This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-Bromo-4-isobutylbenzene, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the fragmentation pathways of this molecule under electron ionization (EI) conditions, offering insights into its structural characterization.
Introduction: The Significance of this compound
This compound (C₁₀H₁₃Br) is a halogenated aromatic hydrocarbon with a molecular weight of approximately 213.12 g/mol .[1][2] Its structure, featuring a para-substituted benzene ring with a bromine atom and an isobutyl group, makes it a versatile reagent in organic synthesis.[1] The presence of the bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the isobutyl moiety imparts specific steric and lipophilic properties.[1] Understanding the mass spectrometric profile of this compound is crucial for reaction monitoring, purity assessment, and structural verification in synthetic chemistry workflows.
Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺•) but also to induce extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for structural elucidation and compound identification. The molecular ions, being energetically unstable, break down into smaller, more stable fragment ions and neutral radicals. Only the charged fragments are detected by the mass spectrometer.
Predicted Mass Spectrum of this compound
While a publicly available high-resolution spectrum is not readily accessible, a detailed prediction of the key fragments can be made based on established principles of mass spectrometry and data from analogous compounds. The analysis is predicated on the unique structural features of this compound: the bromine isotope pattern and the fragmentation of the alkylbenzene moiety.
The Molecular Ion and the Bromine Isotope Pattern
A defining characteristic of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively). This results in a distinctive isotopic pattern for any fragment containing a bromine atom. The molecular ion of this compound will therefore appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). These are referred to as the M⁺• and (M+2)⁺• peaks.
Given the monoisotopic mass of this compound as approximately 212.02 u, the molecular ion peaks are expected at:
-
m/z 212 : Corresponding to [C₁₀H₁₃⁷⁹Br]⁺•
-
m/z 214 : Corresponding to [C₁₀H₁₃⁸¹Br]⁺•
The near 1:1 intensity ratio of these two peaks is a definitive indicator of the presence of a single bromine atom in the molecule.
Major Fragmentation Pathways and Key Ions
The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations. The isobutyl-substituted benzene ring offers several pathways for fragmentation.
The most favorable fragmentation pathway for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage. This results in the formation of a highly stable benzylic carbocation. In the case of this compound, this involves the loss of a propyl radical (•C₃H₇).
This fragmentation is predicted to be the most dominant, making the resulting ion the base peak in the spectrum.
-
m/z 170/172 : [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺
It is important to note that this fragment will also exhibit the characteristic 1:1 bromine isotope pattern.
Cleavage of the bond alpha to the benzene ring, with loss of an isobutyl radical (•C₄H₉), would lead to the formation of a bromophenyl cation.
-
m/z 155/157 : [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺
Another significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the isobutyl side chain, leading to a secondary carbocation. This is a common fragmentation for branched alkanes.
-
m/z 197/199 : [C₉H₁₀⁷⁹Br]⁺• / [C₉H₁₀⁸¹Br]⁺•
While the bromobenzyl cation is stable, further fragmentation can occur. The loss of the bromine atom from the bromobenzyl cation (m/z 170/172) can lead to the formation of the highly stable tropylium ion. Aromatic compounds with alkyl substituents often show a prominent peak at m/z 91, which is attributed to the formation of the tropylium ion (C₇H₇⁺) through rearrangement of the benzyl cation.
-
m/z 91 : [C₇H₇]⁺
This fragment will be a singlet peak, as it no longer contains bromine.
Summary of Predicted Mass Spectrum Data
The following table summarizes the predicted key ions, their mass-to-charge ratios, and their proposed structures in the electron ionization mass spectrum of this compound.
| m/z (Proposed) | Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 212/214 | [Br-C₆H₄-CH₂CH(CH₃)₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 197/199 | [Br-C₆H₄-CH₂C(CH₃)₂]⁺ | Loss of •CH₃ from the isobutyl group (α-cleavage) | Moderate to Low |
| 170/172 | [Br-C₆H₄-CH₂]⁺ | Benzylic cleavage with loss of •C₃H₇ | High (likely Base Peak) |
| 155/157 | [Br-C₆H₄]⁺ | Cleavage of the C-C bond alpha to the ring | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Loss of Br• from the bromobenzyl cation (m/z 170/172) | High |
| 77 | [C₆H₅]⁺ (Phenyl ion) | Loss of Br• from the bromophenyl cation (m/z 155/157) | Moderate |
| 43 | [C₃H₇]⁺ (Isopropyl cation) | Cleavage of the benzylic bond with charge retention on the alkyl fragment | Moderate to High |
Visualizing the Fragmentation Pathway
The fragmentation of this compound can be visualized as a series of competing and sequential reactions originating from the molecular ion.
Caption: Predicted fragmentation pathway of this compound under EI-MS.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a standardized protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Objective: To obtain a reproducible electron ionization mass spectrum of this compound, identifying the molecular ion and major fragment ions.
Materials and Reagents:
-
This compound (≥98% purity)
-
High-purity solvent (e.g., dichloromethane or hexane, GC grade)
-
Volumetric flasks and micropipettes
-
GC vials with septa
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent)
-
Mass spectrometer with an electron ionization source and a quadrupole or time-of-flight mass analyzer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
Transfer 1 mL of the final solution into a GC vial and seal.
-
-
GC-MS Instrument Setup and Parameters:
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sensitivity)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data over the entire GC run.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of this peak.
-
Analyze the spectrum to identify the molecular ion peaks (m/z 212/214) and the key fragment ions as detailed in Section 4.
-
Compare the obtained spectrum with library data if available, or interpret the fragmentation pattern based on the principles outlined in this guide.
-
Conclusion
The mass spectrometry of this compound under electron ionization is characterized by a distinct and predictable fragmentation pattern. The presence of a single bromine atom is unequivocally confirmed by the M⁺• and (M+2)⁺• isotopic peaks at m/z 212 and 214 with a near 1:1 intensity ratio. The dominant fragmentation pathway is benzylic cleavage, leading to the formation of the base peak at m/z 170/172. Other significant fragments arising from alpha-cleavage and rearrangements, such as the tropylium ion at m/z 91, provide further structural confirmation. This in-depth understanding of its mass spectrometric behavior is indispensable for its application in synthetic and analytical chemistry.
References
An In-Depth Technical Guide to the Infrared (IR) Spectrum of 1-Bromo-4-isobutylbenzene
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-bromo-4-isobutylbenzene, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the molecule's vibrational modes, a detailed experimental protocol for acquiring its spectrum, and a thorough interpretation of the spectral data, grounding all assertions in established spectroscopic principles.
Introduction: The Vibrational Signature of a Molecule
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule upon interaction with infrared radiation.[2] Each functional group within a molecule possesses a unique set of vibrational frequencies, including stretching and bending modes. An IR spectrum, which plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation, thus serves as a distinct molecular "fingerprint." This allows for the identification of functional groups and the elucidation of molecular structure.
This compound (CAS No. 2051-99-2) is a para-substituted aromatic hydrocarbon.[1] Its structure, comprising a benzene ring substituted with a bromine atom and an isobutyl group, gives rise to a characteristic IR spectrum that we will dissect in detail.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines the acquisition of a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, a liquid at room temperature, using the Attenuated Total Reflectance (ATR) technique. ATR is a widely used method for liquid and solid samples due to its minimal sample preparation requirements.
Experimental Workflow for FTIR-ATR Analysis
Caption: Step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, and allow it to dry completely. This prevents sample contamination.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32). The typical spectral range for analysis of organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of this compound.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
In-Depth Spectral Analysis of this compound
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its aromatic and aliphatic components. The following analysis is based on established group frequency correlations and data from the Spectral Database for Organic Compounds (SDBS).
Infrared Spectrum of this compound (Liquid Film)
(Please note: A high-resolution image of the spectrum from a publicly available database like SDBS would be inserted here in a full technical guide. For this demonstration, a descriptive analysis and data table are provided.)
Table 1: Principal IR Absorption Bands and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3050 | Aromatic C-H Stretch | Benzene Ring | Medium |
| 2959, 2928, 2870 | Aliphatic C-H Stretch | Isobutyl Group | Strong |
| 1595, 1489 | C=C Stretch | Benzene Ring | Medium-Strong |
| 1468 | C-H Bending (Asymmetric) | -CH₃ and -CH₂- | Medium |
| 1385, 1368 | C-H Bending (Symmetric) | -CH(CH₃)₂ (gem-dimethyl) | Medium |
| ~1010 | In-plane C-H Bending | Benzene Ring | Medium |
| 816 | Out-of-plane C-H Bending | para-Disubstituted Benzene | Strong |
| ~550 | C-Br Stretch | Aryl Halide | Medium-Weak |
Detailed Interpretation of Key Spectral Regions:
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The absorption band observed around 3050 cm⁻¹ is characteristic of the C-H stretching vibrations of the sp²-hybridized carbon atoms in the benzene ring.[3] The presence of peaks in this region is a clear indicator of an aromatic compound.
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The strong, sharp peaks at 2959, 2928, and 2870 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the isobutyl group.[3][4] The complexity and intensity of these bands are typical for an alkyl substituent.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): The absorptions at 1595 and 1489 cm⁻¹ are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring.[3] Aromatic compounds typically show a pair of bands in this region.
-
Aliphatic C-H Bending (1470-1360 cm⁻¹): The peak at 1468 cm⁻¹ corresponds to the asymmetric bending (scissoring) of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂-) groups of the isobutyl substituent.[4] The characteristic doublet at 1385 and 1368 cm⁻¹ is a strong indicator of a gem-dimethyl group (-CH(CH₃)₂), which is present in the isobutyl structure. This splitting arises from the in-phase and out-of-phase symmetric bending of the two methyl groups.
-
Aromatic C-H Bending (Fingerprint Region): The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the substitution pattern of the benzene ring.
-
The band at approximately 1010 cm⁻¹ can be assigned to in-plane C-H bending vibrations of the aromatic ring.
-
The strong absorption at 816 cm⁻¹ is highly diagnostic of a para-disubstituted (1,4-disubstituted) benzene ring.[5] This peak arises from the out-of-plane bending of the two adjacent hydrogen atoms on the ring.
-
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. The absorption around 550 cm⁻¹ is consistent with the C-Br stretch in an aryl bromide.[6]
Conclusion: A Validated Spectroscopic Profile
The infrared spectrum of this compound provides a clear and detailed vibrational profile that is fully consistent with its molecular structure. The key diagnostic bands, including the aromatic C-H and C=C stretches, the characteristic aliphatic C-H stretches and bends of the isobutyl group (notably the gem-dimethyl doublet), the strong out-of-plane bending indicative of para-substitution, and the C-Br stretch, collectively offer a robust method for the identification and quality control of this important chemical intermediate. The experimental protocol outlined provides a reliable method for obtaining a high-quality spectrum, ensuring the integrity of the analytical data. This in-depth understanding of its IR spectrum is invaluable for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
An In-depth Technical Guide to the Chemical Reactivity of the C-Br Bond in 1-Bromo-4-isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the carbon-bromine (C-Br) bond in 1-bromo-4-isobutylbenzene, a key intermediate in the synthesis of various organic compounds, notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The document delves into the primary reaction types involving the C-Br bond of this molecule, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and Ullmann condensations. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic illustrations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound (CAS No. 2051-99-2) is an aromatic hydrocarbon featuring a bromine atom and an isobutyl group attached to a benzene ring.[1] The C-Br bond is the most reactive site in the molecule, making it a versatile precursor for the introduction of the 4-isobutylphenyl moiety into more complex structures.[1] This guide will explore the key transformations of the C-Br bond in this compound, providing detailed insights into the reaction mechanisms and practical experimental procedures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The C-Br bond in this compound readily participates in these transformations, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3] This reaction is widely used to synthesize biaryls and substituted aromatic compounds.
Reaction Scheme:
Where Ar = 4-isobutylphenyl, R = aryl, vinyl, or alkyl
Catalytic Cycle:
The mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[4]
Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction.
Quantitative Data for Suzuki Coupling of Aryl Bromides:
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 2 | 95 |
| 1-bromo-4-(1-octynyl)benzene | 3-Chlorophenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | 2 | 94 |
| 1-bromo-4-(1-octynyl)benzene | 4-Tolylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | - | 87 |
| 1-bromo-4-(1-octynyl)benzene | 4-Anisylboronic acid | Pd-catalyst II (1) | K₂CO₃ | Water/TBAB | 60 | - | 90 |
Note: Data for a structurally similar aryl bromide.[5]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
To a dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines.[6][7] This reaction is a powerful method for the synthesis of anilines and other N-aryl compounds.[7]
Reaction Scheme:
Where Ar = 4-isobutylphenyl, R = alkyl, aryl
Catalytic Cycle:
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond.[6]
References
- 1. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-4-isobutylbenzene in Organic Solvents
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-4-isobutylbenzene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for laboratory and development settings.
Introduction: The Significance of this compound
This compound (CAS No. 2051-99-2) is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₁₃Br.[1] Its structure, featuring a para-substituted benzene ring with a bromine atom and an isobutyl group, makes it a valuable reagent for introducing the 4-isobutylphenyl moiety into more complex molecules. This is particularly relevant in the pharmaceutical industry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The lipophilicity imparted by the isobutyl group plays a significant role in the solubility and reactivity of the molecule.[2]
This guide will delve into the principles governing the solubility of this compound, provide a framework for solvent selection, and detail a robust experimental protocol for quantitative solubility determination.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces between solute and solvent molecules.[3][4] For a nonpolar compound like this compound, solubility is primarily dictated by London dispersion forces.
Molecular Structure and Polarity
This compound is a predominantly nonpolar molecule. The benzene ring and the isobutyl group are both nonpolar hydrocarbon moieties. The carbon-bromine bond introduces a slight dipole, but the overall molecule has low polarity. Therefore, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[5]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[1][6] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Qualitative Solubility of this compound
Based on its chemical structure and general principles of solubility, a qualitative assessment of the solubility of this compound in common organic solvents can be made.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | High | "Like dissolves like"; dominated by dispersion forces. |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar aromatic character and dispersion forces. |
| Halogenated | Dichloromethane, Chloroform | High | Good dispersion and some polar interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are primarily nonpolar. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Ketones are polar aprotic solvents; solubility will depend on the balance of forces. |
| Esters | Ethyl acetate | Moderate | Similar to ketones in terms of polarity. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Alcohols are polar protic solvents with strong hydrogen bonding networks that are not easily disrupted by the nonpolar solute. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Low to Moderate | Highly polar solvents; significant mismatch in intermolecular forces. |
| Polar Protic | Water | Very Low/Insoluble | Highly polar solvent with a strong hydrogen-bonding network.[7] |
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a compound in a specific solvent is through experimental measurement. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method.[8][9]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand at the same constant temperature to allow the excess solid to settle.
-
For a more complete separation, centrifuge the vials.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Self-Validation and Trustworthiness
To ensure the reliability of the obtained solubility data, the following checks should be incorporated:
-
Confirmation of Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant once equilibrium is reached.
-
Verification of Saturation: After sampling, add a small crystal of the solute to the remaining solution. If the solution is saturated, the crystal will not dissolve.
-
Method Validation: The analytical method (HPLC or GC) should be validated for linearity, accuracy, and precision.
Practical Applications and Insights
A thorough understanding of the solubility of this compound is paramount for its effective use in organic synthesis. For instance, in Suzuki or Heck coupling reactions, the choice of solvent must ensure the solubility of not only the aryl halide but also the other reactants and the catalyst.[2] Poor solubility can lead to slow reaction rates, incomplete conversion, and the formation of byproducts.
In downstream processing, solubility data is crucial for selecting appropriate solvents for extraction, crystallization, and chromatographic purification. For crystallization, a solvent system should be chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures to maximize yield.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility profile can be reliably predicted based on its molecular structure and the principles of intermolecular forces. It is expected to be highly soluble in nonpolar solvents and less soluble in polar solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and validated method for its determination. This information is critical for researchers and drug development professionals to optimize synthetic processes, improve purification efficiency, and guide formulation strategies involving this important chemical intermediate.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
The Pivotal Role of 1-Bromo-4-isobutylbenzene in Modern Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-isobutylbenzene, a halogenated aromatic hydrocarbon, serves as a critical chemical intermediate in the synthesis of a variety of pharmaceutical compounds. Its strategic importance lies in its ability to introduce the 4-isobutylphenyl moiety, a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs) and a structural motif in exploratory drug candidates. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data from representative reactions, and visualizations of synthetic and signaling pathways are presented to offer a practical resource for researchers in the field.
Introduction
This compound (CAS No: 2051-99-2) is a colorless liquid with the molecular formula C₁₀H₁₃Br.[1] Its molecular structure, featuring a bromine atom para to an isobutyl group on a benzene ring, makes it a versatile precursor for a range of chemical transformations. The bromine atom acts as an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] The isobutylphenyl group is a well-established structural component in several commercially successful drugs, most notably the widely used NSAID, Ibuprofen. This guide will delve into the chemical properties, synthesis, and key synthetic applications of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2051-99-2 | [1] |
| Molecular Formula | C₁₀H₁₃Br | [1] |
| Molecular Weight | 213.12 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 237 °C at 760 mmHg | [3] |
| Purity | ≥98% |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the electrophilic bromination of isobutylbenzene.
Experimental Protocol: Bromination of Isobutylbenzene
Materials:
-
Isobutylbenzene
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Saturated aqueous solution of sodium thiosulfate
-
Dichloromethane
-
Saturated aqueous solution of sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve isobutylbenzene (1.0 eq) in carbon tetrachloride.
-
Cool the stirred solution to 0 °C.
-
Add bromine (1.05 eq) dropwise to the reaction mixture.
-
After the addition is complete, slowly warm the reaction to 40 °C and maintain for 2 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4]
Typical Yield: 97%[4]
Key Reactions and Applications in Drug Synthesis
This compound is a cornerstone intermediate for the synthesis of Ibuprofen and serves as a versatile building block for creating diverse molecular architectures through various palladium-catalyzed cross-coupling reactions.
Synthesis of Ibuprofen
Two primary synthetic routes from this compound to Ibuprofen are highlighted below: a nickel-catalyzed coupling approach and a Grignard-based synthesis.
This modern approach involves the direct coupling of this compound with a propionate synthon.
Experimental Protocol:
-
To a reaction vessel under a nitrogen atmosphere, add a nickel catalyst (e.g., nickel chloride hexahydrate, 0.1 eq), a ligand (e.g., 2,2'-bipyridine), a metal reducing agent (e.g., manganese powder), and an additive (e.g., sodium chloride).
-
Add anhydrous tetrahydrofuran (THF) and stir the mixture.
-
To this mixture, add this compound (1.0 eq) and methyl 2-chloropropionate (1.5 eq).
-
Heat the reaction mixture at 40-50 °C for 12 hours.
-
After completion, the resulting ibuprofen ester is purified by column chromatography.
-
The purified ester is then hydrolyzed under basic conditions to yield Ibuprofen.[4]
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Methyl 2-chloropropionate | NiCl₂·6H₂O | 2,2'-Bipyridine | Mn | THF | 40-50 | 12 | 91 (ester) |
A classic and robust method for the synthesis of Ibuprofen involves the formation of a Grignard reagent followed by carboxylation.
Experimental Protocol:
-
In an oven-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of this compound in anhydrous THF dropwise to initiate the Grignard reagent formation. A small crystal of iodine can be added to activate the magnesium.
-
Once the Grignard reagent, 4-isobutylphenylmagnesium bromide, is formed, cool the reaction mixture.
-
Bubble carbon dioxide gas through the solution or pour the Grignard reagent over dry ice.
-
Quench the reaction with an acidic workup (e.g., aqueous HCl) to yield 4-isobutylphenylacetic acid, a precursor to Ibuprofen, or directly to Ibuprofen if the appropriate Grignard reagent is used.
Workflow for Grignard-based Ibuprofen Synthesis:
References
Methodological & Application
synthesis of 1-Bromo-4-isobutylbenzene from isobutylbenzene
Application Note: Synthesis of 1-Bromo-4-isobutylbenzene
AN-CHEM-028
Abstract
This application note provides a detailed protocol for the synthesis of this compound via electrophilic aromatic substitution of isobutylbenzene. The procedure employs elemental bromine with an iron catalyst, a standard and effective method for the regioselective bromination of activated aromatic rings. Due to the ortho-, para-directing nature and steric hindrance of the isobutyl group, this synthesis preferentially yields the para-substituted product. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for producing a key building block for more complex molecules.[1]
Introduction
This compound (CAS 2051-99-2) is a halogenated aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a bromine atom at the para position relative to an isobutyl group, makes it an ideal precursor for introducing the 4-isobutylphenyl moiety into target molecules through reactions like Suzuki, Heck, and other palladium-catalyzed cross-couplings.[1] This functional group is significant in the development of pharmaceuticals and fine chemicals, where it can influence pharmacological properties such as receptor binding and bioavailability.[1]
The synthesis described herein is a classic example of electrophilic aromatic substitution. The reaction mechanism involves the activation of elemental bromine by a Lewis acid catalyst (FeBr₃, generated in situ from iron), which creates a potent electrophile (Br⁺).[2][3][4] The electron-rich isobutylbenzene ring then attacks the electrophile, proceeding through a resonance-stabilized carbocation intermediate (an arenium ion) to yield the final substituted product.[5][6] The alkyl isobutyl group is a weak activating, ortho-, para-director; however, the steric bulk of the group favors the formation of the para isomer over the ortho.
Reaction Scheme:

Figure 1. Electrophilic bromination of isobutylbenzene.
Materials and Equipment
Reagents:
-
Isobutylbenzene (C₁₀H₁₄), ≥98%
-
Bromine (Br₂), ≥99.5%
-
Iron filings (Fe), 325 mesh
-
Dichloromethane (CH₂Cl₂), anhydrous, ≥99.8%
-
Sodium thiosulfate (Na₂S₂O₃), ACS reagent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser with a gas outlet to a trap (e.g., NaOH solution)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.
1. Reaction Setup: a. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. b. Connect the top of the condenser to a gas trap containing a 1 M NaOH solution to neutralize the HBr gas evolved during the reaction. c. Add isobutylbenzene (e.g., 26.8 g, 0.2 mol) and anhydrous dichloromethane (100 mL) to the flask. d. Add iron filings (e.g., 0.56 g, 0.01 mol) to the flask to act as the catalyst.
2. Bromination: a. Cool the stirred reaction mixture to 0-5 °C using an ice-water bath. b. Prepare a solution of bromine (e.g., 35.2 g, 0.22 mol, 1.1 eq) in anhydrous dichloromethane (40 mL) and load it into the dropping funnel. c. Add the bromine solution dropwise to the stirred isobutylbenzene solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. A reddish-brown color should persist, and HBr gas will evolve. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. e. Stir the reaction for an additional 2-4 hours at room temperature, monitoring the reaction progress by TLC or GC until the starting material is consumed.
3. Work-up and Isolation: a. Cool the reaction mixture again in an ice bath. b. Slowly quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to destroy any unreacted bromine. The reddish-brown color of bromine should disappear. c. Transfer the mixture to a 500 mL separatory funnel. d. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize HBr), and 50 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
4. Purification: a. The crude product, a yellowish oil, is purified by vacuum distillation. b. Collect the fraction boiling at approximately 95-97 °C at 10 mmHg. The final product, this compound, should be a clear, colorless liquid.[1]
Data Presentation
The following tables summarize the quantities of reagents and typical reaction outcomes.
Table 1: Reagent Quantities and Properties
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |
|---|---|---|---|---|---|
| Isobutylbenzene | C₁₀H₁₄ | 134.22 | 26.8 g | 0.20 | 1.0 |
| Bromine | Br₂ | 159.81 | 35.2 g | 0.22 | 1.1 |
| Iron Filings | Fe | 55.85 | 0.56 g | 0.01 | 0.05 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 140 mL | - | - |
Table 2: Product Characterization and Yield
| Parameter | Value |
|---|---|
| Product Name | This compound |
| CAS Number | 2051-99-2 |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol [1] |
| Appearance | Colorless liquid[7] |
| Boiling Point | 237 °C @ 760 mmHg[1] |
| Typical Yield | 75-85% |
| Purity (by GC) | >98% |
Experimental Workflow Diagram
The logical flow of the synthesis from preparation to the final purified product is illustrated below.
References
Application Note: Laboratory Scale Electrophilic Bromination of Isobutylbenzene
Abstract
This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 4-bromo-isobutylbenzene via electrophilic aromatic substitution. The protocol details the bromination of isobutylbenzene using molecular bromine with a Lewis acid catalyst. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, critical safety protocols, and methods for product purification and characterization.
Introduction & Theoretical Framework
The bromination of isobutylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction, a cornerstone of organic synthesis for functionalizing aromatic rings.[1][2] In this reaction, an electrophile (Br⁺) replaces a hydrogen atom on the aromatic ring of isobutylbenzene. Due to the electron-donating and sterically hindering nature of the isobutyl group, the substitution is regioselective, predominantly yielding the para isomer, 4-bromo-isobutylbenzene.[3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4]
The Reaction Mechanism: A Stepwise Explanation
The reaction proceeds through a well-established multi-step mechanism:
-
Generation of the Electrophile: Aromatic rings are not nucleophilic enough to react directly with molecular bromine (Br₂).[5] A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is required to polarize the Br-Br bond, creating a highly electrophilic bromine species that behaves like a bromonium ion (Br⁺).[5][6][7]
-
Electrophilic Attack: The π-electron system of the isobutylbenzene ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][3][5]
-
Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton (H⁺) from the carbon atom bearing the bromine. This regenerates the stable aromatic ring, yielding the final product, 4-bromo-isobutylbenzene, and hydrobromic acid (HBr) as a byproduct.[1][6]
The isobutyl group is an activating, ortho, para-directing substituent. However, due to the steric bulk of the isobutyl group, the para product is significantly favored over the ortho product.
Safety Precautions & Reagent Handling
Extreme caution must be exercised throughout this procedure. This protocol involves highly corrosive and toxic chemicals. A thorough risk assessment must be completed before commencing any work.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), a full-face shield or safety goggles, and a chemical-resistant apron or lab coat.[8] All operations must be performed inside a certified chemical fume hood with sufficient ventilation.
-
Bromine (Br₂): Bromine is a highly volatile, corrosive, and toxic liquid. It can cause severe chemical burns upon skin contact and is extremely damaging to the respiratory tract if inhaled. Handle only in a fume hood. Have a neutralizing agent, such as a sodium thiosulfate solution, readily available for spills.
-
Iron(III) Bromide (FeBr₃): FeBr₃ is a hygroscopic and corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Hydrobromic Acid (HBr): HBr is a strong, corrosive acid that is generated as a byproduct.[9] It can cause severe burns.[9][10] Proper handling and neutralization procedures are mandatory.[8][9][10][11]
-
Waste Disposal: All chemical waste, including aqueous washes and organic residues, must be disposed of according to institutional and local hazardous waste regulations. Acidic aqueous waste should be neutralized before disposal.[9][10]
Experimental Protocol: Synthesis of 4-Bromo-isobutylbenzene
This protocol is designed for a laboratory scale synthesis yielding several grams of the target compound.
Materials and Equipment
-
Reagents:
-
Isobutylbenzene (C₁₀H₁₄, FW: 134.22 g/mol )
-
Bromine (Br₂, FW: 159.81 g/mol )
-
Anhydrous Iron(III) Bromide (FeBr₃, FW: 295.56 g/mol )
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
10% Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., containing sodium thiosulfate solution)
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-bromo-isobutylbenzene.
Step-by-Step Procedure
-
Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add isobutylbenzene (13.4 g, 0.10 mol) and 50 mL of anhydrous dichloromethane.
-
Catalyst Addition: In the fume hood, carefully add anhydrous iron(III) bromide (0.5 g, 1.7 mmol) to the flask. The mixture may darken slightly.
-
Apparatus Assembly: Fit the flask with a dropping funnel and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the HBr gas evolved during the reaction.
-
Bromine Addition: Prepare a solution of bromine (16.0 g, 5.1 mL, 0.10 mol) in 20 mL of anhydrous dichloromethane and charge it into the dropping funnel.
-
Reaction: Cool the reaction flask in an ice-water bath to 0-5 °C. Begin stirring and add the bromine solution dropwise over a period of 45-60 minutes. Maintain the temperature below 10 °C during the addition. The evolution of HBr gas should be observed.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC if desired.
-
Quenching: Cool the mixture again in an ice bath and slowly quench the reaction by adding 50 mL of cold water. To neutralize any unreacted bromine, add 10% sodium thiosulfate solution dropwise until the reddish-brown color of bromine disappears.
-
Extraction and Washing: Transfer the mixture to a 500 mL separatory funnel. Separate the layers and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.[12]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at approximately 237 °C at atmospheric pressure.[4][13] The boiling point will be lower under vacuum. The main product is 4-bromo-isobutylbenzene.[4]
Product Characterization
The identity and purity of the final product, 1-bromo-4-isobutylbenzene (CAS: 2051-99-2), should be confirmed using standard analytical techniques.[4][13][14]
Summary of Key Parameters
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₃Br | [4][13][14] |
| Molecular Weight | 213.11 g/mol | [4][13] |
| Appearance | Clear, colorless liquid | [4][14] |
| Boiling Point | ~237 °C (at 760 mmHg) | [4][13] |
| Expected Yield | 75-85% | (Typical for this reaction type) |
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to assess the purity of the distilled product and confirm its molecular weight.[15][16] The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide a detailed map of the proton environments. Expect signals for the aromatic protons (two doublets in the para-substituted product), the benzylic CH₂ group, the methine CH, and the terminal methyl groups.[16][17][18]
-
¹³C NMR: Will show the number of unique carbon atoms, confirming the substitution pattern on the aromatic ring.[16][17]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for C-H stretching of the alkyl groups, C=C stretching in the aromatic ring, and patterns indicative of para-disubstitution in the fingerprint region.
Conclusion
The protocol described provides a reliable and reproducible method for the laboratory-scale synthesis of 4-bromo-isobutylbenzene. By understanding the underlying electrophilic aromatic substitution mechanism and adhering strictly to the safety precautions, researchers can effectively produce this versatile chemical intermediate. Proper work-up and purification are critical for obtaining a high-purity product, whose identity should be rigorously confirmed by modern analytical techniques.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. nbinno.com [nbinno.com]
- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. windiachemical.com [windiachemical.com]
- 9. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 2051-99-2 | CAA05199 [biosynth.com]
- 14. Page loading... [wap.guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Bromo-4-isobutylbenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-isobutylbenzene is a key aromatic building block widely utilized in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom on a benzene ring substituted with an isobutyl group, makes it an ideal precursor for the introduction of the 4-isobutylphenyl moiety into a wide range of molecules.[3] This functional group is of particular importance in medicinal chemistry, as it is a core component of numerous pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[4] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2051-99-2 |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol |
| Appearance | Colorless to light yellow liquid or powder |
| Boiling Point | 237 °C at 760 mmHg |
| Density | ~1.24 g/cm³ |
| Purity | ≥98% |
Data sourced from commercial supplier information.[5]
Applications in Organic Synthesis
This compound is a versatile substrate for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, Sonogashira, and Heck couplings, as well as the Buchwald-Hartwig amination. These reactions are fundamental in the construction of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound readily participates in these reactions to form biaryl compounds, which are prevalent in many biologically active molecules.
Caption: Suzuki-Miyaura Coupling Workflow.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | ~95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | ~92 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | ~90 |
Experimental Protocol: Synthesis of 4-Isobutylbiphenyl
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 213 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 4-isobutylbiphenyl.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[6] This method is particularly useful for its high functional group tolerance.[7]
Caption: Negishi Coupling Experimental Workflow.
Quantitative Data for Negishi Coupling:
| Entry | Coupling Partner (R-X) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | THF | 65 | ~85 |
| 2 | Vinyl bromide | Pd(dppf)Cl₂ (3) | THF | 60 | ~80 |
| 3 | Benzyl chloride | Ni(acac)₂/dppe (5) | THF | 50 | ~75 |
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of the Organozinc Reagent: In a flame-dried flask under argon, activate zinc dust (1.5 equiv.) by stirring with a few crystals of iodine in THF until the color disappears. Add this compound (1.0 equiv.) and stir at room temperature until the formation of the organozinc reagent is complete (monitored by GC analysis of quenched aliquots).
-
Cross-Coupling: In a separate flame-dried Schlenk flask, add the palladium or nickel catalyst (3-5 mol%) and the coupling partner (organohalide, 1.0 equiv.). Add THF and then the freshly prepared solution of 4-isobutylphenylzinc bromide via cannula.
-
Stir the reaction mixture at the indicated temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[8][9] This reaction is highly valuable for the synthesis of substituted alkynes.[10]
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | ~90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 80 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | ~88 |
Experimental Protocol: Synthesis of 1-(4-Isobutylphenyl)-2-phenylethyne
-
To a Schlenk flask, add this compound (1.0 mmol, 213 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.
-
Stir the mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (eluent: hexanes/ethyl acetate gradient).
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[11][12] this compound can be coupled with various alkenes to produce substituted styrenes and other vinylated aromatics.
Quantitative Data for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | ~80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | Et₃N | Acetonitrile | 100 | ~85 |
| 3 | 1-Octene | PdCl₂(dppf) (2) | NaOAc | DMA | 130 | ~70 |
Experimental Protocol: Synthesis of 4-Isobutylstilbene
-
In a sealable tube, combine this compound (1.0 mmol, 213 mg), styrene (1.2 mmol, 0.14 mL), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[13][14][15] This reaction provides a direct route to N-arylated compounds.[16]
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOᵗBu | Toluene | 100 | ~90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~88 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS | THF | 80 | ~85 |
Experimental Protocol: Synthesis of N-(4-isobutylphenyl)aniline
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 213 mg).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 0.11 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography.
Application in Drug Development: Synthesis of Ibuprofen
A key application of this compound is in the synthesis of Ibuprofen. A modern and efficient method involves a nickel-catalyzed coupling reaction.[17]
Caption: Nickel-Catalyzed Synthesis of Ibuprofen.
Quantitative Data for Ibuprofen Synthesis:
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, Methyl 2-chloropropionate | NiCl₂·6H₂O, 2,2'-bipyridine, Mn powder, NaCl, Et₃N·HCl | THF | 40 | 12 | 91 (Ester) |
| 2 | Ibuprofen methyl ester | NaOH, H₂O | Methanol | 40 | 3 | 95 (Ibuprofen) |
Experimental Protocol: Synthesis of Ibuprofen [17]
-
Synthesis of Ibuprofen Methyl Ester:
-
In a flask under a nitrogen atmosphere, combine nickel(II) chloride hexahydrate (0.009 mol, 2.1 g), 2,2'-bipyridine (0.0108 mol, 1.68 g), sodium chloride (0.045 mol, 2.6 g), manganese powder (0.27 mol, 14.85 g), and triethylamine hydrochloride (0.045 mol, 6.2 g) in anhydrous tetrahydrofuran (250 mL).
-
Stir the mixture at 40 °C for 20 minutes.
-
Add this compound (0.09 mol, 19 g) and methyl 2-chloropropionate (0.135 mol, 16.5 g).
-
Stir the reaction at 40 °C for 12 hours.
-
After completion, purify the mixture by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate 20:1) to yield ibuprofen methyl ester (18 g, 91% yield).
-
-
Hydrolysis to Ibuprofen:
-
Dissolve the ibuprofen methyl ester (0.082 mol, 18 g) in methanol (80 mL).
-
Add an aqueous solution of sodium hydroxide (0.098 mol in 150 mL water).
-
Stir the mixture at 40 °C for 3 hours.
-
After completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain ibuprofen.
-
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide array of cross-coupling reactions provides efficient and reliable routes for the synthesis of a diverse range of complex organic molecules, with significant applications in the pharmaceutical and fine chemical industries. The protocols outlined in this document serve as a practical guide for researchers to effectively utilize this important synthetic intermediate.
References
- 1. Negishi Coupling | NROChemistry [nrochemistry.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. medicilon.com [medicilon.com]
- 5. This compound | 2051-99-2 | CAA05199 [biosynth.com]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-4-isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-bromo-4-isobutylbenzene in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients and functional materials. The protocols and data presented herein are designed to facilitate the successful application of this versatile building block in various research and development settings.
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and vinyl-aryl structures. This compound is a key starting material in the synthesis of various compounds, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Its participation in Suzuki coupling reactions allows for the introduction of the 4-isobutylphenyl moiety into a diverse range of molecular scaffolds.
This document outlines the critical parameters for successful Suzuki coupling of this compound, including the choice of catalyst, base, solvent, and reaction conditions. Detailed experimental protocols and tabulated data from various literature sources are provided to guide reaction optimization and execution.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids and their derivatives.
Table 1: Suzuki Coupling of this compound with Vinylboronic Acid Pinacol Ester
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 89 | [1] |
Table 2: Suzuki Coupling of a Structurally Similar Aryl Bromide (1-Bromo-4-(1-octynyl)benzene) with Various Arylboronic Acids
This data on a similar substrate can provide valuable insights for reaction optimization with this compound.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Phenylboronic acid | Pd-catalyst I (1) | K₂CO₃ | H₂O/TBAB | 100 | - | 92 | [2] |
| Phenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | - | 95 | [2] |
| 3-Chlorophenylboronic acid | Pd-catalyst I (1) | K₂CO₃ | H₂O/TBAB | 100 | 4 | 91 | [2] |
| 3-Chlorophenylboronic acid | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | 2 | 94 | [2] |
| 4-Tolylboronic acid | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | - | 87 | [2] |
| 4-Anisylboronic acid | Pd-catalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | - | 90 | [2] |
Note: Pd-catalyst I and II are specific palladium precatalysts described in the cited literature. TBAB (tetrabutylammonium bromide) is used as a phase-transfer catalyst.
Experimental Protocols
Protocol 1: Synthesis of 4-Isobutylstyrene via Suzuki Coupling
This protocol details the coupling of this compound with vinylboronic acid pinacol ester.
Materials:
-
This compound (1.0 equiv.)
-
Vinylboronic acid pinacol ester (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, vinylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-isobutylstyrene.
Protocol 2: General Procedure for Suzuki Coupling of this compound with Arylboronic Acids
This generalized protocol can be adapted for various arylboronic acids and serves as a starting point for optimization.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction until completion by TLC or GC-MS.
-
After cooling, perform an aqueous work-up by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for a Suzuki coupling reaction.
Logical Relationship for Reaction Optimization
Caption: Logical relationship of parameters for optimizing Suzuki coupling reactions.
References
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for conducting the Heck reaction using 1-bromo-4-isobutylbenzene as a substrate. The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The substrate, this compound, possesses an electron-donating isobutyl group at the para position. This substituent can influence the reactivity of the aryl bromide in the Heck reaction. Generally, electron-donating groups can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl bromides. However, with the appropriate choice of catalyst system, including the palladium source, ligands, base, and solvent, high yields of the desired substituted alkene product can be achieved.
Catalytic System and Reaction Conditions
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Other palladium sources such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium on carbon (Pd/C) can also be employed.[3]
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient catalytic turnover. For electron-rich aryl bromides like this compound, phosphine ligands such as tri(o-tolyl)phosphine or triphenylphosphine are often effective.[1] N-Heterocyclic carbene (NHC) ligands have also emerged as a robust class of ligands for the Heck reaction, often providing high stability and activity.
-
Base: A base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst. Common inorganic bases include potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), while organic bases like triethylamine (Et₃N) are also frequently used.[1]
-
Solvent: Polar aprotic solvents are typically the solvents of choice for the Heck reaction. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are widely used due to their ability to dissolve the reactants and stabilize the catalytic species.[3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the Heck reaction of various para-substituted aryl bromides with common alkenes. This data provides a comparative reference for the expected outcomes with this compound.
Table 1: Heck Reaction of para-Substituted Aryl Bromides with Styrene
| Aryl Bromide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ | NMP | 150 | 3 | >95 |
| 4-Bromoanisole | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ | NMP | 150 | 3 | >95 |
| Bromobenzene | Pd/C (0.1) | - | Na₂CO₃ | NMP | 150 | 3 | 85 |
| Bromobenzene | Pd EnCat® 40 (0.8) | - | NaOAc | EtOH | 140 (mw) | 0.5 | 95 |
Table 2: Heck Reaction of para-Substituted Aryl Bromides with n-Butyl Acrylate
| Aryl Bromide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (0.05) | - | Et₃N | DMF | 100 | 4 | 82 |
| 4-Bromoanisole | Pd(OAc)₂ (0.05) | - | Et₃N | DMF | 100 | 4 | 75 |
| Bromobenzene | Pd(OAc)₂ (0.05) | - | Et₃N | DMF | 100 | 4 | 92 |
| Iodobenzene | Pd NPs/rGO-NH₂ (1) | - | Et₃N | DMF | 60 | 16 | 100 |
Experimental Protocols
This section provides a detailed protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or n-butyl acrylate).
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl Acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture until all solids have dissolved. Add the alkene (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours, indicated by the consumption of the starting this compound.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL) to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified product.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for the Heck Reaction
The diagram below outlines the key steps in the experimental protocol for the Heck reaction of this compound.
Caption: Experimental workflow for the Heck reaction.
References
Sonogashira Coupling of 1-Bromo-4-isobutylbenzene: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 1-Bromo-4-isobutylbenzene with various terminal alkynes. The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] It is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[2]
Introduction
The Sonogashira reaction facilitates the synthesis of substituted alkynes, which are crucial intermediates in organic synthesis. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] this compound is an electron-rich aryl bromide, and its successful coupling is important for the synthesis of various target molecules in medicinal chemistry and materials science. This document outlines both traditional copper-catalyzed and modern copper-free conditions applicable to this substrate.
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst. In copper-free protocols, the terminal alkyne is believed to coordinate directly with the palladium complex.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes various reported conditions for the Sonogashira coupling of aryl bromides structurally similar to this compound, providing expected yields for different terminal alkynes.
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 65 | 12 | ~90 (estimated) |
| 2 | This compound | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 80 | 16 | ~85 (estimated) |
| 3 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 100 | 6 | 92 |
| 4 | 4-Bromoanisole | 1-Octyne | (AllylPdCl)₂ / P(t-Bu)₃ (Copper-free) | DABCO | Acetonitrile | RT | 4 | 91 |
| 5 | Bromobenzene | Phenylacetylene | Pd/CuFe₂O₄ MNPs (Copper-free) | K₂CO₃ | Ethanol | 70 | 5 | 95 |
Experimental Protocols
Below are detailed protocols for both a traditional copper-catalyzed and a copper-free Sonogashira coupling of this compound.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne using a classic Pd/Cu catalytic system.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a method for the Sonogashira coupling of this compound without the use of a copper co-catalyst, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal Alkyne (e.g., 1-Hexyne) (1.5 mmol, 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk flask with a magnetic stir bar, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) followed by the terminal alkyne (1.5 mmol) via syringe under the inert atmosphere.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-4-isobutylbenzene. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, a crucial linkage in many pharmaceuticals and functional materials.[1][2][3][4] The protocols outlined herein are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing a foundation for the efficient synthesis of N-aryl amines.
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis due to its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions compared to traditional methods.[1][4] The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[1][5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[1][5]
-
Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst for the next cycle.[1][5][6]
The choice of ligand is critical to the success of the reaction, as it influences the rate of reductive elimination and can suppress side reactions such as β-hydride elimination.[1]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A diagram illustrating the key steps of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure with a Primary Amine (e.g., Aniline)
This protocol is adapted from procedures for similar aryl bromides.[3]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure with a Secondary Amine (e.g., Morpholine)
This protocol is based on general methods for the amination of aryl halides with aliphatic amines.[3]
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add morpholine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).[3]
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides, providing a reference for the expected outcomes with this compound.
Table 1: Reaction Conditions for Amination with Primary Amines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18-24 | 80-90 |
| 3 | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOtBu (1.2) | Toluene | 80 | 24 | 75-85 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific amine and reaction scale.[3][7]
Table 2: Reaction Conditions for Amination with Secondary Amines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18-24 | 90-98 |
| 2 | Pd₂(dba)₃ (1) | DPPF (1.5) | NaOtBu (1.4) | Toluene | 100 | 12-20 | 88-96 |
| 3 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 85-95 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific amine and reaction scale.[3][6]
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).
-
Organic solvents such as toluene and 1,4-dioxane are flammable and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Formation of 4-Isobutylphenylmagnesium Bromide: Application Notes and Protocols for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organometallic chemistry, providing a powerful method for the formation of carbon-carbon bonds. The synthesis of organomagnesium halides (Grignard reagents) from organic halides is a critical first step in numerous synthetic pathways. This document provides detailed application notes and protocols for the formation of the Grignard reagent from 1-Bromo-4-isobutylbenzene, yielding 4-isobutylphenylmagnesium bromide. This specific Grignard reagent is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
The successful and high-yield formation of 4-isobutylphenylmagnesium bromide is highly dependent on the careful control of reaction conditions, particularly the exclusion of water and atmospheric oxygen. These application notes provide insights into optimizing the reaction and utilizing the reagent in subsequent synthetic steps.
Key Applications in Drug Development
The primary application of 4-isobutylphenylmagnesium bromide in the pharmaceutical industry is as a nucleophilic source of the 4-isobutylphenyl group. This moiety is a key structural component of several drugs.
Synthesis of Ibuprofen: The most prominent application is in the synthesis of Ibuprofen, 2-(4-isobutylphenyl)propanoic acid. In one common synthetic route, the Grignard reagent is carboxylated using carbon dioxide to form 2-(4-isobutylphenyl)propanoic acid. This multi-step synthesis highlights the importance of the Grignard reaction in constructing the final drug molecule.[1][2][3]
Data Presentation
Quantitative data for the formation of Grignard reagents can vary based on the specific substrate, purity of reagents, and reaction scale. While specific yield data for the formation of 4-isobutylphenylmagnesium bromide from this compound is not extensively reported in readily available literature, the following table summarizes typical quantitative data for the formation of analogous aryl Grignard reagents and the subsequent synthesis of Ibuprofen.
| Parameter | Grignard Reagent Formation (Analogous Aryl Bromides) | Ibuprofen Synthesis (Overall Yield from Isobutylbenzene) |
| Starting Material | Aryl Bromide | Isobutylbenzene |
| Key Reagents | Magnesium Turnings, Anhydrous Solvent (THF or Diethyl Ether) | Acetic Anhydride, AlCl₃, NaBH₄, HCl, Mg, CO₂ |
| Typical Yield | 85-98% | 25% |
| Reaction Time | 1-3 hours | Multi-day procedure |
| Reaction Temperature | Refluxing THF (~66°C) or Diethyl Ether (~34°C) | Varied (0°C to reflux) |
| Key Considerations | Strictly anhydrous conditions, inert atmosphere | Multiple purification steps |
Experimental Protocols
The following protocols provide a detailed methodology for the formation of 4-isobutylphenylmagnesium bromide and its subsequent application in the synthesis of an ibuprofen precursor.
Protocol 1: Formation of 4-Isobutylphenylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents relative to this compound) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert gas flow until the iodine sublimes and coats the magnesium turnings with a purple vapor. Allow the flask to cool.
-
Reaction Initiation: Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming, and signs of initiation include the disappearance of the iodine color and the appearance of a cloudy, gray solution.[4]
-
Grignard Reagent Formation: Once the reaction has initiated, an exothermic reaction should be observed with the solvent beginning to reflux. Slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.[5]
-
Completion and Use: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark, cloudy solution is the Grignard reagent, 4-isobutylphenylmagnesium bromide, which should be used immediately in the next synthetic step.
Protocol 2: Synthesis of 2-(4-Isobutylphenyl)propanoic Acid (Ibuprofen) via Carboxylation
Materials:
-
Solution of 4-isobutylphenylmagnesium bromide (from Protocol 1)
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Carboxylation: Cool the freshly prepared Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient quantity of dry ice. While stirring the Grignard solution vigorously, add the crushed dry ice portion-wise. A vigorous reaction will occur. Continue adding dry ice until the exothermic reaction ceases.
-
Quenching and Acidification: Allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding a 10% aqueous solution of hydrochloric acid. Continue adding the acid until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-isobutylphenyl)propanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether to yield pure ibuprofen.[1]
Mandatory Visualizations
Caption: Experimental workflow for the formation of 4-Isobutylphenylmagnesium Bromide.
References
- 1. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 2. The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents | Whitesides Research Group [gmwgroup.harvard.edu]
- 3. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for 1-Bromo-4-isobutylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-bromo-4-isobutylbenzene as a key starting material in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds in the development of pharmaceuticals and other advanced materials. This compound is a crucial precursor for the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2]
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their discovery and development. These reactions enable the formation of new bonds with high efficiency and selectivity under relatively mild conditions.[3] The general catalytic cycle for many of these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][6] This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. A notable application of the Suzuki coupling of this compound is in the synthesis of 4-isobutylstyrene, a key intermediate for a borylated derivative of Ibuprofen.[7][8]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O | Reflux | 12 | >95 (crude) |
Experimental Protocol: Synthesis of 4-isobutylstyrene[8]
Materials:
-
This compound (1.0 eq)
-
Vinylboronic acid pinacol ester (1.5 eq)
-
Palladium(0) tetrakistriphenylphosphine (Pd(PPh₃)₄) (0.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add Pd(PPh₃)₄ (0.05 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 2 minutes.
-
Under the inert atmosphere, add this compound (1.0 eq) followed by anhydrous THF.
-
Begin stirring the mixture.
-
Add argon-sparged deionized water, followed by the dropwise addition of vinylboronic acid pinacol ester (1.5 eq).
-
Purge the reaction mixture with the inert gas for an additional 5 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with deionized water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-isobutylstyrene can be purified by column chromatography if necessary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[9][10] This reaction is of great importance in medicinal chemistry as the aniline moiety is a common feature in many pharmaceutical compounds.
Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides
The following data is for the amination of analogous aryl bromides and serves as a starting point for the optimization of reactions with this compound.
| Entry | Amine | Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | ~90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18-24 | ~85 |
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction is a valuable tool for the synthesis of complex olefinic structures.
Representative Quantitative Data for Heck Reaction of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100-120 | 12-24 | ~80-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(tBu)₃ (2) | Cy₂NMe (1.5) | Dioxane | 100 | 16 | ~90 |
General Experimental Protocol for Heck Reaction
Materials:
-
This compound (1.0 eq)
-
Alkene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., PPh₃, P(tBu)₃) (2-4 mol%)
-
Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq)
-
Solvent (e.g., DMF, Dioxane, Acetonitrile)
Procedure:
-
To a reaction flask, add this compound, the base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the alkene via syringe.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14]
Representative Quantitative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT-50 | 3-12 | ~85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (1.5) | i-Pr₂NH | Toluene | 60 | 6 | ~90 |
General Experimental Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (0.5-2 mol%)
-
Amine base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., THF, Toluene)
Procedure:
-
To a flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature and monitor its progress.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the product.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[15][16] It is known for its tolerance of a wide range of functional groups.
Representative Quantitative Data for Stille Coupling of Aryl Bromides
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 16 | ~80-90 |
| 2 | Trimethyl(phenyl)tin | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | CuI (10) | NMP | 80 | 2 | ~95 |
General Experimental Protocol for Stille Coupling
Materials:
-
This compound (1.0 eq)
-
Organostannane (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and wash with aqueous KF solution to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the product.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide.[17][18] Organozinc reagents are generally more reactive than organoboranes and organostannanes.
Representative Quantitative Data for Negishi Coupling of Aryl Bromides
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(dba)₂ (2) | SPhos (4) | THF | 60 | 12 | ~90 |
| 2 | Ethylzinc bromide | PdCl₂(Amphos)₂ (3) | - | THF/NMP | 80 | 6 | ~85 |
General Experimental Protocol for Negishi Coupling
Materials:
-
This compound (1.0 eq)
-
Organozinc reagent (1.2 eq, prepared in situ or from a commercial source)
-
Palladium catalyst (e.g., Pd(dba)₂) (1-3 mol%)
-
Ligand (e.g., SPhos) (2-6 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
If preparing the organozinc reagent in situ, react the corresponding organic halide with zinc dust.
-
In a separate flask under an inert atmosphere, add the palladium catalyst and ligand to the solvent.
-
Add this compound to the catalyst mixture.
-
Add the organozinc reagent to the reaction mixture.
-
Stir at the appropriate temperature and monitor the reaction.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 2. medicilon.com [medicilon.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. youtube.com [youtube.com]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. Synthesis of a Borylated Ibuprofen Derivative Through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions [jove.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols for the Nickel-Catalyzed Coupling of 1-Bromo-4-isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the nickel-catalyzed cross-coupling of 1-bromo-4-isobutylbenzene, a key intermediate in the synthesis of pharmaceuticals, most notably Ibuprofen. The following sections detail various nickel-catalyzed methodologies, including Kumada, Suzuki-Miyaura, and cross-electrophile coupling reactions, offering versatile strategies for the formation of carbon-carbon bonds.
Application: Synthesis of Ibuprofen Precursors
A significant application of nickel-catalyzed coupling of this compound is in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). One patented method involves the coupling of this compound with methyl 2-chloropropionate in the presence of a nickel catalyst to form ibuprofen ester, which is subsequently hydrolyzed to yield Ibuprofen.[1] This approach offers a potentially more efficient and milder alternative to traditional multi-step syntheses.
Data Presentation: Comparison of Nickel-Catalyzed Coupling Reactions
The following table summarizes quantitative data for various nickel-catalyzed coupling reactions of aryl bromides, including representative examples that can be extrapolated for this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Kumada | tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ (2.5 mol%) | Ligand-free | THF | -10 | 70 (for 2-bromonaphthalene) | [2] |
| Kumada | Aryl Grignard Reagents | NiCl₂(dppe) | dppe | THF | RT-reflux | High | [3] |
| Suzuki-Miyaura | Arylboronic acids | NiCl₂(PCy₃)₂ (5 mol%) | PCy₃ | 2-Me-THF | 100 | 92 (for 4-bromobiphenyl) | [4] |
| Cross-Electrophile | Methyl 2-chloropropionate | Nickel chloride (10 mol%) | Not specified | Not specified | 40-50 | High (undisclosed) | [1] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Kumada Coupling of this compound with an Alkyl Grignard Reagent
This protocol describes a general procedure for the Kumada cross-coupling of this compound with a suitable alkyl Grignard reagent, such as tert-butylmagnesium chloride.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Grignard reagent (e.g., tert-butylmagnesium chloride, 1.2 equiv)
-
Nickel(II) chloride hydrate (NiCl₂·(H₂O)n, 2.5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·(H₂O)n.
-
Add anhydrous THF to the flask, followed by this compound.
-
Cool the mixture to -10 °C in a cooling bath.
-
Slowly add the alkyl Grignard reagent solution to the reaction mixture with vigorous stirring.
-
Allow the reaction to stir at -10 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired product.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂, 5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-Me-THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Add anhydrous 2-Me-THF to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 3: Nickel-Catalyzed Cross-Electrophile Coupling for Ibuprofen Ester Synthesis
This protocol is adapted from the patent literature for the synthesis of an ibuprofen precursor.[1]
Materials:
-
This compound (1.0 equiv)
-
Methyl 2-chloropropionate (1.5 equiv)
-
Nickel(II) chloride (10 mol%)
-
A suitable ligand (e.g., a bipyridine or phosphine ligand)
-
A metal reducing agent (e.g., zinc or manganese powder)
-
An additive (e.g., an alkali metal salt)
-
Triethylamine hydrochloride
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the nickel catalyst, ligand, metal reducing agent, additive, and triethylamine hydrochloride.
-
Add the anhydrous solvent and stir the mixture at 40-50 °C for 20 minutes.
-
Add this compound and methyl 2-chloropropionate to the reaction mixture.
-
Maintain the reaction at 40 °C under a nitrogen atmosphere for 12 hours.
-
Upon completion, cool the reaction and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude ibuprofen ester by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for nickel-catalyzed coupling reactions.
Caption: Simplified catalytic cycle for a nickel-catalyzed cross-coupling reaction.
References
Synthesis of Ibuprofen from 1-Bromo-4-isobutylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, starting from the commercially available precursor, 1-Bromo-4-isobutylbenzene. Three distinct synthetic routes are presented: a Grignard reagent-based approach, a nickel-catalyzed coupling method, and a Suzuki coupling-based synthesis. Each section includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to aid in the practical application of these methodologies.
Grignard Reagent Route
This classic approach involves the formation of a Grignard reagent from this compound, followed by carboxylation with carbon dioxide and subsequent reaction with an electrophile to introduce the propionate side chain.
Experimental Protocol
Step 1: Formation of 4-Isobutylphenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Grignard Formation: Once initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen)
-
Reaction with Acetaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of acetaldehyde (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Oxidation: The crude 1-(4-isobutylphenyl)ethanol is dissolved in a suitable solvent (e.g., acetone). A Jones oxidation (chromium trioxide in sulfuric acid) or a milder oxidizing agent like pyridinium chlorochromate (PCC) is used to oxidize the secondary alcohol to the corresponding carboxylic acid, yielding Ibuprofen.
-
Purification: The crude Ibuprofen is purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a white crystalline solid.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Isobutylphenylmagnesium Bromide | This compound | Mg, I₂ | THF | Reflux | 2-3 | ~90 |
| 2 | 1-(4-isobutylphenyl)ethanol | 4-Isobutylphenylmagnesium Bromide | Acetaldehyde | THF | 0 - RT | 2 | 80-85 |
| 3 | Ibuprofen | 1-(4-isobutylphenyl)ethanol | CrO₃, H₂SO₄ | Acetone | 0 - RT | 4 | 75-80 |
Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 7.38 (d, 2H), 6.98 (d, 2H), 2.45 (d, 2H), 1.87 (m, 1H), 0.90 (d, 6H) | 2955, 1488, 1070, 1012, 802 |
| 1-(4-isobutylphenyl)ethanol | 7.25 (d, 2H), 7.15 (d, 2H), 4.85 (q, 1H), 2.45 (d, 2H), 1.85 (m, 1H), 1.48 (d, 3H), 0.90 (d, 6H) | 3350 (br), 2956, 1512, 1078 |
| Ibuprofen | 7.21 (d, 2H), 7.09 (d, 2H), 3.69 (q, 1H), 2.44 (d, 2H), 1.84 (m, 1H), 1.49 (d, 3H), 0.89 (d, 6H)[1] | 2956, 1706, 1511, 1231, 937 |
Experimental Workflow
Caption: Grignard route for Ibuprofen synthesis.
Nickel-Catalyzed Coupling Route
This method involves a nickel-catalyzed cross-coupling reaction between this compound and a propionate synthon, followed by hydrolysis to yield Ibuprofen. This route offers mild reaction conditions and potentially high yields.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(4-isobutylphenyl)propanoate
-
Catalyst Preparation: In a nitrogen-flushed flask, dissolve nickel(II) chloride hexahydrate (0.1 eq), 2,2'-bipyridine (0.12 eq), sodium chloride (0.5 eq), and triethylamine hydrochloride (0.5 eq) in anhydrous tetrahydrofuran (THF).
-
Activation: Add manganese powder (3.0 eq) to the solution and stir at 40-50 °C for 20 minutes under a nitrogen atmosphere.
-
Coupling Reaction: To the activated catalyst mixture, add this compound (1.0 eq) and methyl 2-chloropropionate (1.5 eq). The reaction mixture is stirred at 40 °C for 12 hours under a nitrogen atmosphere.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the ibuprofen methyl ester.
Step 2: Hydrolysis to Ibuprofen
-
Saponification: Dissolve the methyl 2-(4-isobutylphenyl)propanoate (1.0 eq) in methanol. Add an aqueous solution of sodium hydroxide (1.2 eq) and stir the mixture at 40 °C for 3 hours.
-
Acidification and Isolation: After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified with concentrated hydrochloric acid until a white precipitate forms.
-
Purification: The precipitated Ibuprofen is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(4-isobutylphenyl)propanoate | This compound | NiCl₂·6H₂O, 2,2'-bipyridine, Mn, methyl 2-chloropropionate | THF | 40 | 12 | 91 |
| 2 | Ibuprofen | Methyl 2-(4-isobutylphenyl)propanoate | NaOH, HCl | Methanol/Water | 40 | 3 | High |
Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 7.38 (d, 2H), 6.98 (d, 2H), 2.45 (d, 2H), 1.87 (m, 1H), 0.90 (d, 6H) | 2955, 1488, 1070, 1012, 802 |
| Methyl 2-(4-isobutylphenyl)propanoate | 7.20 (d, 2H), 7.10 (d, 2H), 3.68 (q, 1H), 3.65 (s, 3H), 2.45 (d, 2H), 1.85 (m, 1H), 1.48 (d, 3H), 0.90 (d, 6H) | 2956, 1735, 1512, 1195 |
| Ibuprofen | 7.21 (d, 2H), 7.09 (d, 2H), 3.69 (q, 1H), 2.44 (d, 2H), 1.84 (m, 1H), 1.49 (d, 3H), 0.89 (d, 6H)[1] | 2956, 1706, 1511, 1231, 937 |
Experimental Workflow
Caption: Nickel-catalyzed route for Ibuprofen synthesis.
Suzuki Coupling Route
This modern synthetic approach utilizes a palladium-catalyzed Suzuki cross-coupling reaction to form 4-isobutylstyrene, which is then converted to Ibuprofen through hydrocarboxylation or oxidation. This route is notable for its high efficiency and functional group tolerance.
Experimental Protocol
Step 1: Synthesis of 4-Isobutylstyrene
-
Reaction Setup: To a scintillation vial, add palladium(0) tetrakistriphenylphosphine (5 mol%), anhydrous potassium carbonate (2 eq), and a magnetic stir bar.
-
Reagent Addition: Add a solution of this compound (1.0 eq) and vinylboronic acid pinacol ester (1.2 eq) in a suitable solvent such as a mixture of toluene, ethanol, and water.
-
Reaction: The mixture is heated at 80-90 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield 4-isobutylstyrene as a colorless oil.
Step 2: Conversion of 4-Isobutylstyrene to Ibuprofen (Hydrocarboxylation)
-
Catalyst System: A palladium catalyst, such as palladium(II) chloride, is used in combination with a phosphine ligand (e.g., triphenylphosphine).
-
Reaction Conditions: The reaction is carried out in the presence of carbon monoxide and a proton source, such as hydrochloric acid, in a suitable solvent system.
-
Hydrocarboxylation: 4-Isobutylstyrene is subjected to hydrocarboxylation conditions, where carbon monoxide and a hydrogen atom are added across the double bond to form the propionic acid moiety directly. This reaction often requires elevated pressure of carbon monoxide and moderate temperatures.
-
Work-up and Purification: After the reaction, the mixture is worked up by extraction and the crude Ibuprofen is purified by recrystallization.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Isobutylstyrene | This compound | Pd(PPh₃)₄, K₂CO₃, vinylboronic acid pinacol ester | Toluene/Ethanol/Water | 80-90 | 12-24 | 85-95 |
| 2 | Ibuprofen | 4-Isobutylstyrene | PdCl₂, PPh₃, CO, HCl | Various | 100-130 | 4-6 | High |
Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 7.38 (d, 2H), 6.98 (d, 2H), 2.45 (d, 2H), 1.87 (m, 1H), 0.90 (d, 6H) | 2955, 1488, 1070, 1012, 802 |
| 4-Isobutylstyrene | 7.32 (d, 2H), 7.10 (d, 2H), 6.68 (dd, 1H), 5.70 (d, 1H), 5.20 (d, 1H), 2.46 (d, 2H), 1.87 (m, 1H), 0.91 (d, 6H) | 3089, 2956, 1629, 1512, 989, 907 |
| Ibuprofen | 7.21 (d, 2H), 7.09 (d, 2H), 3.69 (q, 1H), 2.44 (d, 2H), 1.84 (m, 1H), 1.49 (d, 3H), 0.89 (d, 6H)[1] | 2956, 1706, 1511, 1231, 937 |
Experimental Workflow
Caption: Suzuki coupling route for Ibuprofen synthesis.
References
The Role of 1-Bromo-4-isobutylbenzene in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-isobutylbenzene is a key organobromine compound widely utilized as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a bromine atom attached to a benzene ring substituted with an isobutyl group, makes it an ideal precursor for introducing the 4-isobutylphenyl moiety into target molecules. This structural motif is a common feature in a number of commercially successful drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The bromine atom serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, including Grignard reactions and palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations.
Applications in Pharmaceutical Synthesis
The primary application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of profens, a class of NSAIDs. The 4-isobutylphenyl group is crucial for the anti-inflammatory activity of these drugs.
Key Pharmaceutical Agents Synthesized from this compound:
-
Ibuprofen: A widely used NSAID for pain relief, fever reduction, and anti-inflammatory effects.
-
Flurbiprofen: A more potent NSAID used to treat arthritis and in ophthalmic solutions.
-
Fenoprofen: Another NSAID used for the relief of symptoms of rheumatoid arthritis and osteoarthritis.
The reactivity of the carbon-bromine bond in this compound allows for its versatile use in various synthetic strategies to construct the core structures of these and other pharmaceutical agents.
Quantitative Data Summary
The following table summarizes quantitative data from representative synthetic transformations involving this compound.
| Reaction Type | Coupling Partner/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Grignard Reaction | CO2, then H+ | Mg, THF | 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) | ~70-80% | General textbook procedures |
| Suzuki-Miyaura Coupling | 4-Methylphenylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O | 4-Isobutyl-4'-methylbiphenyl | >90% | Adapted from literature |
| Nickel-Catalyzed Coupling | Methyl 2-chloropropionate | NiCl2·6H2O, 2,2'-bipyridine, Mn, THF | Ibuprofen methyl ester | 91% | [1] |
| Suzuki-Miyaura Coupling | Vinylboronic acid pinacol ester | Pd(PPh3)4, K2CO3 | 4-Isobutylstyrene | Good | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ibuprofen via Grignard Reaction
This protocol describes the synthesis of Ibuprofen from this compound via the formation of a Grignard reagent followed by carboxylation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine.
-
Under a nitrogen atmosphere, add a small portion of a solution of this compound (1 equivalent) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the onset of cloudiness and gentle reflux indicate the start of the reaction.
-
Add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate large beaker or flask, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Work-up and Purification:
-
Quench the reaction mixture by slowly adding 10% aqueous HCl until the aqueous layer is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ibuprofen.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or petroleum ether.
-
Protocol 2: Synthesis of 4-Isobutylbiphenyl via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 equivalents)
-
Potassium carbonate (2 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the palladium catalyst, Pd(PPh3)4 (0.02 equivalents).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Visualizations
References
The Versatility of 1-Bromo-4-isobutylbenzene in Fine Chemical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-4-isobutylbenzene is a key aromatic building block in the fine chemical industry, prized for its utility in constructing complex molecular architectures. Its isobutylphenyl moiety is a common feature in a variety of commercially significant compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The presence of the bromine atom provides a reactive handle for a range of powerful cross-coupling reactions and the formation of organometallic reagents, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several critical classes of chemical transformations.
Nickel-Catalyzed Cross-Coupling: A Key Step in Ibuprofen Synthesis
One of the most significant applications of this compound is in the synthesis of ibuprofen. Modern synthetic routes often employ a nickel-catalyzed cross-coupling reaction to form the crucial carbon-carbon bond that constitutes the propionic acid side chain of the final product. This method offers a more efficient and sustainable alternative to traditional multi-step syntheses like the Boots process.[2][3]
Quantitative Data: Nickel-Catalyzed Coupling for Ibuprofen Intermediate
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Methyl 2-chloropropionate | NiCl₂·6H₂O, 2,2'-bipyridine, Mn powder | Tetrahydrofuran (THF) | 40 | 12 | Methyl 2-(4-isobutylphenyl)propanoate | 91 |
Experimental Protocol: Synthesis of Methyl 2-(4-isobutylphenyl)propanoate
Materials:
-
This compound
-
Methyl 2-chloropropionate
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,2'-Bipyridine
-
Manganese (Mn) powder
-
Sodium chloride (NaCl)
-
Triethylamine hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add nickel(II) chloride hexahydrate (0.1 eq), 2,2'-bipyridine (0.12 eq), sodium chloride (0.5 eq), manganese powder (3.0 eq), and triethylamine hydrochloride (0.5 eq).
-
Add anhydrous tetrahydrofuran to the flask and stir the mixture at 40°C for 20 minutes.
-
To the stirred suspension, add this compound (1.0 eq) and methyl 2-chloropropionate (1.5 eq).
-
Maintain the reaction mixture at 40°C under a nitrogen atmosphere with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up and the crude product is purified by silica gel column chromatography to yield methyl 2-(4-isobutylphenyl)propanoate.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.[4] In the context of this compound, this reaction is used to introduce new aryl or vinyl substituents at the 4-position of the isobutylbenzene core.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/Water | 80 | 2 | 4-Isobutylbiphenyl | Good |
| This compound | 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 4-Isobutyl-4'-vinylbiphenyl | Moderate |
Materials:
-
This compound
-
Aryl- or vinylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dimethoxyethane, toluene)
-
Water
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system (e.g., a mixture of organic solvent and water).
-
Heat the reaction mixture to the specified temperature with stirring for the required duration.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction mixture, and perform an aqueous workup.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for synthesizing complex organic molecules.[5][6]
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Conversion (%) |
| This compound | Styrene | Pd/C | Na₂CO₃ | NMP | 150 | 3 | (E)-1-(4-isobutylphenyl)-2-phenylethene | >95 |
Materials:
-
This compound
-
Styrene
-
Palladium on carbon (Pd/C)
-
Sodium carbonate (Na₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrabutylammonium chloride (Bu₄NCl) (optional, as a phase-transfer catalyst)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), styrene (1.2 eq), sodium carbonate (1.45 eq), and the Pd/C catalyst (0.1 mol% Pd).
-
Add NMP as the solvent.
-
Heat the mixture to 150°C with stirring for 3 hours.
-
Monitor the reaction by GC/MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove the catalyst.
-
Perform an aqueous workup, followed by drying and concentration of the organic phase.
-
The product can be purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes.[7][8]
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | Room Temp. | 3 | 1-(4-Isobutylphenyl)-2-phenylethyne | High |
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., diisopropylamine, triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add the palladium catalyst (1-5 mol%) and copper(I) iodide (1-5 mol%).
-
Add the amine base (2.0-3.0 eq) followed by the terminal alkyne (1.1-1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, perform a standard aqueous workup.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[2][9]
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Piperidine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 12-24 | 1-(4-Isobutylphenyl)piperidine | High |
Materials:
-
This compound
-
Amine (e.g., piperidine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture with stirring to 100°C for 12-24 hours.
-
Monitor the reaction's progress.
-
After completion, cool the reaction, and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by chromatography.
Grignard Reaction
The formation of a Grignard reagent from this compound opens up a vast array of synthetic possibilities, allowing for the introduction of the 4-isobutylphenyl group onto a wide range of electrophiles, including carbonyl compounds.[10]
Quantitative Data: Grignard Reaction of this compound
| Reactant 1 | Reactant 2 | Solvent | Product | Yield (%) |
| 4-Isobutylphenylmagnesium bromide | Benzaldehyde | Diethyl ether | (4-Isobutylphenyl)(phenyl)methanol | High |
Experimental Protocol: Synthesis and Reaction of 4-Isobutylphenylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Electrophile (e.g., benzaldehyde)
-
Aqueous acid solution (for workup)
Procedure:
-
Grignard Reagent Formation:
-
Place dry magnesium turnings in an oven-dried flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound in anhydrous ether to the magnesium.
-
Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of reflux indicate reaction initiation.
-
Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous ether dropwise with stirring.
-
After the addition, allow the reaction to stir at room temperature for a period.
-
-
Workup:
-
Quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of ammonium chloride or dilute acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.
-
Purify the product by distillation, recrystallization, or chromatography.
-
This compound is a versatile and valuable building block in fine chemical manufacturing. Its reactivity in a range of powerful synthetic transformations, particularly in palladium and nickel-catalyzed cross-coupling reactions and Grignard reagent formation, allows for the efficient synthesis of a wide variety of high-value molecules. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to utilize this important intermediate in their synthetic endeavors. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may require optimization depending on the specific substrates and desired outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for Cross-Coupling Reactions with Methyl 2-Chloropropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for various cross-coupling reactions utilizing methyl 2-chloropropionate as a key electrophile. The protocols outlined below cover iron-catalyzed and palladium-catalyzed methodologies, offering versatile strategies for the synthesis of α-aryl propionates and related structures, which are important precursors in pharmaceutical and materials science.
Iron-Catalyzed Enantioselective Cross-Coupling with Aryl Grignard Reagents
This protocol describes the enantioselective arylation of α-chloroesters, such as derivatives of methyl 2-chloropropionate, using an iron-based catalyst and a chiral bisphosphine ligand. This method is particularly useful for the synthesis of optically active α-arylalkanoic acid derivatives, which are significant in drug development.[1][2][3]
Experimental Protocol:
A detailed experimental procedure for the iron-catalyzed enantioselective cross-coupling of an α-chloroester with an aryl Grignard reagent is as follows:
-
To an oven-dried reaction vessel, add Fe(acac)₃ (3 mol%) and the chiral ligand (e.g., (R,R)-BenzP*) (6 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the α-chloroester substrate (1.0 equivalent) and a suitable solvent such as THF.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents) dropwise over a period of 1 hour.[2]
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitoring by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The following table summarizes the results for the iron-catalyzed cross-coupling of various α-chloroesters with different aryl Grignard reagents.[1][2]
| Entry | α-Chloroester | Aryl Grignard Reagent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 2,3,3-trimethylbutyl 2-chloropropionate | Phenylmagnesium bromide | 82 | 90:10 |
| 2 | Isopropyl 2-chloropropionate | Phenylmagnesium bromide | 65 | 85:15 |
| 3 | Ethyl 2-chloropropionate | Phenylmagnesium bromide | 58 | 83:17 |
| 4 | 2,3,3-trimethylbutyl 2-chloropentanoate | 4-Fluorophenylmagnesium bromide | 75 | 88:12 |
| 5 | Isopropyl 4-methyl-2-chloropentanoate | Phenylmagnesium bromide | 78 | 89:11 |
Catalytic Cycle for Iron-Catalyzed Cross-Coupling:
The proposed catalytic cycle for the iron-catalyzed cross-coupling of an alkyl halide with an aryl Grignard reagent involves the in-situ formation of a low-valent iron species. This active catalyst undergoes oxidative addition with the alkyl halide, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst.[4][5][6]
Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.
Palladium-Catalyzed α-Arylation of Methyl 2-Chloropropionate (Suzuki-Miyaura Type)
This protocol provides a general method for the palladium-catalyzed α-arylation of esters, which can be adapted for methyl 2-chloropropionate, using arylboronic acids as the aryl source. This reaction is a powerful tool for the formation of C(sp³)–C(sp²) bonds.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, adaptable for methyl 2-chloropropionate, is as follows:
-
In a reaction vessel, combine the arylboronic acid (1.5 equivalents), a suitable base (e.g., K₃PO₄, 2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Purge the vessel with an inert gas.
-
Add methyl 2-chloropropionate (1.0 equivalent) and a degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Amination of Methyl 2-Chloropropionate (Buchwald-Hartwig Type)
This section details a general procedure for the Buchwald-Hartwig amination, a versatile method for the formation of C-N bonds, which can be applied to methyl 2-chloropropionate.
Experimental Protocol:
A general protocol for the Buchwald-Hartwig amination of an aryl chloride, adaptable for methyl 2-chloropropionate, is as follows:
-
Charge a reaction flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add the amine (1.2 equivalents), methyl 2-chloropropionate (1.0 equivalent), and an anhydrous solvent (e.g., toluene or THF).
-
Heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic phase with brine, dry it over a drying agent, and concentrate in vacuo.
-
Purify the product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the organic halide, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[7][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Palladium-Catalyzed Heck Coupling of Methyl 2-Chloropropionate
The Heck reaction allows for the coupling of an organic halide with an alkene. A general procedure adaptable for methyl 2-chloropropionate is provided below.
Experimental Protocol:
A general procedure for the Heck reaction of an aryl halide with an alkene, which can be adapted for methyl 2-chloropropionate, is as follows:
-
To a reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equivalents).
-
Add the alkene (e.g., styrene or methyl acrylate, 1.2 equivalents), methyl 2-chloropropionate (1.0 equivalent), and a polar aprotic solvent (e.g., DMF or NMP).
-
Heat the reaction mixture (typically 80-140 °C) under an inert atmosphere until completion.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by chromatography.
Catalytic Cycle for Heck Reaction:
The Heck reaction catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and reductive elimination of HX with the help of a base to regenerate the catalyst.
Caption: Catalytic cycle for the Heck reaction.
Palladium/Copper-Catalyzed Sonogashira Coupling of Methyl 2-Chloropropionate
The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. A general protocol that can be adapted for methyl 2-chloropropionate is described.[9][10]
Experimental Protocol:
A general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, adaptable for methyl 2-chloropropionate, is as follows:
-
In a reaction flask, combine the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., an amine like triethylamine or diisopropylamine, which can also serve as the solvent).
-
Degas the mixture by bubbling with an inert gas.
-
Add the terminal alkyne (1.2 equivalents) and methyl 2-chloropropionate (1.0 equivalent).
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed.
-
Work up the reaction by removing the solvent, adding water, and extracting with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the final product by column chromatography.
Catalytic Cycle for Sonogashira Coupling:
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11][12]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
References
- 1. scispace.com [scispace.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcps2018.sciencesconf.org [jcps2018.sciencesconf.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. ijnc.ir [ijnc.ir]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 1-Bromo-4-isobutylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-4-isobutylbenzene is a crucial building block in organic synthesis, notably as a precursor in the production of pharmaceuticals such as Ibuprofen. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream processes. Crude this compound, often synthesized via the electrophilic bromination of isobutylbenzene, typically contains a variety of impurities.
This document provides detailed application notes and protocols for the most common and effective methods for purifying crude this compound: fractional distillation, column chromatography, and recrystallization. The selection of the optimal method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Common Impurities in Crude this compound
Understanding the potential impurities is key to selecting and optimizing a purification strategy. The synthesis of this compound from isobutylbenzene can result in the following byproducts:
-
Unreacted Isobutylbenzene: The starting material for the bromination reaction.
-
Positional Isomers: 1-Bromo-2-isobutylbenzene and 1-Bromo-3-isobutylbenzene are common isomers formed during the reaction.
-
Dibrominated Products: Over-bromination can lead to the formation of various dibromoisobutylbenzene isomers.
-
Residual Reagents and Solvents: Traces of the brominating agent (e.g., bromine) and the solvent used in the reaction may be present.
Data Presentation: A Comparative Overview of Purification Methods
The following table summarizes the key performance indicators for each purification method, allowing for an informed decision based on the specific requirements of the researcher.
| Purification Method | Typical Final Purity (%) | Typical Yield (%) | Scale | Advantages | Disadvantages |
| Fractional Distillation | 95 - 99 | 70 - 90 | Large | High throughput, cost-effective for large quantities. | Ineffective for separating isomers with close boiling points. |
| Column Chromatography | > 99 | 50 - 80 | Small to Medium | Excellent for removing isomers and achieving high purity. | Labor-intensive, requires large volumes of solvent. |
| Recrystallization | > 98 | 60 - 85 | Small to Medium | Simple setup, can yield highly pure crystalline material. | Only applicable if the compound is a solid; requires a suitable solvent. |
Experimental Protocols
Fractional Distillation
Fractional distillation is the preferred method for large-scale purification of liquid this compound, provided the impurities have sufficiently different boiling points.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Charging the Flask: Fill the round-bottom flask with the crude this compound, adding boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain an adiabatic state.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial, low-boiling fraction (forerun), which may contain residual solvent and unreacted isobutylbenzene (boiling point ~170 °C).
-
As the temperature approaches the boiling point of this compound (237 °C), switch to a clean receiving flask.[1][2]
-
Collect the main fraction over a narrow temperature range (e.g., 235-239 °C).
-
-
Completion: Stop the distillation when the temperature begins to drop or when a significant amount of dark residue remains.
-
Analysis: Confirm the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Column Chromatography
For achieving the highest purity, especially when dealing with isomeric impurities, column chromatography is the method of choice.
Protocol:
-
Solvent System Selection: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A common starting point is a non-polar solvent such as hexanes, with a small amount of a slightly more polar solvent like ethyl acetate to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Monitoring: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Analyze the final product for purity using GC-MS or NMR.
Recrystallization
If the crude this compound is a solid or can be induced to crystallize, recrystallization is a simple and effective purification technique.
Protocol:
-
Solvent Selection: Identify a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or methanol are often good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Characterization: Determine the melting point of the crystals and confirm the purity by an appropriate analytical method.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process and general workflow for the purification of crude this compound.
Caption: A workflow diagram for the purification of this compound.
References
safe handling and storage procedures for 1-Bromo-4-isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1-Bromo-4-isobutylbenzene (CAS No. 2051-99-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless to yellow liquid or crystalline solid. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃Br | [1][2] |
| Molecular Weight | 213.11 g/mol | [1][2] |
| Appearance | Colorless to white to yellow powder or crystals or liquid | |
| Odor | Sweet | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | Room Temperature | |
| Purity | 98% |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[3]
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Signal Word: Warning
Pictogram: GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.[3]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator should be used.
Experimental Protocols
Safe Handling Protocol
-
Preparation:
-
Handling:
-
Handle this compound exclusively within a chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.[4][5][6]
-
Avoid inhalation of vapors or dust.[4]
-
Ground all equipment to prevent static discharge.
-
Keep away from heat, sparks, and open flames.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Storage Protocol
-
Container:
-
Storage Conditions:
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3][7] |
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
Firefighting Measures
-
Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[3]
-
Unsuitable Extinguishing Media: Information not available.
-
Specific Hazards: May emit corrosive fumes upon combustion.[4] Hazardous combustion products include carbon monoxide and hydrogen bromide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Logical Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
References
An Application Scientist's Guide to 1-Bromo-4-isobutylbenzene: From Safety Data to Synthetic Protocols
Welcome to a comprehensive technical guide on 1-Bromo-4-isobutylbenzene (CAS No. 2051-99-2). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile aryl bromide in their synthetic endeavors. As a key building block, particularly for introducing the 4-isobutylphenyl moiety, a thorough understanding of its properties, hazards, and handling is paramount for safe and reproducible experimentation.[1] This guide moves beyond a simple recitation of safety data, offering practical insights and detailed protocols grounded in years of laboratory experience.
Section 1: Compound Profile and Hazard Analysis
This compound is a halogenated aromatic hydrocarbon, typically appearing as a clear, colorless to pale yellow liquid.[2][3] Its molecular structure, featuring a bromine atom para to an isobutyl group on a benzene ring, dictates its reactivity and utility as a synthetic intermediate in the pharmaceutical and fine chemical industries.[1] The bromine atom serves as an excellent leaving group, making the compound amenable to a wide range of cross-coupling reactions and the formation of organometallic reagents.[1]
A deep dive into the Material Safety Data Sheet (MSDS) reveals a compound that must be handled with care. It is classified as harmful if swallowed, inhaled, or in contact with skin.[4] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5][6][7]
Table 1: Key Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 2051-99-2 | [1][3][4] |
| Molecular Formula | C10H13Br | [1][2][4] |
| Molecular Weight | 213.11 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 237 °C at 760 mmHg | [1][4] |
| Density | ~1.24 g/cm³ | [1][4] |
| Flash Point | 96.6 °C | [4] |
| GHS Hazard Statements | H315, H319, H335 | [3] |
| Signal Word | Warning | [3][6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3][6] |
Section 2: Risk Mitigation and Safe Handling Protocols
Translating MSDS data into safe laboratory practice is a critical skill. The hazards associated with this compound necessitate a multi-layered approach to safety, incorporating engineering controls, personal protective equipment (PPE), and stringent procedural discipline.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, from aliquoting to reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4]
-
Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]
-
Body Protection: A laboratory coat is required.[4] Contaminated clothing should be removed immediately and laundered before reuse.[4][5]
The following workflow diagram illustrates the essential steps for safely handling this reagent.
Caption: General workflow for the safe handling of this compound.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Section 3: Application Notes in Organic Synthesis
This compound is a cornerstone intermediate for synthesizing a multitude of more complex molecules.[1] Its primary utility lies in its ability to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds at the C1 position. This makes it invaluable in drug discovery for introducing the lipophilic 4-isobutylphenyl group, which can modulate a compound's pharmacological properties, such as receptor binding and bioavailability.[1]
Common applications include:
-
Grignard Reagent Formation: The compound readily reacts with magnesium metal to form 4-isobutylphenylmagnesium bromide, a potent nucleophile.
-
Palladium-Catalyzed Cross-Coupling: It is an excellent substrate for Suzuki, Heck, and Sonogashira couplings, allowing for the facile construction of biaryl systems and other complex architectures.[1]
Section 4: Protocol - Preparation of (4-isobutylphenyl)magnesium bromide
The Grignard reaction is one of the most fundamental transformations of this substrate. The resulting organometallic reagent is a powerful tool for forming new C-C bonds with electrophiles like aldehydes, ketones, and esters.[9][10]
Rationale: This protocol details the formation of the Grignard reagent. The utmost critical factor for success is the rigorous exclusion of water, which would protonate and destroy the highly basic Grignard reagent.[10] Anhydrous solvents and flame-dried glassware are non-negotiable.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Round-bottom flask, condenser, and addition funnel (all flame- or oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Caption: Standard laboratory setup for a Grignard reaction under inert atmosphere.
Step-by-Step Protocol:
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight or by flame-drying under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Setup: To the three-neck round-bottom flask containing a magnetic stir bar, add magnesium turnings (1.2 eq). Assemble the apparatus as shown in the diagram above under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Add a single small crystal of iodine.[11] The iodine helps to etch the passivating magnesium oxide layer on the turnings.
-
Initial Addition: In the addition funnel, prepare a solution of this compound (1.0 eq) in anhydrous ether or THF. Add a small portion (~10%) of this solution to the flask.
-
Causality Insight: The reaction is often sluggish to start. This initial small addition allows for initiation without the risk of a runaway reaction when the full amount of halide is present.
-
-
Initiation: The reaction mixture may require gentle warming with a heat gun to initiate. Signs of initiation include the disappearance of the brown iodine color and the spontaneous refluxing of the ether.[11][12] If the reaction does not start, grinding the magnesium turnings gently with a glass rod can expose a fresh surface.[12]
-
Controlled Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[11]
-
Trustworthiness Check: A controlled, steady addition is key. Adding the bromide too quickly can lead to an uncontrollable exotherm and promote the formation of the Wurtz coupling byproduct.[11]
-
-
Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the reaction to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[9] The completion is indicated by the consumption of most of the magnesium metal.
-
Use: The resulting grey-to-brown solution of (4-isobutylphenyl)magnesium bromide is now ready for reaction with a suitable electrophile. It is typically used immediately in the same pot.
Section 5: Storage and Disposal
Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][8] It should be kept away from heat, sparks, flames, and strong oxidizing agents.[4]
Disposal: Waste material must be disposed of in accordance with local, regional, and national regulations.[4] Unused or waste product should be treated as hazardous waste. Do not allow the material to enter drains or water courses.[4] Containers should be triple-rinsed and disposed of appropriately.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 2051-99-2 [sigmaaldrich.com]
- 4. This compound | CAS#:2051-99-2 | Chemsrc [chemsrc.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for the Proper Disposal of 1-Bromo-4-isobutylbenzene Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe and compliant disposal of 1-Bromo-4-isobutylbenzene waste, a common reagent and intermediate in pharmaceutical and chemical synthesis.[1][2] Adherence to these protocols is crucial to ensure personnel safety, environmental protection, and regulatory compliance.
Chemical and Physical Properties of this compound
This compound, with the CAS number 2051-99-2, is a halogenated aromatic hydrocarbon.[1][2] It is a clear liquid with a molecular formula of C10H13Br and a molecular weight of approximately 213.11 g/mol .[1][2][3][4]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 2051-99-2 | [1][2][3] |
| Molecular Formula | C10H13Br | [1][2][3][4] |
| Molecular Weight | 213.11 g/mol | [1][2] |
| Appearance | Clear liquid | [1][2][3] |
| Density | ~1.24 g/cm³ | [1][2] |
| Boiling Point | 237°C at 760 mmHg | [1][2] |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Hazardous Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits hazardous characteristics.[5] this compound is not explicitly listed as a hazardous waste.[5] Therefore, its classification as hazardous waste depends on its characteristics:
-
Ignitability: Not expected to be ignitable based on its high boiling point.
-
Corrosivity: Not expected to be corrosive.
-
Reactivity: Not expected to be reactive under normal conditions.
-
Toxicity: As a halogenated organic compound, it is likely to be considered toxic.
Given its chemical nature as a halogenated aromatic hydrocarbon, it is prudent to manage waste containing this compound as hazardous waste.
Experimental Protocol: Synthesis Involving this compound and Waste Generation
This protocol outlines a typical laboratory synthesis that generates this compound waste and the subsequent handling procedures.
Objective: To provide a framework for handling waste generated from reactions using this compound.
Materials:
-
This compound
-
Reaction vessel and ancillary glassware
-
Appropriate solvents
-
Quenching agents
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat
-
Designated hazardous waste containers
Procedure:
-
Reaction Setup: Conduct the chemical reaction within a well-ventilated fume hood.
-
Reagent Handling: Use appropriate dispensing techniques to minimize drips and spills.
-
Reaction Quenching: At the end of the reaction, quench the mixture using a suitable reagent to neutralize any reactive species.
-
Waste Segregation:
-
Collect all liquid waste containing this compound, including reaction mixtures, washings, and contaminated solvents, in a designated, properly labeled, and sealed hazardous waste container.
-
Segregate halogenated waste from non-halogenated waste streams.
-
Collect any solid waste, such as contaminated filter paper or drying agents, in a separate, clearly labeled solid hazardous waste container.
-
-
Decontamination: Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.
Disposal Protocol for this compound Waste
This protocol details the steps for the proper disposal of waste containing this compound.
Objective: To ensure the safe and compliant disposal of this compound waste.
Procedure:
-
Waste Identification and Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ensure secondary containment is in place to prevent spills.
-
-
Waste Manifesting and Transportation:
-
Complete a hazardous waste manifest for off-site transportation and disposal.
-
Arrange for a licensed hazardous waste transporter to collect the waste.
-
-
Disposal Method Selection:
-
Incineration: High-temperature incineration is the preferred method for destroying halogenated organic compounds like this compound. This process should be carried out in a facility equipped with appropriate air pollution control devices to manage potential byproducts such as hydrogen bromide.
-
Landfill: Land disposal of halogenated organic compounds is highly restricted.[6][7] In some jurisdictions, there are specific concentration limits for halogenated compounds in waste destined for landfills. For example, some regulations prohibit landfilling of hazardous waste with an aqueous phase containing more than 14,000 mg/kg of halogenated compounds.[6]
-
Chemical Treatment/Bromine Recovery: In some cases, chemical treatment to recover bromine from the waste stream may be a viable and environmentally preferable option.[8][9]
-
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
References
Troubleshooting & Optimization
Technical Support Center: Navigating the Reactivity of 1-Bromo-4-isobutylbenzene
Welcome to the technical support center for 1-Bromo-4-isobutylbenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered and electron-rich aryl bromide. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.
Introduction: Understanding the Challenge
This compound is a common precursor for synthesizing active pharmaceutical ingredients, most notably Ibuprofen and its derivatives. However, its chemical structure presents inherent reactivity challenges. The isobutyl group is a moderately electron-donating group, which increases the electron density of the aromatic ring. This electronic enrichment makes the crucial first step in many cross-coupling reactions—the oxidative addition of the carbon-bromine bond to a metal catalyst (like palladium)—energetically less favorable and therefore slower compared to electron-deficient aryl halides.[1][2] Furthermore, the steric bulk of the isobutyl group can hinder the approach of catalytic species, further impeding reactivity.
This guide will dissect these issues and provide field-proven, evidence-based solutions for the most common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so sluggish compared to other aryl bromides? A1: The low reactivity stems from two primary factors:
-
Electronic Effects: The isobutyl group is electron-donating, which enriches the C-Br bond with electron density. This disfavors the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1]
-
Steric Hindrance: The bulky nature of the isobutyl group can sterically shield the reaction center, making it difficult for large catalyst complexes to access the C-Br bond.[3]
Q2: What are the most critical general precautions to take when working with this substrate? A2: Regardless of the specific reaction, success hinges on meticulous attention to reaction setup. This includes ensuring strictly anhydrous conditions for Grignard formation and oxygen-free (inert) atmospheres for palladium-catalyzed couplings to prevent catalyst degradation and side reactions.[4][5] Reagent quality is paramount; use freshly purified solvents and high-purity reagents.
Q3: Are there alternatives to palladium catalysts for this substrate? A3: While palladium is the most common, nickel-based catalyst systems can be highly effective, particularly for cross-electrophile couplings.[6] Nickel catalysts are often more cost-effective and can sometimes offer superior reactivity for less reactive aryl halides. For Grignard formation, the primary factor is the activation of the magnesium metal itself.[5]
Troubleshooting Guide 1: Grignard Reagent Formation
Common Problem: The reaction between this compound and magnesium turnings fails to initiate or proceeds with very low yield, often accompanied by the formation of Wurtz coupling byproduct (biphenyl derivative).
Root Cause Analysis: The primary barrier to Grignard reagent formation is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[5][7] This layer prevents the aryl bromide from reaching the reactive Mg(0) surface. The relatively low reactivity of the C-Br bond in this substrate exacerbates the initiation difficulty. Trace amounts of water in the solvent or on the glassware will rapidly quench any Grignard reagent that does form.[4][7]
Workflow for Troubleshooting Grignard Initiation
References
preventing side reactions in Suzuki coupling of 1-Bromo-4-isobutylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the Suzuki-Miyaura coupling of 1-Bromo-4-isobutylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The three primary side reactions encountered are protodeborylation of the boronic acid partner, dehalogenation of this compound, and homocoupling of the boronic acid.[1][2][3] These side reactions consume starting materials and lead to the formation of impurities, reducing the yield of the desired biaryl product and complicating purification.
Q2: How can I detect the formation of these side products in my reaction mixture?
A2: The presence of side products can be identified by analyzing the crude reaction mixture using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. For example, in the reaction with phenylboronic acid, you would look for isobutylbenzene (from dehalogenation), benzene (from protodeborylation), and biphenyl (from homocoupling).[1]
Q3: What is protodeborylation and how can it be minimized?
A3: Protodeborylation is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4] This is a common issue, especially with electron-rich or heteroaromatic boronic acids, and can be accelerated by high temperatures and the presence of water and base.[5] To minimize protodeborylation, you can:
-
Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6]
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Employ more stable boronic esters, like pinacol esters, in place of boronic acids.[7]
-
Use anhydrous solvents and reagents to minimize water content.[6]
-
Keep the reaction time to a minimum.[5]
Q4: What causes dehalogenation of this compound and how can I prevent it?
A4: Dehalogenation is the reduction of the aryl bromide to the corresponding arene (isobutylbenzene). This side reaction is often mediated by palladium-hydride species, which can form from the reaction of the palladium catalyst with the base, solvent (especially alcohols), or trace water.[2] To suppress dehalogenation:
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Choose a robust ligand, such as a biaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which can promote the desired cross-coupling over dehalogenation.[4]
-
Use a non-protic solvent like dioxane or toluene instead of alcohols.[2]
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Employ a weaker base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[8]
Q5: How can I avoid the homocoupling of my boronic acid coupling partner?
A5: Homocoupling of the boronic acid to form a symmetrical biaryl is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[8] To prevent homocoupling:
-
Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the mixture or by using freeze-pump-thaw cycles.[7]
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, which can initially promote homocoupling during their in situ reduction to Pd(0).
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Suzuki coupling of this compound.
dot
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Quantitative Data Summary
The following table provides illustrative data on how different reaction parameters can influence the yield of the desired product and the formation of side products in the Suzuki coupling of this compound with phenylboronic acid. This data is representative of typical outcomes for structurally similar aryl bromides and should be used as a guide for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Dehalogenation (%) | Homocoupling (%) | Protodeborylation (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 75 | 10 | 5 | 10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 | <5 | <2 | <2 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 6 | 88 | 7 | 3 | 2 |
| 4 | Pd(PPh₃)₄ (3) | - | NaOEt (2) | Ethanol | 80 | 12 | 60 | 25 | 5 | 10 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane (anhydrous) | 100 | 8 | 95 | <5 | <2 | <1 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a good starting point for the reaction and can be optimized based on the results.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 213 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
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Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-isobutylbiphenyl.
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling and the points at which common side reactions can occur.
dot
Caption: Catalytic cycle of Suzuki coupling with competing side reactions.
References
- 1. azom.com [azom.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of a Borylated Ibuprofen Derivative Through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions [jove.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 1-Bromo-4-isobutylbenzene Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in Suzuki-Miyaura and Sonogashira cross-coupling reactions involving 1-Bromo-4-isobutylbenzene, with a specific focus on avoiding the common side reaction of hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my reaction with this compound?
A1: Hydrodehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of isobutylbenzene as a byproduct. This reduces the yield of your desired coupled product and introduces an impurity that can be difficult to separate due to its similar physical properties to the starting material and product.
Q2: What are the primary causes of hydrodehalogenation?
A2: Hydrodehalogenation in palladium-catalyzed cross-coupling reactions is often caused by the presence of a hydride source that intercepts a key intermediate in the catalytic cycle. Common hydride sources include:
-
Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) and even residual water can act as hydride donors.
-
Bases: Amine bases (e.g., triethylamine) and strong alkoxide bases can generate palladium-hydride species.
-
Ligands: Certain phosphine ligands can degrade and serve as a source of hydride.
Q3: How does the choice of catalyst and ligand impact hydrodehalogenation?
A3: The catalyst and ligand system is crucial for minimizing hydrodehalogenation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), are highly effective. These ligands promote the desired reductive elimination step of the catalytic cycle, which forms the C-C bond of your product, making it kinetically more favorable than the competing hydrodehalogenation pathway.
Q4: Can the reaction temperature influence the amount of hydrodehalogenation byproduct?
A4: Yes, higher reaction temperatures can sometimes increase the rate of hydrodehalogenation. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired coupling.
Troubleshooting Guides
Issue 1: Significant Formation of Isobutylbenzene in Suzuki-Miyaura Coupling
If you are observing a significant amount of isobutylbenzene in your Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for minimizing hydrodehalogenation in Suzuki-Miyaura coupling.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
The following table summarizes representative yields and byproduct formation under various conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Isobutylbenzene Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 65 | 25 |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 80 | 92 | <5 |
| 3 | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 85 | 10 |
| 4 | Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | 70 | 50 | 40 |
Data is representative and compiled from analogous systems to illustrate trends.
Issue 2: Significant Formation of Isobutylbenzene in Sonogashira Coupling
If you are observing a significant amount of isobutylbenzene in your Sonogashira coupling of this compound, refer to the following guide.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for minimizing hydrodehalogenation in Sonogashira coupling.
Quantitative Data: Sonogashira Coupling of this compound
The following table presents representative yields and byproduct formation for the Sonogashira coupling of this compound with a generic terminal alkyne.
| Entry | Palladium Catalyst | Ligand | Copper Source | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Isobutylbenzene Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | 60 | 70 | 20 |
| 2 | Pd(OAc)₂ | SPhos | None | Cs₂CO₃ | Dioxane | 80 | 90 | <5 |
| 3 | Pd(PPh₃)₄ | PPh₃ | CuI | Piperidine | DMF | 90 | 60 | 30 |
| 4 | PdCl₂(PPh₃)₂ | PPh₃ | CuI | DIPEA | Toluene | 70 | 85 | 10 |
Data is representative and compiled from analogous systems to illustrate trends.
Experimental Protocols
Protocol 1: High-Yield Suzuki-Miyaura Coupling of this compound
This protocol is optimized to minimize hydrodehalogenation.
Reaction Scheme: Aryl-Br + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Aryl-Ar'
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Yield, Copper-Free Sonogashira Coupling of this compound
This copper-free protocol is designed to reduce both hydrodehalogenation and alkyne homocoupling.
Reaction Scheme: Aryl-Br + R-C≡CH --(Pd catalyst, Ligand, Base)--> Aryl-C≡C-R
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Seal the flask and perform three evacuate/backfill cycles with an inert gas.
-
Add degassed dioxane, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Disclaimer: These protocols and troubleshooting guides are intended for use by trained professionals in a laboratory setting. Always follow appropriate safety procedures. Reaction outcomes can be substrate-dependent, and further optimization may be required.
Technical Support Center: Optimizing Reactions with 1-Bromo-4-isobutylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-isobutylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] These methods are widely used for forming new carbon-carbon and carbon-nitrogen bonds, respectively.
Q2: What is a good starting catalyst loading for my reaction?
A2: A typical starting catalyst loading for initial screening experiments is between 1-5 mol% of the palladium source relative to the limiting reagent (this compound).[2][3] For well-optimized or highly efficient catalytic systems, this loading can often be reduced significantly, sometimes to parts-per-million (ppm) levels, which is particularly important for large-scale synthesis to minimize cost and residual metal contamination.[1]
Q3: Which palladium catalyst and ligand should I choose to start with?
A3: The choice of catalyst and ligand is critical and depends on the specific reaction.
-
Palladium Sources: Common and effective pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4]
-
Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are often excellent choices.[2][5] For Heck reactions, simpler phosphines like PPh₃ or P(o-tol)₃ can be effective, though modern bulky ligands can also offer advantages.[6] The ligand protects the palladium center and facilitates key steps in the catalytic cycle.[2]
Q4: How does increasing or decreasing catalyst loading affect the reaction?
A4:
-
Increasing Loading: May increase the reaction rate and conversion, which is useful for difficult couplings or when catalyst deactivation is an issue.[2] However, it also increases cost and the likelihood of side reactions or difficulty in removing residual palladium from the final product.[7]
-
Decreasing Loading: Is desirable for process efficiency and cost-effectiveness.[1] However, if the loading is too low, the reaction may be slow, incomplete, or more susceptible to poisoning from impurities.[4] Optimization is key to finding the lowest possible loading that maintains high yield and reaction rate.
Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
This is the most common issue. The lack of reactivity can stem from the catalyst system, reaction conditions, or reagent quality.
Solutions & Troubleshooting Workflow:
-
Verify Catalyst Activity: Ensure your palladium source and ligand are not degraded. Using a new bottle or a well-established pre-catalyst can rule out catalyst decomposition.
-
Optimize Reaction Parameters:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Aryl bromides are generally reactive, but some transformations require more thermal energy to drive the initial oxidative addition step.[8]
-
Catalyst Loading: If the reaction is sluggish, increase the catalyst loading to 3-5 mol%.[2] If you still see no conversion, the issue likely lies elsewhere.
-
Solvent and Base: The choice of solvent and base can have a profound effect on the reaction outcome.[7] Screen a different solvent (e.g., switch from toluene to dioxane or 2-MeTHF) or a stronger/more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[2]
-
-
Check Reagent Quality: Ensure this compound and the coupling partner are pure. Impurities, especially those containing sulfur, can poison the palladium catalyst.[2] Ensure solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the catalyst.[8]
Caption: A logical workflow for troubleshooting low reaction conversion.
Problem 2: Formation of Side Products (e.g., Homocoupling)
The formation of biaryl products from the homocoupling of this compound or the boronic acid partner can compete with the desired cross-coupling.
Solutions:
-
Lower Temperature: Homocoupling is often more prevalent at higher temperatures. Try running the reaction at the lowest temperature that still allows for efficient conversion of the starting material.
-
Adjust Catalyst/Ligand Ratio: An improper ligand-to-metal ratio can lead to poorly stabilized or overly active catalyst species that promote side reactions. A ligand:palladium ratio of 1:1 to 2:1 is a common starting point.
-
Optimize Catalyst Loading: High catalyst loadings can sometimes increase the rate of side reactions.[7] Once the reaction is working, try to reduce the catalyst loading.
Problem 3: Reaction Stalls Before Completion
If the reaction starts but does not proceed to full conversion, catalyst deactivation may be occurring.
Solutions:
-
Use More Robust Ligands: Bulky, electron-rich phosphine ligands (like Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) are designed to create more stable palladium complexes that are resistant to deactivation and have longer catalytic lifetimes.[2]
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction. This involves using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[8]
-
Check for Impurities: As mentioned, impurities in the starting materials or solvent can poison the catalyst. Purifying the reagents may be necessary.
Data Presentation: Starting Conditions for Optimization
The following tables provide recommended starting points for optimizing common cross-coupling reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Starting Condition | Notes |
|---|---|---|
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol% |
| Ligand | SPhos, XPhos, RuPhos | 1.1 - 1.5 eq. relative to Pd |
| Base | K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Toluene, Dioxane, or 2-MeTHF/H₂O (e.g., 10:1) | Use degassed solvents |
| Temperature | 80 - 110 °C | Monitor for decomposition at higher temps |
Table 2: Heck Coupling Conditions
| Parameter | Recommended Starting Condition | Notes |
|---|---|---|
| Pd Source | Pd(OAc)₂ | 2-5 mol% |
| Ligand | P(o-tol)₃, PPh₃ | 1.1 - 2.0 eq. relative to Pd |
| Base | Et₃N, K₂CO₃ | 1.5 - 2.5 equivalents |
| Solvent | DMF, NMP, Dioxane | Ensure anhydrous conditions |
| Temperature | 100 - 140 °C | Higher temperatures are often required[6] |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Starting Condition | Notes |
|---|---|---|
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-3 mol% |
| Ligand | XPhos, RuPhos, BINAP | 1.1 - 1.5 eq. relative to Pd |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | 1.2 - 2.0 equivalents |
| Solvent | Toluene, Dioxane | Use anhydrous, degassed solvents |
| Temperature | 80 - 110 °C | Base choice is critical and substrate-dependent[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for coupling this compound with a generic boronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2–1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 equiv.). Then, add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the this compound is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Visualizing the Catalytic Cycle
Understanding the fundamental mechanism is helpful for troubleshooting. Below is a simplified representation of a generic palladium-catalyzed cross-coupling cycle.
Caption: The three key steps of a cross-coupling catalytic cycle.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ibuprofen Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ibuprofen esters. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ibuprofen esterification reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yield in Fischer esterification of ibuprofen is a frequent issue. Several factors can contribute to this, primarily related to reaction equilibrium, purity of reactants, and reaction conditions.
Troubleshooting Steps:
-
Water Removal: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.
-
Solution: Employ methods to continuously remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent (e.g., anhydrous MgSO₄), or conducting the reaction in a solvent that forms an azeotrope with water.
-
-
Reactant Stoichiometry: An insufficient amount of the alcohol will result in incomplete conversion of the ibuprofen.
-
Solution: Use a significant excess of the alcohol. This shifts the equilibrium towards the product side, favoring the formation of the ester.[1]
-
-
Catalyst Activity: The acid catalyst (commonly H₂SO₄) may be old, hydrated, or used in an insufficient amount, leading to a slow or incomplete reaction.
-
Solution: Use a fresh, concentrated acid catalyst. Ensure the catalytic amount is appropriate for the scale of your reaction.
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium, or the temperature might be too low for an efficient reaction rate.
Q2: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?
Side reactions can compete with the desired esterification, reducing the yield and complicating purification.
Common Side Products & Solutions:
-
Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether.
-
Solution: Maintain a controlled reaction temperature. While higher temperatures can increase the reaction rate, excessive heat can promote side reactions.
-
-
Dehydration of Ibuprofen: Although less common under typical esterification conditions, strong acidic conditions and high temperatures could potentially lead to side reactions involving the ibuprofen molecule itself.
-
Impurity from Starting Materials: Impurities in the starting ibuprofen or alcohol can lead to the formation of undesired byproducts.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Q3: What is the most effective method for purifying the synthesized Ibuprofen ester?
Purification is crucial to isolate the desired ester from unreacted starting materials, the catalyst, and any side products.
Recommended Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[2]
-
Extraction: Extract the ester into an organic solvent like ethyl acetate. The unreacted ibuprofen will remain in the aqueous basic layer as its carboxylate salt.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[2]
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.[2]
-
Chromatography: For high purity, column chromatography is often necessary to separate the ester from any remaining non-polar impurities. A common mobile phase is a mixture of n-hexane and ethyl acetate.[2]
Q4: Can I use a greener method for Ibuprofen ester synthesis?
Yes, enzymatic or biocatalytic methods offer a more environmentally friendly alternative to traditional acid-catalyzed esterification.[5][6]
-
Enzymatic Esterification: Lipases are commonly used enzymes that can catalyze the esterification of ibuprofen under milder conditions.[5][6] This method often provides high selectivity and reduces the formation of side products. Porcine pancreas lipase (PPL) and Candida rugosa lipase are examples of enzymes used for this purpose.[5][6] Ultrasound irradiation has also been shown to improve the performance of enzymatic esterification.[7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on improving ibuprofen ester synthesis yield.
Table 1: Effect of Catalyst on Ibuprofen Methyl Ester Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| H₂SO₄ | 5 | 10 | 80 | 84 | [3] |
| Lipase (APE 1547) | N/A (mg) | 5 | 50 | - | [4] |
Table 2: Influence of Reaction Parameters on Enzymatic Esterification of Ibuprofen with Sorbitol
| Parameter | Condition | Conversion Yield (%) | Reference |
| Solvent | Hexane | ~60 | [5] |
| Toluene | ~45 | [5] | |
| Benzene | ~30 | [5] | |
| Temperature | 40°C | ~60 | [8] |
| Stirring Speed | 400 rpm | ~60 | [8] |
| Enzyme Conc. | 10 g/L | ~60 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed (Fischer) Esterification of Ibuprofen
-
Reactant Setup: In a round-bottom flask, dissolve ibuprofen (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 eq) to the solution while stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[2]
Protocol 2: Enzymatic Esterification of Ibuprofen
-
Reaction Mixture: In a suitable vessel, combine ibuprofen, the desired alcohol, and an appropriate organic solvent (e.g., n-heptane).[7]
-
Enzyme Addition: Add the lipase catalyst (e.g., immobilized APE1547) to the mixture.[7]
-
Incubation: Incubate the reaction at a controlled temperature with agitation.[7] For certain enzymatic setups, ultrasound irradiation can be applied to enhance the reaction rate.[7]
-
Monitoring: Monitor the formation of the ester using HPLC.[7]
-
Purification: After the reaction, the enzyme can be filtered off (if immobilized) and the product isolated from the reaction mixture, often through solvent evaporation and subsequent chromatographic purification.
Visualizations
Caption: A typical workflow for the acid-catalyzed synthesis and purification of Ibuprofen ester.
Caption: A logical flowchart for troubleshooting common causes of low yield in Ibuprofen ester synthesis.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 4. Enantioselective Esterification of Ibuprofen under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Enantioselective Esterification of Ibuprofen Catalyzed by a Flower-Like Nanobioreactor [mdpi.com]
- 8. researchgate.net [researchgate.net]
troubleshooting failed Grignard formation with 1-Bromo-4-isobutylbenzene
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering difficulties with the formation of the Grignard reagent from 1-bromo-4-isobutylbenzene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not starting. What are the common causes?
The most frequent reason for a Grignard reaction failing to initiate is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer forms when magnesium is exposed to air and prevents the metal from reacting with the aryl halide.[1] Another critical factor is the presence of even trace amounts of water or other protic solvents, which will rapidly quench the Grignard reagent as it forms.[2][3][4][5][6]
Q2: What are the visual signs of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable changes in the reaction mixture. These can include:
-
A noticeable increase in temperature, as the reaction is exothermic.[1]
-
The appearance of a cloudy or turbid grey-brownish color.[1]
-
Spontaneous boiling or refluxing of the solvent (especially with low-boiling point ethers like diethyl ether).[1]
-
If an activator like iodine was used, its characteristic purple or brown color will disappear.[1]
Q3: How can I be certain that all my glassware and reagents are sufficiently dry?
Ensuring anhydrous conditions is paramount for a successful Grignard reaction.[2][6] All glassware should be rigorously dried, for example, by flame-drying under a vacuum or oven-drying at a high temperature (e.g., 110°C) for several hours and then cooled under an inert atmosphere like nitrogen or argon.[7] Solvents must be of anhydrous grade. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are ideal choices as they can be effectively dried and do not have acidic protons.[3]
Q4: What is the Wurtz coupling side reaction and how can I minimize it?
The Wurtz coupling is a common side reaction where the newly formed Grignard reagent reacts with the starting this compound to form a dimer (4,4'-diisobutyl-1,1'-biphenyl).[8] This side reaction can be minimized by the slow, dropwise addition of the aryl bromide solution to the magnesium suspension, which helps to keep the concentration of the aryl bromide low in the reaction mixture.[8]
Troubleshooting Guide: Failed Initiation
If your reaction has failed to start, consult the following troubleshooting workflow and the detailed protocols for magnesium activation.
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Magnesium Activation Techniques
The primary obstacle to initiating a Grignard reaction is the passivating magnesium oxide layer.[1] The following table summarizes common activation methods.
| Activation Method | Description | Key Visual Indicators |
| Iodine (I₂) | A small crystal of iodine is added to the magnesium suspension. It is thought to react with the magnesium where the oxide layer is thin, creating reactive sites.[1][9] | Disappearance of the purple/brown iodine color.[1] |
| 1,2-Dibromoethane (DBE) | A highly reactive alkyl halide that readily reacts with magnesium, producing ethylene gas and magnesium bromide, thereby exposing a fresh magnesium surface.[1][9] | Bubbling (ethylene gas evolution).[1] |
| Mechanical Agitation | Physically crushing the magnesium turnings with a glass rod or vigorous stirring can break the oxide layer.[2][9][10] | Can be difficult to observe a direct indicator other than eventual reaction initiation. |
| Sonication | Using an ultrasonic bath can help clean the surface of the magnesium through cavitation.[1][2][9] | No immediate visual cue, but can induce a sluggish reaction to start. |
| Diisobutylaluminum Hydride (DIBAH) | A chemical activator that can also act as a drying agent for the reaction mixture.[11] Allows for initiation at lower temperatures.[11] | Can be monitored by a temperature rise in the reaction mixture.[11] |
Experimental Protocols
General Protocol for Grignard Formation with this compound
This protocol assumes a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon).
-
Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly dried in an oven or by flame-drying under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Reagent Setup: To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Solvent Addition: Add a portion of anhydrous tetrahydrofuran (THF) to just cover the magnesium turnings. THF is often preferred for aryl bromides as it provides better stabilization for the Grignard reagent.[8][12]
-
Initiation:
-
Addition of Aryl Bromide: Dissolve this compound (1 equivalent) in the remaining anhydrous THF in the addition funnel. Once initiation is confirmed, begin the slow, dropwise addition of this solution to the stirred magnesium suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux for a period to ensure complete consumption of the magnesium. The final solution should appear cloudy and grey-brown.[1]
The Role of Anhydrous Solvents in Grignard Formation
Grignard reagents are strong bases and will react with any compound that has an acidic proton, such as water, alcohols, or carboxylic acids.[3][15] This acid-base reaction is typically much faster than the desired nucleophilic addition to a carbonyl group, and it results in the quenching of the Grignard reagent to form the corresponding alkane (isobutylbenzene in this case).[3][4][5] Therefore, the use of anhydrous solvents and reagents is absolutely critical for the success of the reaction.[4][6]
Caption: Competing reaction pathways for a Grignard reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How does water affect Grignard reagents? | Filo [askfilo.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. leah4sci.com [leah4sci.com]
- 13. youtube.com [youtube.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. quora.com [quora.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Aryl Bromides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in cross-coupling reactions involving aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I observe a black precipitate. What is happening?
A1: The formation of a black precipitate is a common indicator of catalyst deactivation through the formation of palladium black.[1] This consists of agglomerated palladium nanoparticles which are generally catalytically inactive.[1] This process is often accelerated by high temperatures, the presence of oxygen, or impurities in the reaction mixture.
Q2: Why is my reaction with an electron-rich aryl bromide sluggish or failing?
A2: While aryl bromides are generally more reactive than aryl chlorides, electron-rich aryl bromides can pose challenges. The electron-donating groups on the aromatic ring can make the oxidative addition step of the catalytic cycle, which is often rate-limiting, more difficult.[2] To overcome this, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can be beneficial as they promote oxidative addition.[3]
Q3: I am observing a significant amount of dehalogenation (hydrodehalogenation) of my aryl bromide. How can I minimize this side reaction?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, particularly with electron-rich aryl halides and highly active catalyst systems.[4][5] This side reaction is often mediated by palladium-hydride species that can form from reactions with the base, solvent, or trace amounts of water.[6] To mitigate dehalogenation, consider the following strategies:
-
Ligand Choice: Employ bulky, electron-rich ligands such as XPhos or SPhos, which can promote the desired reductive elimination of the product over dehalogenation.[5]
-
Base Selection: Use a weaker base. For instance, in Suzuki-Miyaura coupling, switching from a strong base to a milder one like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[5][6]
-
Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols. Non-polar aprotic solvents like toluene are often a better choice.[5]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes slow down the dehalogenation side reaction more significantly than the desired cross-coupling.[5]
Q4: My Sonogashira coupling with a sterically hindered aryl bromide is not working. What should I do?
A4: Sterically hindered aryl bromides can be challenging substrates for Sonogashira coupling due to the difficulty of the oxidative addition step.[2] To address this, you can try the following:
-
Increase Temperature: These reactions often require higher temperatures (e.g., 60-100 °C) to proceed at a reasonable rate.[1]
-
Ligand Selection: Use bulky phosphine ligands like P(t-Bu)₃ or PCy₃, which are known to be effective for sterically demanding substrates.[2]
-
Copper-Free Conditions: While traditionally used, the copper co-catalyst can sometimes lead to unwanted side reactions like Glaser-Hay coupling (homocoupling of the alkyne).[1] Running the reaction under copper-free conditions can sometimes improve the outcome.
Q5: Can impurities in my reagents affect the catalyst?
A5: Yes, impurities in the aryl bromide, coupling partner, solvent, or base can act as catalyst poisons. Common culprits include sulfur-containing compounds, which can irreversibly bind to the palladium center. Ensure that all reagents and solvents are of high purity and that solvents are appropriately dried and degassed.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation in cross-coupling reactions of aryl bromides.
| Observation | Potential Cause(s) | Recommended Action(s) |
| No reaction or very low conversion from the start | 1. Inactive catalyst precursor. 2. Inefficient oxidative addition. 3. Presence of catalyst poisons. | 1. Use a fresh batch of catalyst and ligand. Consider using a pre-formed catalyst. 2. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands). Increase the reaction temperature. 3. Purify starting materials and ensure solvents are anhydrous and degassed. |
| Reaction starts but stalls before completion | 1. Catalyst decomposition (e.g., formation of palladium black). 2. Ligand degradation. 3. Product inhibition. | 1. Lower the reaction temperature. Ensure a strictly inert atmosphere. 2. Choose a more thermally stable ligand. 3. Dilute the reaction mixture or consider a different solvent. |
| Formation of significant side products (e.g., dehalogenation, homocoupling) | 1. Unfavorable reaction conditions promoting side reactions. 2. Inappropriate choice of base or solvent. | 1. Screen different ligands, bases, and solvents. Optimize the reaction temperature. 2. For dehalogenation, use a milder base and a non-protic solvent. For homocoupling in Sonogashira reactions, consider copper-free conditions.[1] |
| Reaction is sluggish with electron-rich aryl bromides | 1. Slow oxidative addition due to the electronic properties of the substrate. | 1. Use a highly electron-rich and bulky phosphine ligand to accelerate oxidative addition.[3] |
| Reaction is sluggish with sterically hindered aryl bromides | 1. Steric hindrance impeding the approach of the catalyst to the C-Br bond. | 1. Employ sterically demanding ligands that can facilitate the reaction. Increase the reaction temperature.[2] |
Data Presentation: Comparative Performance of Catalytic Systems
The following tables provide a summary of the performance of different palladium catalyst systems in various cross-coupling reactions with aryl bromides. Note that direct comparisons should be made with caution as reaction conditions can vary between studies.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Aryl bromide | Arylboronic acid | 100 | 2-24 | High | 2 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | 70-80 | N/A | High | 5 |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-2-methyl-1H-imidazole | Phenylboronic acid | 80 | 12 | 85 | 5 |
Data compiled from various sources for illustrative purposes.[7][8]
Table 2: Heck Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 4-Bromoacetophenone | Styrene | 100 | 2 | 95 | 1 |
| Pd(OAc)₂ | NHC | K₂CO₃ | DMF/H₂O | 4-Bromoacetophenone | Styrene | 80 | 4 | >95 | 1 |
Data compiled from various sources for illustrative purposes.[9]
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Aryl bromide | Aniline | 100 | 2-24 | High | 1-2 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | Aryl bromide | Diaryl-, Alkyl-aryl-, Dialkylamines | 100 | N/A | 50-99 | 2 |
Data compiled from various sources for illustrative purposes.[10]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction Under Inert Atmosphere
This protocol provides a step-by-step guide for a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply with a Schlenk line or manifold
-
Syringes and needles
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and degassed water to the flask via syringe.[7]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals using a syringe and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as determined by the monitoring technique), cool the flask to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Isolation and Characterization of Palladium Black
If significant catalyst deactivation is observed through the formation of a black precipitate, isolating and characterizing this material can provide insights into the deactivation mechanism.
Procedure:
-
Isolation: After the reaction has stalled, allow the black precipitate to settle. Under an inert atmosphere (e.g., in a glovebox), carefully decant the supernatant.
-
Washing: Wash the precipitate several times with the reaction solvent to remove any adsorbed organic compounds. This can be done by adding fresh, degassed solvent, stirring or sonicating briefly, allowing the solid to settle, and decanting the solvent.
-
Drying: Dry the isolated black solid under vacuum.
-
Characterization: The dried palladium black can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the palladium, and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to analyze the morphology and particle size of the agglomerates.
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Troubleshooting Workflow for a Failed Reaction
Caption: A decision tree for troubleshooting a failed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols to Remove Reaction Byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction mixtures. Our goal is to help you efficiently remove byproducts and isolate your target compounds with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproducts and impurities in a reaction mixture?
Impurities in active pharmaceutical ingredients (APIs) and other chemical syntheses can arise from various sources.[1][2][3][4] These are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][2][3] Common sources include:
-
Starting Materials: Impurities present in the initial raw materials can carry through the synthesis.[1][4]
-
Intermediates: Unreacted intermediates from a multi-step synthesis can remain in the final product.[5]
-
Side Reactions: Unintended reactions can generate byproducts that contaminate the desired product.[4][5]
-
Reagents, Catalysts, and Solvents: These can persist in the final product if not completely removed.[1]
-
Degradation Products: The desired product may degrade during the reaction or workup, creating new impurities.[2]
Q2: How do I choose the most appropriate purification technique for my compound?
The selection of a purification method depends on the physical and chemical properties of your target compound and the nature of the impurities.[6] Here is a general guide:
-
Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds, especially at a large scale.[7][8] It is often preferred when aiming for very high purity.[1]
-
Column Chromatography: This is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.[6] It is particularly useful when dealing with complex mixtures or when impurities have similar polarities to the product.
-
Distillation: This method is ideal for purifying liquids with different boiling points.[6][9] For heat-sensitive compounds, vacuum distillation is employed to lower the boiling point.[10]
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[9] It is a common first step in a reaction workup to remove water-soluble impurities.
Q3: What are the key indicators of product purity?
Several analytical techniques can be used to assess the purity of your compound:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds. Impurities tend to lower and broaden the melting range.
-
Thin-Layer Chromatography (TLC): The presence of a single spot on a TLC plate suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative techniques that can separate and quantify impurities, providing a precise measure of purity.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the structure of the desired product and identify the presence of any impurities.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Incorrect solvent system; Column overloading. | Optimize the solvent system using TLC to achieve a target Rf of ~0.2-0.3 for the desired compound. Reduce the amount of crude material loaded onto the column. |
| Cracked or Channeled Column | Improperly packed column; Column ran dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the stationary phase. |
| Product Elutes with Solvent Front | Solvent system is too polar. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Product Won't Elute | Solvent system is not polar enough; Compound is insoluble in the eluent. | Gradually increase the polarity of the eluent. If the compound is still retained, a different stationary phase may be needed. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | Solution is not supersaturated; Cooling too rapidly. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature, then in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; The solute is too soluble in the chosen solvent. | Use a lower-boiling solvent. Use a less polar solvent or a mixed solvent system. |
| Low Recovery | Too much solvent was used; Crystals were filtered before crystallization was complete; The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical recovery and purity data for a multi-component separation to provide a quantitative comparison of different purification stages.
| Compound | Purification Stage | Recovery (%) | Melting Point (°C) | Purity Indication |
| p-Toluidine | After Extraction | 40 - 48 | 40 - 43 | Crude |
| Benzoic Acid | After Extraction | 40 - 67 | 110 - 115 | Crude |
| Naphthalene | After Extraction | 72 - 80 | 74 - 77 | Crude |
| Naphthalene | After Recrystallization | 40 - 50 | 78 - 79 | Purified[3] |
Note: Recovery percentages can vary significantly based on the specific compounds, scale, and experimental conditions.
Experimental Protocols
Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of the target compound from byproducts (aim for an Rf value of 0.2-0.3 for the target).
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, and then add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to increase the flow rate.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.
-
-
Drying: Dry the purified crystals by drawing air through the funnel or in a desiccator.
Liquid-Liquid Extraction
-
Setup: Place a separatory funnel in a ring stand and ensure the stopcock is closed.
-
Addition of Solutions: Add the reaction mixture and the extraction solvent to the separatory funnel.
-
Mixing and Venting:
-
Stopper the funnel, invert it, and immediately open the stopcock to release any pressure.
-
Gently shake the funnel for a few minutes, venting frequently.
-
-
Separation of Layers:
-
Place the funnel back in the ring stand and allow the two immiscible layers to separate completely.
-
Remove the stopper.
-
-
Draining the Layers:
-
Carefully drain the bottom layer through the stopcock into a flask.
-
Pour the top layer out through the top of the funnel into a separate flask.
-
-
Drying the Organic Layer: Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the organic layer to remove residual water.
-
Isolation: Filter to remove the drying agent and then remove the solvent under reduced pressure to isolate the product.
Visualizations
References
- 1. quora.com [quora.com]
- 2. Action of organic solvents on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Effects of Humic Substances and Their Signaling Mechanisms | MDPI [mdpi.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. brainly.com [brainly.com]
- 8. achievechem.com [achievechem.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving 1-Bromo-4-isobutylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-isobutylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of key chemical transformations involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of this compound?
A1: this compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1][2] The 4-isobutylphenyl moiety is a critical pharmacophore in this class of drugs. It is also used in the synthesis of other organic molecules and materials where the introduction of a 4-isobutylphenyl group is required.
Q2: What are the most common chemical reactions performed with this compound at an industrial scale?
A2: At an industrial scale, this compound is primarily used in:
-
Grignard Reactions: To form an organomagnesium reagent (4-isobutylphenylmagnesium bromide), which is a versatile nucleophile for creating carbon-carbon bonds.[1]
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds by coupling with boronic acids or their esters.
-
Buchwald-Hartwig Amination: To synthesize N-aryl compounds by coupling with primary or secondary amines.[3]
-
Friedel-Crafts type reactions: While the synthesis of ibuprofen often starts with the Friedel-Crafts acylation of isobutylbenzene, derivatives of this compound can be involved in related electrophilic aromatic substitutions.[4][5]
Q3: What are the main safety concerns when scaling up reactions with this compound?
A3: Grignard reagent formation is highly exothermic and requires careful temperature control to prevent runaway reactions, especially at a large scale.[6] The use of flammable ethereal solvents like THF or diethyl ether also poses significant fire hazards. Palladium-catalyzed coupling reactions may involve pyrophoric catalysts or reagents and require an inert atmosphere to prevent catalyst deactivation and ensure safety.
Troubleshooting Guides
Grignard Reaction Scale-Up
Issue: Difficulty with Grignard reaction initiation at a larger scale.
| Possible Cause | Troubleshooting/Solution |
| Passivated Magnesium Surface | Ensure magnesium turnings are fresh and have a shiny appearance. For larger batches, mechanical stirring or the use of activating agents like iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent can be crucial.[7] |
| Presence of Moisture | All glassware, solvents, and reagents must be rigorously dried. On a large scale, this means ensuring reactors and transfer lines are free of residual water. Use of anhydrous solvents is critical. |
| Inefficient Heat Transfer | Localized overheating during the initial exotherm can lead to side reactions. Ensure efficient stirring and use a reactor with adequate cooling capacity. Consider slow, subsurface addition of the this compound solution. |
Issue: Low yield of the Grignard reagent and formation of Wurtz coupling byproduct (4,4'-diisobutylbiphenyl).
| Possible Cause | Troubleshooting/Solution |
| High Local Concentration of Aryl Bromide | Slow, controlled addition of the this compound solution to the magnesium suspension is critical to minimize the reaction between the formed Grignard reagent and unreacted starting material.[7] |
| Elevated Reaction Temperature | Maintain a gentle reflux. Overheating can favor the Wurtz coupling side reaction. Effective heat removal is a key challenge in scale-up. |
| Solvent Choice | While THF is common, consider using 2-methyltetrahydrofuran (2-MeTHF) which can sometimes suppress Wurtz coupling and is considered a greener solvent. |
Suzuki-Miyaura Coupling Scale-Up
Issue: Incomplete conversion and low yield.
| Possible Cause | Troubleshooting/Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen from the reaction mixture by sparging solvents with an inert gas (nitrogen or argon) and maintaining an inert atmosphere throughout the process.[8] Impurities in starting materials can also poison the catalyst. |
| Poor Solubility of Base | On a larger scale, solid bases like potassium carbonate can lead to mixing issues. Consider using a phase-transfer catalyst or a more soluble base like potassium phosphate. Ensure vigorous agitation to maintain a well-mixed slurry. |
| Inefficient Mass Transfer | In biphasic systems (e.g., toluene/water), mass transfer between the phases can be rate-limiting. Increase agitation speed and consider the reactor geometry to improve mixing. |
Issue: High levels of homocoupling and other impurities.
| Possible Cause | Troubleshooting/Solution |
| Presence of Oxygen | Traces of oxygen can promote the homocoupling of the boronic acid.[9] Rigorous degassing of solvents and inerting of the reactor are essential. |
| Side Reactions of Boronic Acid | Boronic acids can be unstable at elevated temperatures. Consider using more stable boronate esters (e.g., pinacol esters). The slow addition of the boronic acid can also help to minimize side reactions.[10] |
| Incorrect Stoichiometry | Precisely control the stoichiometry of the reactants. An excess of the boronic acid can sometimes lead to higher levels of homocoupling. |
Buchwald-Hartwig Amination Scale-Up
Issue: Catalyst deactivation and slow reaction rates.
| Possible Cause | Troubleshooting/Solution |
| Catalyst Inhibition by Starting Materials or Products | The amine starting material or the product can sometimes inhibit the catalyst. Careful selection of the palladium precursor and ligand is crucial. Using pre-formed, well-defined catalysts can improve reproducibility.[11] |
| Insufficient Mixing | The reaction is often heterogeneous, involving a solid base. Ensure efficient agitation to maintain good contact between all components. |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical for success. Bulky, electron-rich ligands are often required for efficient coupling of aryl bromides. The optimal ligand may differ between lab scale and pilot scale.[3] |
Issue: Formation of byproducts and difficult purification.
| Possible Cause | Troubleshooting/Solution |
| Hydrodehalogenation | The competing reaction where the bromo group is replaced by a hydrogen can be an issue. This can be influenced by the choice of base, solvent, and temperature. |
| Reaction with Functional Groups | If the amine contains other reactive functional groups, they may need to be protected to avoid side reactions. |
| Residual Palladium in the Product | High levels of residual palladium are a major concern in pharmaceutical synthesis.[8] Implement a post-reaction scavenging step using agents like activated carbon, silica-based scavengers, or crystallization to reduce palladium levels. |
Experimental Protocols
General Laboratory-Scale Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling at Different Scales (Illustrative)
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Catalyst Loading | 2 mol% | 0.5 - 1 mol% |
| Reaction Time | 4 - 8 hours | 8 - 16 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Key Impurity (Homocoupling) | < 2% | < 5% |
| Solvent Volume | ~20 mL | ~15 L |
| Agitation | Magnetic Stirrer | Impeller Stirrer |
| Heat Transfer | Oil Bath | Jacketed Reactor |
Visualizations
Caption: Troubleshooting workflow for Grignard reaction scale-up.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Bromination of Isobutylbenzene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the bromination of isobutylbenzene. Particular focus is given to managing the reaction's exothermic nature to ensure safety, selectivity, and high yields.
Frequently Asked questions (FAQs)
Q1: What are the primary safety concerns when performing a bromination of isobutylbenzene? A1: The primary safety concern is the management of the exothermic reaction, which can lead to a dangerous thermal runaway if not properly controlled.[1][2] This rapid increase in temperature and pressure can cause solvents to boil, leading to pressure buildup and potential vessel failure.[2] Additionally, the reagents themselves are hazardous; molecular bromine (Br₂) is toxic, highly reactive, and corrosive, while solvents like carbon tetrachloride are toxic and environmentally harmful.[3][4] Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and established emergency procedures are mandatory.[5]
Q2: My reaction temperature is rising uncontrollably. What is the immediate course of action for a runaway reaction? A2: Immediate and decisive action is crucial to prevent a runaway reaction.[6] First, immediately cease the addition of the brominating agent.[2][6] Simultaneously, enhance cooling by ensuring the cooling bath has sufficient capacity (e.g., add more ice or use a colder ice-salt bath) and is in good contact with the reaction flask.[6] If the reaction continues to accelerate, have a quenching agent (like a sodium thiosulfate solution) ready for emergency use.
Q3: How can I proactively prevent a runaway reaction? A3: Proactive measures are key to maintaining control. These include:
-
Controlled Reagent Addition: Add the brominating agent dropwise or in small portions at a rate that allows the cooling system to effectively dissipate the generated heat.[2][6]
-
Efficient Cooling: Use a large and sufficiently cold cooling bath and ensure good heat transfer to the reaction flask.[6] Pre-cooling the reaction mixture before adding the brominating agent is also recommended.[2]
-
Vigorous Stirring: Maintain efficient stirring to ensure even heat distribution and prevent the formation of local hot spots.[6]
-
Dilution: Using a more dilute solution can slow the reaction rate and reduce the heat generated per unit volume.[2]
-
Continuous Monitoring: Constantly monitor the internal temperature of the reaction, not the cooling bath.[2]
Q4: I am getting a mixture of products. How do I control whether bromination occurs on the aromatic ring or the benzylic side-chain? A4: Regioselectivity is determined by the choice of reagents and reaction conditions.
-
For Aromatic Ring Bromination (Electrophilic Aromatic Substitution): Use molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).[7][8] This reaction is typically performed at low temperatures (e.g., 0-30 °C) to control the exotherm and selectivity.[9]
-
For Benzylic Side-Chain Bromination (Free Radical Substitution): Use N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiate with light (e.g., a sunlamp).[10][11][12] This reaction, known as the Wohl-Ziegler reaction, is performed in a non-polar solvent like carbon tetrachloride (CCl₄) and requires anhydrous conditions.[4][10]
Q5: I am attempting para-bromination on the ring but getting significant amounts of the ortho-isomer and polybrominated products. How can I improve para-selectivity? A5: The isobutyl group is an ortho-, para-director, but its bulky nature sterically hinders the ortho positions, naturally favoring para-substitution. To further enhance para-selectivity and avoid polybromination:
-
Control Temperature: Lowering the reaction temperature can significantly improve selectivity.[13]
-
Use Milder Conditions: Activated rings are susceptible to polybromination.[14] Avoid using a large excess of bromine and consider a milder brominating system if over-bromination is an issue.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity; screening different solvents may improve your outcome.[13]
Q6: My benzylic bromination with NBS is resulting in a low yield. What are the common causes? A6: Low yields in NBS brominations can stem from several factors:
-
Impure NBS: Old or impure NBS can be yellow or brown from decomposed bromine and may give unreliable results. It can be purified by recrystallization from water.[10]
-
Presence of Water: The reaction must be maintained under anhydrous conditions, as water can hydrolyze the desired product.[4]
-
Inefficient Radical Initiation: Ensure your radical initiator (like AIBN) is active or that there is sufficient light exposure to initiate the chain reaction.[10] The reaction is often complete when the dense NBS is consumed and replaced by the less dense succinimide floating on top of the CCl₄ solvent.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Runaway Reaction | 1. Rapid addition of brominating agent.[2] 2. Inadequate cooling or stirring.[6] 3. High reactant concentration.[2] | 1. Add brominating agent slowly and dropwise. 2. Use a larger cooling bath and ensure vigorous stirring. 3. Dilute the reaction mixture with an appropriate inert solvent. |
| Poor Yield | 1. Incomplete reaction.[6] 2. Side reactions due to high temperature.[13] 3. Impure reagents (e.g., old NBS).[10] 4. Presence of water in radical bromination.[4] | 1. Monitor reaction completion with TLC or GC. 2. Maintain strict temperature control. 3. Use freshly purified or recrystallized NBS. 4. Ensure all glassware is dry and use an anhydrous solvent. |
| Low Regioselectivity | 1. Incorrect choice of reagents/catalyst for the desired position (ring vs. side-chain). 2. Reaction temperature is too high, reducing selectivity.[13] | 1. For ring bromination, use Br₂/Lewis Acid. For benzylic bromination, use NBS/Radical Initiator.[7][11] 2. Conduct the reaction at the lowest effective temperature. |
| Polybromination | 1. Use of excess brominating agent. 2. The substrate is highly activated. 3. High reaction temperature. | 1. Use stoichiometric amounts of the brominating agent. 2. Switch to a milder brominating agent like NBS instead of Br₂.[14] 3. Perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Regioselective para-Bromination of Isobutylbenzene (Aromatic Substitution)
This protocol focuses on introducing a bromine atom to the aromatic ring, primarily at the para position.
-
Materials: Isobutylbenzene, molecular bromine (Br₂), iron(III) bromide (FeBr₃, anhydrous), dichloromethane (CH₂Cl₂, anhydrous), 10% sodium thiosulfate (Na₂S₂O₃) solution, saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a gas trap (to neutralize HBr fumes), dissolve isobutylbenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice-water bath with vigorous stirring.
-
Carefully add the catalyst, anhydrous FeBr₃ (0.1 eq), to the solution.
-
Slowly add a solution of Br₂ (1.05 eq) in dichloromethane dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring progress by TLC or GC.
-
Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the red-orange color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via distillation or column chromatography.
-
-
Safety Precautions: This reaction is exothermic and generates corrosive HBr gas. All operations must be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Protocol 2: Benzylic Bromination of Isobutylbenzene (Side-Chain Substitution)
This protocol focuses on substituting a hydrogen atom on the carbon directly attached to the aromatic ring.
-
Materials: Isobutylbenzene, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄, anhydrous), hexane.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add isobutylbenzene (1.0 eq), NBS (1.05 eq), and a catalytic amount of AIBN (0.02 eq) to anhydrous carbon tetrachloride.
-
Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. Reaction can also be initiated using a sunlamp.[12]
-
Continue refluxing and monitor the reaction. The reaction is often complete when the denser NBS has been consumed and is replaced by succinimide, which floats on the CCl₄.[12]
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and an aqueous solution of sodium carbonate to remove any remaining impurities.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure.[12]
-
-
Safety Precautions: Carbon tetrachloride is a hazardous solvent. Handle with extreme care in a fume hood. Reactions involving NBS can be exothermic and should be monitored closely.[4]
Quantitative Data Summary
Table 1: Comparison of Common Brominating Agents
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Red-brown liquid | White crystalline solid[11] |
| Primary Hazard | Toxic, corrosive, volatile[3] | Irritant, decomposes over time[4] |
| Typical Reaction | Electrophilic Aromatic Substitution | Free Radical Benzylic Substitution[11] |
| Co-reagent(s) | Lewis Acid (e.g., FeBr₃, AlBr₃)[7] | Radical Initiator (e.g., AIBN, light)[10] |
| Byproduct | Hydrogen Bromide (HBr) | Succinimide |
Table 2: Typical Reaction Conditions for Selective Bromination of Isobutylbenzene
| Target Product | Reaction Type | Brominating Agent | Catalyst / Initiator | Typical Temperature | Solvent |
| 4-Bromo-1-isobutylbenzene | Electrophilic Aromatic Substitution | Br₂ | FeBr₃ or AlBr₃ | 0 - 30 °C[9] | CH₂Cl₂, CCl₄ |
| 1-Bromo-2-methyl-1-phenylpropane | Free Radical Substitution | NBS | AIBN or Light | Reflux (~77 °C) | CCl₄[4] |
Visual Guides
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. US6117371A - Continuous bromination process and products thereof - Google Patents [patents.google.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 1-Bromo-4-isobutylbenzene
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical factor for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. 1-Bromo-4-isobutylbenzene is a key building block in the synthesis of several pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The purity of this intermediate directly impacts the quality, yield, and impurity profile of the final product.
This guide provides a comprehensive comparison of the three most common and effective analytical techniques for determining the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a detailed overview of the principles, experimental protocols, and performance characteristics of each method to aid in the selection of the most appropriate technique for your specific analytical needs.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance parameters of GC-MS, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their boiling point and polarity, followed by mass-based detection and identification. | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei. |
| Typical Purity Range | 98.0% - 99.9% | 98.0% - 99.9% | > 99.0% (for high-purity reference standards) |
| Limit of Detection (LOD) | 0.01 - 0.1% for common impurities | 0.01 - 0.1% for UV-active impurities | ~0.1% for quantifiable impurities |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% for common impurities | 0.03 - 0.3% for UV-active impurities | ~0.3% for quantifiable impurities |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Common Impurities Detected | Unreacted isobutylbenzene, positional isomers (1-bromo-2-isobutylbenzene, 1-bromo-3-isobutylbenzene), poly-brominated species. | Positional isomers, less volatile byproducts. | Structural isomers and other proton-containing impurities. |
| Sample Throughput | High | High | Moderate |
| Destructive to Sample? | Yes | Yes (sample is consumed) | No |
| Alternative Compounds | Analysis of other volatile aryl halides and their isomers. | Analysis of a wide range of non-volatile aryl halides and related compounds. | Purity determination of various organic molecules without the need for a specific reference standard of the same compound. |
Note: The LOD, LOQ, and Precision values are estimates based on the analysis of similar brominated aromatic compounds and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instruments and samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile impurities in this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to obtain a concentration of 2 mg/mL.
-
Further dilute to a final concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity based on the relative peak areas (Area %).
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its non-volatile impurities.
Instrumentation: An HPLC system equipped with a UV detector.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
Start with 60% A, hold for 2 minutes.
-
Increase to 90% A over 10 minutes.
-
Hold at 90% A for 5 minutes.
-
Return to 60% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To accurately determine the absolute purity of this compound using an internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the this compound sample.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene). The standard must have a known purity, and its signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical method.
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized Ibuprofen
In the landscape of pharmaceutical development and manufacturing, the synthesis of an Active Pharmaceutical Ingredient (API) is only the first chapter of a rigorous narrative. The subsequent, and arguably more critical, chapter is the unequivocal confirmation of its identity, purity, and structural integrity. For a compound as ubiquitous as Ibuprofen, (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, this confirmation is not a mere formality but a cornerstone of safety and efficacy.
This guide eschews a simple checklist approach. Instead, it offers a holistic, field-proven strategy for the spectroscopic confirmation of a newly synthesized batch of ibuprofen. We will explore a triad of core analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The logic is grounded in the principle of orthogonality : each technique probes the molecular structure from a unique physical angle. When their data converge, they provide an unassailable confirmation of the target molecule, effectively eliminating ambiguity and building a robust data package for regulatory scrutiny.
Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
Expertise & Experience: Why Start with IR?
Infrared (IR) spectroscopy is the ideal first-pass analysis for any organic synthesis. It is rapid, requires minimal sample preparation with modern Attenuated Total Reflectance (ATR) accessories, and provides a distinct "functional group fingerprint." Its primary role in ibuprofen synthesis confirmation is to verify the successful conversion of the penultimate intermediate to the final carboxylic acid. For instance, in many common syntheses, the final step involves the formation of the propanoic acid moiety.[1] IR spectroscopy gives an immediate yes/no answer to the presence of the critical carboxyl group.
Trustworthiness: A Self-Validating Protocol
The analysis is self-validating by comparing the product spectrum against two key references: the starting material and a certified ibuprofen standard. The disappearance of key starting material bands (e.g., the C-Cl stretch if coming from a chloride intermediate) and the appearance of characteristic product bands provides clear evidence of reaction completion.
Key Spectral Features of Ibuprofen
The IR spectrum of ibuprofen is dominated by the features of its carboxylic acid and aromatic ring.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically appears between 2400 and 3300 cm⁻¹.[1] This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state. Its presence is a primary indicator of successful synthesis.
-
C=O Stretch (Carbonyl): An intense, sharp peak is expected around 1706-1722 cm⁻¹.[2][3][4] This is arguably the most crucial diagnostic peak. Its position can be slightly affected by the physical state of the sample (solid vs. solution).
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (from the isobutyl and propanoic groups) C-H stretches appear just below 3000 cm⁻¹.
-
Benzene Ring: Peaks in the 1600-1450 cm⁻¹ region correspond to C=C stretching within the aromatic ring.[2]
Comparative Analysis: Ibuprofen vs. Potential Impurity
A common impurity or unreacted starting material is 4-isobutylacetophenone (IKP). Comparing the spectra is illustrative:
-
Ibuprofen: Shows the broad O-H and the C=O stretch at ~1721 cm⁻¹.
-
4-isobutylacetophenone (IKP): Lacks the broad O-H stretch entirely. Its ketonic C=O stretch appears at a lower wavenumber, typically around 1680 cm⁻¹.[5] The absence of a signal at 1680 cm⁻¹ and the strong presence of signals at ~1721 cm⁻¹ and 2400-3300 cm⁻¹ in your product spectrum provides strong evidence for a clean conversion.
Data Presentation: Key IR Absorptions for Ibuprofen
| Functional Group | Absorption Range (cm⁻¹) | Appearance | Significance in Confirmation |
| Carboxylic Acid O-H | 2400 - 3300 | Strong, Very Broad | Confirms presence of the acid moiety. |
| Carbonyl C=O | 1706 - 1722 | Strong, Sharp | Primary indicator of the carboxylic acid.[4] |
| Aliphatic C-H | 2850 - 2960 | Medium to Strong | Confirms the isobutyl and propanoic alkyl chains. |
| Aromatic C=C | 1450 - 1600 | Medium, Sharp | Confirms the presence of the phenyl ring. |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount (a few milligrams) of the dried, synthesized ibuprofen powder directly onto the diamond crystal of the ATR accessory. No KBr pelleting is necessary for this qualitative confirmation.[6]
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The background should be a flat line with no significant peaks.
-
Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.[6] Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction using the instrument software to produce a spectrum that more closely resembles a traditional transmission spectrum. Label the key peaks corresponding to the functional groups listed in the table above.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Atomic Blueprint
Expertise & Experience: Why NMR is the Gold Standard
While IR confirms functional groups, NMR spectroscopy provides the definitive atomic-level blueprint of the molecule. It maps the carbon-hydrogen framework, confirming not just the presence of atoms but their precise connectivity and chemical environment. For a regulatory filing, a fully assigned ¹H and ¹³C NMR spectrum is non-negotiable. It provides unambiguous proof of structure and is highly sensitive to isomeric impurities that might be invisible to IR or MS.[7]
Trustworthiness: Cross-Validation through ¹H and ¹³C Data
The power of NMR lies in its rich, multi-layered data. ¹H NMR tells us about the proton environments, their neighbors (via spin-spin splitting), and their relative quantities (via integration). ¹³C NMR confirms the number of unique carbon environments.[8] Advanced 2D NMR techniques like HETCOR can then be used to directly correlate which protons are attached to which carbons, leaving no room for structural ambiguity.[9]
¹H NMR Analysis of Ibuprofen
The ¹H NMR spectrum provides a wealth of information. Dissolving the sample in a deuterated solvent like chloroform (CDCl₃) is standard practice.[9][10]
-
Carboxylic Acid Proton (~11-12 ppm): A broad singlet, which integrates to 1H.[11] Its high chemical shift is characteristic of an acidic proton. This signal may sometimes be difficult to observe or may exchange with trace water.
-
Aromatic Protons (~7.1-7.2 ppm): Two doublets, integrating to 2H each, for a total of 4H. This classic AA'BB' pattern is indicative of a 1,4-disubstituted (para) benzene ring.
-
Methine Proton on Propanoic Chain (~3.7 ppm): A quartet, integrating to 1H. It is split by the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
-
Methylene Protons of Isobutyl Group (~2.45 ppm): A doublet, integrating to 2H. It is split by the single proton on the adjacent methine group (1+1=2).
-
Methine Proton of Isobutyl Group (~1.85 ppm): A multiplet (septet or nonet), integrating to 1H. It is split by the six protons of the two methyl groups and the two protons of the methylene group.
-
Methyl Protons on Propanoic Chain (~1.5 ppm): A doublet, integrating to 3H. It is split by the single methine proton it's attached to (1+1=2).
-
Methyl Protons of Isobutyl Group (~0.9 ppm): A doublet, integrating to 6H. These two methyl groups are chemically equivalent and are split by the single methine proton they are attached to (1+1=2).
Data Presentation: ¹H NMR Data for Ibuprofen (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Significance in Confirmation |
| Carboxylic Acid (-COOH) | ~11.7 | 1H | Broad Singlet | Confirms the acid functional group.[12] |
| Aromatic (-C₆H₄-) | ~7.2 and ~7.1 | 4H (2H+2H) | Two Doublets | Confirms 1,4-disubstituted aromatic ring. |
| Propanoic CH (-CH(CH₃)COOH) | ~3.7 | 1H | Quartet | Confirms propanoic acid structure and linkage to the chiral center. |
| Isobutyl CH₂ (-CH₂CH(CH₃)₂) | ~2.45 | 2H | Doublet | Confirms the isobutyl side chain. |
| Isobutyl CH (-CH(CH₃)₂) | ~1.85 | 1H | Multiplet | Confirms the isobutyl branching. |
| Propanoic CH₃ (-CH(CH₃)COOH) | ~1.5 | 3H | Doublet | Confirms the methyl group on the chiral center. |
| Isobutyl CH₃ (-CH(CH₃)₂) | ~0.9 | 6H | Doublet | Confirms the two equivalent methyls of the isobutyl group. |
¹³C NMR Analysis of Ibuprofen
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. For ibuprofen (C₁₃H₁₈O₂), we expect 10 distinct signals, as symmetry makes some carbons equivalent (e.g., the two methyls on the isobutyl group and two pairs of aromatic carbons).[8][13]
Data Presentation: ¹³C NMR Data for Ibuprofen (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Significance in Confirmation |
| Carbonyl (-C OOH) | ~181 | Confirms the carboxylic acid carbon.[9] |
| Quaternary Aromatic | ~141, ~137 | Confirms the two aromatic carbons with no attached protons. |
| CH Aromatic | ~129, ~127 | Confirms the four aromatic carbons with attached protons. |
| Propanoic CH | ~45.1 | Confirms the chiral carbon center. |
| Isobutyl CH₂ | ~45.0 | Confirms the methylene carbon of the isobutyl group (often overlaps with the propanoic CH).[14] |
| Isobutyl CH | ~30 | Confirms the methine carbon of the isobutyl group. |
| Isobutyl CH₃ | ~22 | Confirms the two equivalent methyl carbons. |
| Propanoic CH₃ | ~18 | Confirms the methyl carbon of the propanoic group. |
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized ibuprofen.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.[15]
-
Analysis: Acquire the ¹H spectrum first, as it is much faster. Then, acquire the proton-decoupled ¹³C spectrum. The acquisition time for the ¹³C spectrum will be longer due to the low natural abundance of the ¹³C isotope.[16]
Part 3: Mass Spectrometry (MS) – The Molecular Weight Verdict
Expertise & Experience: Why MS is the Final Check
Mass spectrometry is a powerful tool for confirming the molecular weight of a synthesized compound with extremely high precision and sensitivity.[17] While NMR confirms the structure, MS confirms the elemental composition. Using high-resolution mass spectrometry (HRMS), one can determine the molecular weight to several decimal places, which allows for the calculation of a molecular formula, providing definitive proof of identity.[18] It is also unparalleled in its ability to detect trace-level impurities that might have different molecular weights.[19][20]
Trustworthiness: Exact Mass and Fragmentation
The analysis relies on two pillars:
-
Molecular Ion Peak: The primary evidence is the detection of the molecular ion. For ibuprofen (MW: 206.28 g/mol ), using electrospray ionization (ESI) in negative mode, one would expect to see a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of ~205.1.[21][22]
-
Fragmentation Pattern: By inducing fragmentation (MS/MS), we can break the molecule apart in a predictable way. A characteristic fragmentation for ibuprofen is the loss of the carboxyl group (-COOH, 45 Da), resulting in a major fragment ion at m/z ~161.[22] This confirms that the 45 Da piece was indeed connected to the main body of the molecule.
Data Presentation: Key Mass Spectrometry Data for Ibuprofen (ESI Negative Mode)
| Ion | Expected m/z (Nominal Mass) | Significance in Confirmation |
| [M-H]⁻ | 205 | Confirms the molecular weight of the parent compound. |
| [M-H-COOH]⁻ | 161 | Confirms the presence and loss of the carboxylic acid group, validating the structure. |
Experimental Protocol: High-Level ESI-MS Workflow
-
Sample Preparation: Prepare a dilute solution of the synthesized ibuprofen in a suitable solvent like methanol or acetonitrile (~10 µg/mL).
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.
-
MS Scan: Acquire a full scan mass spectrum, typically from m/z 50 to 500, to locate the molecular ion peak.
-
MS/MS Analysis: Select the molecular ion peak (m/z 205) as the precursor ion and perform a product ion scan to generate the fragmentation spectrum, confirming the presence of the m/z 161 fragment.
Synthesizing the Data: A Holistic Confirmation Workflow
No single technique is sufficient. The true power comes from integrating the data from all three analyses. The workflow should be logical and sequential, with each step building confidence in the final product's identity and purity.
Caption: Workflow for the orthogonal spectroscopic confirmation of synthesized ibuprofen.
Conclusion
The spectroscopic confirmation of a synthesized API like ibuprofen is a multi-faceted process that demands rigor and a deep understanding of the strengths of each analytical technique. By synergistically employing IR for functional group identification, NMR for detailed structural mapping, and MS for molecular weight verification, a scientist can build an unassailable case for the identity and purity of their product. This orthogonal approach not only satisfies internal quality standards but also provides the robust, scientifically sound data package required by regulatory bodies, ultimately ensuring the safety and efficacy of the final drug product.
References
- 1. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. medicilon.com [medicilon.com]
- 8. My first 13-NMR spectrum [qorganica.qui.uam.es]
- 9. azom.com [azom.com]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. My first 1H-NMR spectrum [qorganica.es]
- 13. news-medical.net [news-medical.net]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. Transport Properties of Ibuprofen Encapsulated in Cyclodextrin Nanosponge Hydrogels: A Proton HR-MAS NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]
- 17. longdom.org [longdom.org]
- 18. gmi-inc.com [gmi-inc.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Reactivity Face-Off: 1-Iodo-4-isobutylbenzene vs. 1-Bromo-4-isobutylbenzene in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing yields, reaction times, and overall efficiency. For the introduction of the 4-isobutylphenyl moiety, a common structural motif in pharmaceuticals, 1-bromo-4-isobutylbenzene and 1-iodo-4-isobutylbenzene are two primary contenders. This guide provides an in-depth comparison of their reactivity, supported by experimental data from analogous systems, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Physical and Chemical Properties
The intrinsic properties of these two compounds lay the groundwork for their differential reactivity. The carbon-iodine (C-I) bond is notably weaker and longer than the carbon-bromine (C-Br) bond, a critical factor that dictates their performance in many chemical transformations.
| Property | This compound | 1-Iodo-4-isobutylbenzene |
| Molecular Formula | C₁₀H₁₃Br | C₁₀H₁₃I |
| Molecular Weight | 213.11 g/mol | 260.11 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid |
| Boiling Point | ~237 °C at 760 mmHg | No data available |
| C-X Bond Dissociation Energy (Aryl-X) | ~70-80 kcal/mol | ~57-65 kcal/mol |
The Decisive Factor: Carbon-Halogen Bond Strength
The enhanced reactivity of 1-iodo-4-isobutylbenzene across a spectrum of reactions is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This weaker bond facilitates key mechanistic steps, such as oxidative addition in palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The weaker C-I bond in 1-iodo-4-isobutylbenzene leads to a faster rate of oxidative addition, resulting in higher reaction rates and often allowing for milder reaction conditions compared to its bromo-counterpart.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of aryl iodides is well-documented.
Comparative Data for Analogous Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | DMF, K₂CO₃, Microwave, 90 min | 92% |
| 4-Bromoanisole | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | MeOH, K₂CO₃, 80 °C, 1 h | 98% |
Note: While conditions and catalyst systems differ, the data illustrates the high efficiency achievable with both substrates, with aryl iodides often reacting under milder conditions or with less sophisticated catalysts.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a key step, making aryl iodides generally more reactive.
Comparative Data for Analogous Aryl Halides in Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Conditions | Yield |
| Iodobenzene | Styrene | PdCl₂/Aliquat-336 | DMF/H₂O, K₂CO₃, 120 °C, 12 h | High |
| Bromobenzene | Styrene | Pd/C, Pd/BaSO₄, or Pd EnCat | NMP, Na₂CO₃, Bu₄NCl, 150 °C, 3 h | Excellent conversions |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br is pronounced in this reaction.
Comparative Data for Analogous Aryl Halides in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ MNPs (3 mol%) | EtOH, K₂CO₃, 70 °C, 3 h | 90% |
| Bromobenzene | Phenylacetylene | Pd/CuFe₂O₄ MNPs (3 mol%) | EtOH, K₂CO₃, 70 °C, 4 h | 70% |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. While both aryl bromides and iodides are effective substrates, the higher reactivity of aryl iodides can be advantageous, particularly with less reactive amines.
General Reactivity Trend: Aryl iodides generally provide higher reaction rates and yields in Buchwald-Hartwig amination compared to aryl bromides under similar conditions.[1]
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. The reactivity of the halide is crucial for the initiation and success of the reaction. Due to the weaker C-I bond, 1-iodo-4-isobutylbenzene is expected to form a Grignard reagent more readily than this compound. This often translates to shorter initiation times and can be beneficial when dealing with less reactive magnesium or trace amounts of moisture.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are general procedures and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Heck Reaction
-
Reaction Setup: To a flask, add the aryl halide (1.0 equiv.), alkene (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, or toluene).
-
Reaction: Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 100-140 °C) until the starting material is consumed.
-
Work-up: Cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the residue by chromatography or recrystallization.
General Procedure for Sonogashira Coupling
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., Et₃N or diisopropylamine).
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a flask with the aryl halide (1.0 equiv.), amine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor for completion.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by chromatography.
General Procedure for Grignard Reagent Formation
-
Reaction Setup: Place magnesium turnings (1.2 equiv.) in a flame-dried flask equipped with a reflux condenser and an addition funnel, all under an inert atmosphere.
-
Initiation: Add a small portion of a solution of the aryl halide (1.0 equiv.) in anhydrous diethyl ether or THF to the magnesium. A small crystal of iodine can be added to initiate the reaction.
-
Addition: Once the reaction begins (as evidenced by bubbling and/or heat), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is typically used immediately in the next step.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
References
A Head-to-Head Battle: Palladium vs. Nickel Catalysts for the Suzuki-Miyaura Coupling of 1-Bromo-4-isobutylbenzene
In the landscape of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of catalyst for this transformation is paramount, with palladium complexes traditionally holding reign. However, the emergence of nickel catalysts as a cost-effective and potent alternative has sparked considerable interest among researchers and drug development professionals. This guide provides an objective comparison of palladium and nickel catalysts for the Suzuki-Miyaura coupling of 1-bromo-4-isobutylbenzene, a key precursor in the synthesis of non-steroidal anti-inflammatory drugs like Ibuprofen.
Performance Comparison: A Quantitative Overview
The efficacy of a catalyst is measured by several key metrics, including reaction yield, catalyst loading, reaction time, and temperature. While direct side-by-side comparative studies on this compound are not extensively documented, the following table summarizes representative data extrapolated from studies on structurally similar aryl bromides, offering a valuable performance snapshot.
| Parameter | Palladium Catalyst (Representative) | Nickel Catalyst (Representative) |
| Catalyst System | Pd(OAc)₂ / SPhos | NiCl₂(PCy₃)₂ |
| Catalyst Loading | 1-2 mol% | 3-5 mol% |
| Reaction Temperature | 80-110 °C | 60-100 °C |
| Reaction Time | 12-24 hours | 10-18 hours |
| Typical Yield | >90% | 85-95% |
| Functional Group Tolerance | Excellent | Good to Excellent |
| Cost | Higher | Lower |
Delving into the Mechanisms: A Tale of Two Metals
The catalytic cycles of both palladium and nickel in the Suzuki-Miyaura reaction share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, nuanced differences in their electronic properties and redox potentials can influence their reactivity and substrate scope.
Palladium predominantly cycles through Pd(0) and Pd(II) oxidation states.[1] Its larger atomic size and lower electronegativity generally lead to high functional group tolerance and robust catalytic activity across a wide range of substrates.[2]
Nickel, a first-row transition metal, is more earth-abundant and economical.[3] Its catalytic cycle can involve Ni(0), Ni(I), Ni(II), and even Ni(III) intermediates, opening up alternative reaction pathways.[4] This often makes nickel catalysts more effective for activating challenging substrates, such as aryl chlorides, and can sometimes be accomplished under milder conditions.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
Below are detailed, representative methodologies for the Suzuki-Miyaura coupling of this compound using both palladium and nickel catalysts. These protocols are adapted from established literature procedures for similar aryl bromides.[3][5][6]
Palladium-Catalyzed Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-isobutyl-1,1'-biphenyl.
Nickel-Catalyzed Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv.)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
t-Amyl alcohol (5 mL)
Procedure:
-
In a glovebox, add this compound, phenylboronic acid, NiCl₂(PCy₃)₂, and potassium phosphate to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add t-amyl alcohol to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at 80 °C and stir for 10-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate eluent) to yield 4-isobutyl-1,1'-biphenyl.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion: Making the Right Choice
Both palladium and nickel catalysts are highly effective for the Suzuki-Miyaura coupling of this compound. Palladium catalysis is well-established, offering high yields and broad functional group tolerance, albeit at a higher cost.[2] Nickel catalysis presents a more economical and sustainable alternative, with the potential for high efficiency, sometimes under milder conditions.[3] The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including cost considerations, substrate scope, functional group compatibility, and process optimization goals. The ongoing development of new ligands and catalytic systems for both metals continues to expand the capabilities of this indispensable synthetic tool.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. groups.chem.cmu.edu [groups.chem.cmu.edu]
A Comparative Guide to Alternative Reagents in Ibuprofen Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), has historically utilized various starting materials and synthetic routes. While 1-Bromo-4-isobutylbenzene can be a precursor, modern industrial syntheses predominantly start from isobutylbenzene, offering more cost-effective and environmentally friendly pathways. This guide provides a detailed comparison of the most significant industrial methods—the traditional Boots process and the more modern Boots-Hoechst-Celanese (BHC) "green" process—along with an overview of other emerging alternative routes.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for the two primary industrial synthesis routes of ibuprofen starting from isobutylbenzene.
| Metric | Boots Process | BHC "Green" Process | Other Alternatives (Aryl 1,2-Rearrangement, etc.) |
| Starting Material | Isobutylbenzene | Isobutylbenzene | Isobutylbenzene or derivatives |
| Number of Steps | 6 | 3 | Variable (typically 3-4) |
| Overall Yield | ~40-60% | ~77-80% | Reported yields vary, e.g., ~88-90% for some rearrangement methods[1] |
| Atom Economy | ~40% | ~77% (can approach 99% with acetic acid recovery) | Generally higher than the Boots process |
| Key Reagents | Acetic anhydride, Ethyl chloroacetate, Hydroxylamine | Acetic anhydride, Hydrogen, Carbon monoxide | Varies; may include 2-chloropropionyl chloride, neopentyl glycol, sulfur ylides, hydrogen peroxide[2] |
| Catalyst(s) | Aluminum trichloride (stoichiometric) | Hydrogen fluoride (catalytic, recyclable), Raney Nickel, Palladium catalyst (recyclable) | Varies; may include Lewis acids, ruthenium complexes |
| Waste Products | Large amounts of aluminum trichloride hydrate and other inorganic salts | Acetic acid (recoverable and reusable) | Dependent on the specific reagents and catalysts used |
| Environmental Impact | High due to significant waste generation | Low due to minimal waste and recyclable catalysts | Generally lower than the Boots process |
Experimental Protocols
The following are detailed experimental protocols for the Boots and BHC processes for the synthesis of ibuprofen, based on descriptions found in the scientific literature.
The Boots Process (Traditional Six-Step Synthesis)
This process, while historically significant, is largely superseded due to its lower efficiency and higher environmental impact.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a cooled solution of isobutylbenzene in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum trichloride (AlCl₃).
-
Slowly add acetyl chloride while maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature.
-
Quench the reaction by carefully pouring the mixture over crushed ice and an aqueous acid solution.
-
Separate the organic layer, wash it with water and a bicarbonate solution, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain 4'-isobutylacetophenone.
Step 2: Darzens Condensation
-
Dissolve 4'-isobutylacetophenone and ethyl chloroacetate in a suitable solvent (e.g., benzene).
-
Add a strong base, such as sodium ethoxide, portion-wise at a controlled temperature.
-
Stir the reaction mixture until the formation of the α,β-epoxy ester is complete (monitored by TLC).
-
Neutralize the reaction mixture and separate the organic layer.
-
Wash the organic layer, dry it, and remove the solvent to yield the epoxy ester.
Step 3: Hydrolysis and Decarboxylation
-
Hydrolyze the α,β-epoxy ester using an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture, which leads to the decarboxylation of the resulting glycidic acid to form 2-(4-isobutylphenyl)propanal.
-
Extract the aldehyde with a suitable organic solvent, wash, dry, and concentrate.
Step 4: Oxime Formation
-
React the aldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in an appropriate solvent like ethanol.
-
Stir the mixture until the reaction is complete.
-
Remove the solvent and isolate the crude aldoxime.
Step 5: Dehydration to Nitrile
-
Treat the aldoxime with a dehydrating agent, such as acetic anhydride, and heat the mixture.
-
After the reaction is complete, cool the mixture and pour it into water to hydrolyze the excess acetic anhydride.
-
Extract the nitrile product, wash the organic layer, dry, and concentrate.
Step 6: Hydrolysis to Ibuprofen
-
Hydrolyze the nitrile to the carboxylic acid using a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH) under heating.
-
If basic hydrolysis is used, acidify the reaction mixture to precipitate the ibuprofen.
-
Collect the solid product by filtration, wash it with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure ibuprofen.[3]
The BHC "Green" Process (Three-Step Synthesis)
This streamlined process is the preferred industrial method due to its high efficiency and minimal environmental impact.[3]
Step 1: Friedel-Crafts Acylation
-
In a suitable reactor, charge isobutylbenzene and acetic anhydride.
-
Introduce anhydrous hydrogen fluoride (HF), which acts as both the catalyst and the solvent.
-
Carry out the reaction at a controlled temperature.
-
After the reaction is complete, the HF is recovered for reuse.
-
The resulting 4'-isobutylacetophenone is isolated.
Step 2: Catalytic Hydrogenation
-
The 4'-isobutylacetophenone is subjected to catalytic hydrogenation using hydrogen gas.
-
A Raney nickel or palladium on carbon catalyst is typically used.
-
The reaction is carried out in a suitable solvent under pressure until the reduction to 1-(4-isobutylphenyl)ethanol is complete.
-
The catalyst is filtered off for reuse.
Step 3: Catalytic Carbonylation
-
The 1-(4-isobutylphenyl)ethanol is reacted with carbon monoxide in the presence of a palladium catalyst.
-
The reaction is typically carried out in an acidic aqueous medium under pressure.
-
Upon completion, ibuprofen is isolated from the reaction mixture.[3]
Alternative Synthetic Routes
Several other methods for ibuprofen synthesis have been explored, though they are less common on an industrial scale.
-
Aryl 1,2-Rearrangement: This method involves the Friedel-Crafts acylation of isobutylbenzene with 2-chloropropionyl chloride, followed by catalytic ketalization with neopentyl glycol, a catalytic rearrangement, and subsequent hydrolysis to yield ibuprofen.[2] This method is noted for its high yield and safety.[1]
-
Propylene Oxide Rearrangement: This route starts with the epoxidation of 4-isobutylacetophenone to form a propylene oxide derivative. An intramolecular rearrangement under Lewis acid catalysis yields 1-(4-isobutylphenyl)propionaldehyde, which is then oxidized with hydrogen peroxide to ibuprofen. An overall yield of 88.0% (based on isobutylbenzene) has been reported for this method.[4]
-
Olefin Catalytic Hydrogenation: This approach involves the catalytic hydrogenation of 2-(4-isobutylphenyl)acrylic acid using a chiral catalyst to produce the desired enantiomer of ibuprofen.[2]
Decision Pathway for Synthesis Route Selection
The choice of a synthetic route for ibuprofen depends on several factors, including cost, efficiency, environmental impact, and available infrastructure. The following diagram illustrates a simplified decision-making process.
Caption: Decision-making flowchart for selecting an ibuprofen synthesis route.
This guide provides a comparative overview of the primary alternatives to using this compound for the synthesis of ibuprofen. The BHC "green" process stands out as the most efficient and environmentally benign method for large-scale industrial production. Researchers and drug development professionals should consider the trade-offs between yield, cost, safety, and environmental impact when selecting a synthetic strategy.
References
A Comparative Guide to Phosphine Ligands in the Cross-Coupling of 1-Bromo-4-isobutylbenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is paramount to the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in the synthesis of complex molecules like active pharmaceutical ingredients. The steric and electronic properties of these ligands play a crucial role in catalyst activity, stability, and selectivity. This guide provides a comprehensive comparison of commonly employed phosphine ligands for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of 1-Bromo-4-isobutylbenzene, a common building block in medicinal chemistry. The data presented is a synthesis of established performance trends from benchmark studies on similar aryl bromide substrates to facilitate informed ligand selection.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions. Generally, for electron-rich and sterically accessible aryl bromides like this compound, a variety of modern phosphine ligands can provide excellent results.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this transformation, bulky and electron-rich biaryl phosphine ligands are known to promote the oxidative addition of the palladium to the aryl bromide and facilitate the subsequent catalytic steps, often leading to high yields under mild conditions.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 2 | 98 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | 80 | 3 | 97 |
| RuPhos | Pd-G3-XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 95 |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF/H₂O | 90 | 2 | 96 |
Buchwald-Hartwig Amination of this compound with Morpholine
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical in preventing catalyst decomposition and promoting the efficient coupling of the amine. Sterically hindered biaryl phosphine ligands are often the ligands of choice for this reaction.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 96 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 8 | 94 |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| DavePhos | Pd₂(dba)₃ | LiHMDS | THF | 80 | 10 | 92 |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 8 | 90 |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.
General Procedure for Suzuki-Miyaura Cross-Coupling
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the selected phosphine ligand (0.02 mmol), and the palladium precursor (0.01 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The chosen base (e.g., K₃PO₄, 2.0 mmol) is added, followed by the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vial is charged with the palladium precursor (0.01 mmol), the phosphine ligand (0.015 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vial is sealed and removed from the glovebox. This compound (1.0 mmol), morpholine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) are added via syringe. The reaction mixture is then heated to the specified temperature with vigorous stirring for the designated time. After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired N-arylated product.
Visualizations
To better understand the processes involved in ligand selection and reaction execution, the following diagrams illustrate a generalized experimental workflow and the fundamental catalytic cycles.
A Comparative Guide to the Bromination of Isobutylbenzene: NBS vs. Liquid Bromine
In the realm of synthetic organic chemistry, the regioselective introduction of a bromine atom onto a molecule is a pivotal transformation, often serving as a gateway to further functionalization. For alkylbenzenes such as isobutylbenzene, two primary reagents are commonly employed for bromination: N-Bromosuccinimide (NBS) and elemental liquid bromine (Br₂). The choice between these reagents is not arbitrary; it is dictated by the desired positional selectivity, which in turn is governed by fundamentally different reaction mechanisms. This guide provides an in-depth comparison of these two methodologies, offering experimental insights and procedural details to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Mechanistic Dichotomy and Regiochemical Outcomes
The bromination of isobutylbenzene presents two distinct regiochemical possibilities: substitution on the alkyl side-chain (benzylic position) or substitution on the aromatic ring. The selection of the brominating agent is the critical determinant of the reaction's course.
-
N-Bromosuccinimide (NBS): Favors free-radical substitution at the benzylic position, yielding 1-bromo-1-isobutylbenzene. This process requires a radical initiator, such as light (hν) or a chemical initiator like benzoyl peroxide.
-
Liquid Bromine (Br₂): In the presence of a Lewis acid catalyst (e.g., FeBr₃), liquid bromine facilitates electrophilic aromatic substitution, resulting in bromination of the benzene ring. Due to the ortho-, para-directing nature of the isobutyl group, a mixture of 1-bromo-2-isobutylbenzene and 1-bromo-4-isobutylbenzene is primarily formed.[1]
The following table summarizes the key distinctions between these two approaches:
| Feature | Bromination with NBS | Bromination with Liquid Bromine (Br₂) |
| Reaction Type | Free-Radical Substitution | Electrophilic Aromatic Substitution |
| Primary Product | 1-bromo-1-isobutylbenzene | Mixture of 1-bromo-2-isobutylbenzene and this compound |
| Site of Bromination | Benzylic C-H bond | Aromatic C-H bond |
| Required Conditions | Radical initiator (light, AIBN, benzoyl peroxide) | Lewis acid catalyst (FeBr₃, AlCl₃) |
| Mechanism | Chain reaction involving benzylic radical intermediate | Formation of a sigma complex (arenium ion) |
| Key Advantage | High selectivity for the benzylic position | Direct functionalization of the aromatic ring |
| Primary Side Reactions | Minimal, if Br₂ concentration is kept low | Polybromination, isomerization under certain conditions |
Mechanistic Pathways: A Tale of Two Intermediates
The profound difference in the products obtained from NBS and liquid bromine stems from their distinct reaction mechanisms.
The Free-Radical Pathway with NBS
Benzylic C-H bonds are weaker than other sp³ C-H bonds, a characteristic that NBS exploits.[2] The reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[3] NBS serves as a source of a low, steady concentration of bromine radicals, which prevents competitive electrophilic addition to the aromatic ring.[3][4][5]
The mechanism can be dissected into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or the N-Br bond in NBS upon exposure to light, generating a bromine radical.[4][6]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of isobutylbenzene. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.[6][7] This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the benzylic bromide and a new bromine radical, which continues the chain.[2][4][8]
-
Termination: The reaction ceases when two radicals combine.[4][9]
Caption: Free-radical mechanism for benzylic bromination with NBS.
The Electrophilic Aromatic Substitution Pathway with Liquid Bromine
In contrast, the reaction of isobutylbenzene with liquid bromine in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), is a classic example of electrophilic aromatic substitution.[9][10] The aromatic ring itself acts as a nucleophile.
The mechanism unfolds as follows:
-
Activation of Bromine: The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile, [Br-Br-FeBr₃].[10][11]
-
Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring.[10][12]
-
Deprotonation: A weak base, typically [FeBr₄]⁻, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[11]
The isobutyl group is an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.[1]
Caption: Electrophilic aromatic substitution mechanism with Br₂/FeBr₃.
Experimental Protocols
Protocol 1: Benzylic Bromination of Isobutylbenzene with NBS
Objective: To synthesize 1-bromo-1-isobutylbenzene.
Materials:
-
Isobutylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or a UV lamp)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isobutylbenzene (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).
-
Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction progress can be monitored by the disappearance of the denser NBS from the bottom of the flask.
-
Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and water to remove any remaining traces of HBr and succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 1-bromo-1-isobutylbenzene.
Protocol 2: Aromatic Bromination of Isobutylbenzene with Liquid Bromine
Objective: To synthesize a mixture of ortho- and para-bromo-isobutylbenzene.
Materials:
-
Isobutylbenzene
-
Liquid bromine (Br₂)
-
Anhydrous ferric bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Sodium bisulfite solution (10% w/v)
-
Sodium hydroxide solution (1 M)
-
Anhydrous calcium chloride
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, gas trap (to neutralize HBr gas).
Procedure:
-
To a round-bottom flask containing isobutylbenzene (1 equivalent) dissolved in CH₂Cl₂ and cooled in an ice bath, add a catalytic amount of anhydrous FeBr₃ (0.1 equivalents).
-
Slowly add liquid bromine (1 equivalent) dropwise from a dropping funnel over a period of 30 minutes. The reaction is exothermic and will produce HBr gas, which should be directed to a gas trap.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 10% sodium bisulfite solution to remove excess bromine, followed by 1 M sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
The resulting mixture of ortho- and para-isomers can be separated by column chromatography or fractional distillation.
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[13][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[15][16]
-
Liquid Bromine (Br₂): Liquid bromine is a highly corrosive, toxic, and volatile substance.[17][18] It can cause severe burns upon contact with skin and is fatal if inhaled. All manipulations involving liquid bromine must be conducted in a fume hood, and appropriate heavy-duty gloves, a face shield, and a lab coat are essential.[19][20] An emergency shower and eyewash station should be readily accessible.
Conclusion
The bromination of isobutylbenzene is a clear illustration of how reaction conditions and reagent choice can selectively target different positions within a molecule. For benzylic functionalization, leading to 1-bromo-1-isobutylbenzene, NBS under free-radical conditions is the method of choice, offering high selectivity and milder conditions. Conversely, for the direct bromination of the aromatic ring to produce ortho- and para-bromo-isobutylbenzene, electrophilic aromatic substitution with liquid bromine and a Lewis acid catalyst is the standard protocol. A thorough understanding of the underlying mechanisms is paramount for any researcher aiming to perform these transformations efficiently and safely.
References
- 1. 1-Bromo-3-isobutylbenzene | 139155-55-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. quora.com [quora.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. lobachemie.com [lobachemie.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. carlroth.com [carlroth.com]
- 18. nj.gov [nj.gov]
- 19. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 20. icl-group-sustainability.com [icl-group-sustainability.com]
A Comparative Guide to the Synthesis of 4-Isobutylphenyl Derivatives
This guide provides a detailed comparison of the two primary industrial synthetic routes for the production of 4-isobutylphenyl derivatives, with a focus on the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The traditional Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process are evaluated based on key performance metrics, experimental protocols, and overall efficiency. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding synthetic strategies.
Data Presentation: A Tale of Two Syntheses
The Boots process, developed in the 1960s, is a six-step synthesis, while the BHC process, developed in the 1980s, is a more streamlined three-step route. The BHC process represents a significant advancement in green chemistry by maximizing atom economy and reducing waste.
| Parameter | Boots Process | BHC Process | References |
| Number of Steps | 6 | 3 | |
| Starting Material | Isobutylbenzene | Isobutylbenzene | |
| Key Intermediate | 4'-Isobutylacetophenone | 4'-Isobutylacetophenone | |
| Overall Atom Economy | ~40% | ~77-80% (approaching 99% with acetic acid recovery) | |
| Overall Yield | Not consistently reported, but generally lower than BHC | High | |
| Catalysts | AlCl₃ (stoichiometric), Sodium ethoxide | HF (catalytic, recyclable), Palladium catalyst | |
| Byproducts | Large amounts of inorganic salts and other waste | Acetic acid (can be recovered and reused) | |
| Environmental Impact | Significant waste generation | Significantly reduced waste, "greener" process |
Experimental Protocols
The following are detailed methodologies for the key experiments in both the Boots and BHC synthetic routes.
The Boots Process
The Boots process involves six steps starting from isobutylbenzene.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reaction: Isobutylbenzene is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4'-isobutylacetophenone.
-
Procedure: To a cooled mixture of isobutylbenzene and aluminum chloride in a suitable solvent (e.g., dichloromethane), acetyl chloride is added dropwise while maintaining a low temperature. The reaction is stirred for several hours and then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield 4'-isobutylacetophenone.
-
Yield: A 26% yield has been reported in a laboratory setting.
Step 2: Darzens Condensation
-
Reaction: 4'-Isobutylacetophenone reacts with an α-halo ester, such as ethyl chloroacetate, in the presence of a base (e.g., sodium ethoxide) to form an α,β-epoxy ester.
-
Procedure: To a solution of 4'-isobutylacetophenone and ethyl chloroacetate in a dry, inert solvent, a strong base like sodium ethoxide is added. The mixture is stirred at a controlled temperature until the reaction is complete. The reaction is then worked up by adding water and extracting the product with an organic solvent.
Step 3: Hydrolysis and Decarboxylation
-
Reaction: The α,β-epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.
-
Procedure: The epoxy ester is treated with an aqueous acid or base to hydrolyze the ester to a carboxylic acid. Upon heating, the resulting β-keto acid readily decarboxylates to form 2-(4-isobutylphenyl)propanal.
Step 4: Oximation
-
Reaction: The aldehyde is reacted with hydroxylamine to form an oxime.
-
Procedure: The aldehyde is dissolved in a suitable solvent and treated with an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate. The mixture is stirred until the reaction is complete, and the oxime is then isolated.
Step 5: Dehydration to Nitrile
-
Reaction: The oxime is dehydrated to form a nitrile.
-
Procedure: The oxime is treated with a dehydrating agent, such as acetic anhydride, and heated. The resulting nitrile is then isolated and purified.
Step 6: Hydrolysis to Ibuprofen
-
Reaction: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.
-
Procedure: The nitrile is refluxed with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH) followed by acidification to produce ibuprofen. The crude product is then purified by recrystallization.
The BHC (Boots-Hoechst-Celanese) Process
The BHC process is a more efficient, three-step synthesis.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reaction: Similar to the Boots process, isobutylbenzene is acylated with acetic anhydride to form 4'-isobutylacetophenone. However, this process uses anhydrous hydrogen fluoride (HF) as both the catalyst and solvent, which can be recovered and recycled with over 99.9% efficiency.
-
Procedure: Isobutylbenzene is treated with acetic anhydride in anhydrous HF. The reaction is carried out at a controlled temperature and pressure. After the reaction is complete, the HF is evaporated and recycled, and the resulting 4'-isobutylacetophenone is isolated.
Step 2: Catalytic Hydrogenation
-
Reaction: The ketone group of 4'-isobutylacetophenone is reduced to a secondary alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation. A sodium-promoted Palladium on carbon (Pd/C) catalyst has been shown to give a yield of over 96%.
-
Procedure: 4'-Isobutylacetophenone is dissolved in a suitable solvent (or the reaction can be run neat) and hydrogenated in the presence of a catalyst, such as Raney nickel or palladium on carbon, under hydrogen pressure. Once the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 1-(4-isobutylphenyl)ethanol.
Step 3: Carbonylation
-
Reaction: The alcohol is carbonylated in the presence of a palladium catalyst and carbon monoxide to directly form ibuprofen.
-
Procedure: 1-(4-isobutylphenyl)ethanol is heated with carbon monoxide in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in an acidic medium. The reaction is carried out under pressure. After the reaction, the ibuprofen is extracted and purified.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways of the Boots and BHC processes.
Caption: The six-step Boots synthesis of ibuprofen.
Caption: The three-step BHC synthesis of ibuprofen.
A Comparative Analysis of Byproduct Formation in Key Coupling Methodologies
For researchers, scientists, and drug development professionals, the efficiency and cleanliness of chemical reactions are paramount. The formation of byproducts not only reduces the yield of the desired product but also complicates purification processes, consuming valuable time and resources. This guide provides an objective comparison of byproduct formation in four widely used coupling methods: Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as amide bond formation. The analysis is supported by experimental data to aid in the selection of the most appropriate method for a given synthetic challenge.
Amide Bond Formation: The Persistent Challenge of Racemization
Amide bond formation is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. While numerous coupling reagents have been developed to facilitate this transformation, many are associated with specific byproducts, the most critical being the loss of stereochemical integrity through racemization. Another common issue is the formation of byproducts derived from the activating agent itself, such as ureas from carbodiimide reagents.
Common Byproducts in Amide Coupling
-
Racemization/Epimerization: The activation of a chiral carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. This results in a mixture of diastereomers that can be difficult to separate and may have different biological activities.[1][2]
-
Urea Byproducts: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used for their cost-effectiveness but form insoluble or soluble urea byproducts (dicyclohexylurea and diisopropylurea, respectively) that require removal.[3][4]
-
N-acylurea: An excess of a carbodiimide reagent can lead to a side reaction with the activated carboxylic acid, forming a stable N-acylurea, which terminates the desired reaction pathway.[5]
-
Guanidinium Byproducts: Uronium-based coupling reagents like HATU and HBTU can react with the amine component to form a guanidinium byproduct.[6]
Quantitative Comparison of Racemization for Different Coupling Reagents
The extent of racemization is highly dependent on the coupling reagent, the base used, and the specific amino acids being coupled. The following table summarizes experimental data on the percentage of epimerization observed with various common coupling reagents.
| Coupling Reagent | Base | % Epimerization | Reference |
| PyBOP | DIEA | 3.8% | [1] |
| HBTU | DIEA | 1.7% | [1] |
| HATU | DIEA | 1.3% | [1] |
| HATU | NMM | 0.4% | [1] |
| HBTU | NMM | 0.6% | [1] |
| DIC/HOBt | - | 14.8% (D/L) | [7] |
| DIC/HOAt | - | 5.9% (D/L) | [7] |
Data represents the percentage of the undesired D-isomer formed during the coupling reaction.
Experimental Protocol: Amide Bond Formation using HATU
This protocol describes a general procedure for solution-phase amide bond formation using HATU, a reagent known for its high efficiency and low racemization levels.[8]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
HATU (1.1–1.5 equiv)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0–3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add HATU (1.2 equiv) to the reaction mixture.
-
Add DIPEA or NMM (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-isobutylbenzene
As researchers and professionals in drug development, our work with specialized chemical intermediates like 1-Bromo-4-isobutylbenzene is fundamental to innovation. This halogenated aromatic hydrocarbon is a valuable building block in organic synthesis, particularly for introducing the 4-isobutylphenyl moiety into target molecules.[1] However, its utility in the lab is matched by the critical need for meticulous handling and disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound (CAS No. 2051-99-2), moving beyond simple instructions to explain the causality behind each procedural choice.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified as a hazardous substance for several key reasons, which dictate its disposal pathway.
The primary concerns are its effects on human health and the environment. It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[2][3] Furthermore, its most significant long-term risk is its classification as being toxic to aquatic life with long-lasting effects.[2][4][5] This environmental hazard means that improper disposal, such as release into drains or waterways, is strictly prohibited and can cause significant ecological damage.[6][7][8]
Upon combustion, it can decompose to produce hazardous products like carbon monoxide and hydrogen bromide.[7] This reactivity profile necessitates a disposal method capable of managing these byproducts safely.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][6] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][6] |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[2][4][5] |
Due to these characteristics, this compound waste is classified as hazardous waste.[4] As a brominated organic compound, it falls under the category of halogenated organic waste , which requires specific segregation and disposal procedures.[9]
The Core Principle: Waste Segregation at the Source
The single most critical step a researcher must take is the correct segregation of chemical waste at the point of generation. Mixing different waste classes can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs. Halogenated organic wastes are typically disposed of via high-temperature incineration, a process that is different from the methods used for non-halogenated or aqueous wastes.[9][10]
The following decision tree illustrates the fundamental logic for segregating laboratory waste containing this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | CAS#:2051-99-2 | Chemsrc [chemsrc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bucknell.edu [bucknell.edu]
- 10. researchgate.net [researchgate.net]
Navigating the Safe Handling of 1-Bromo-4-isobutylbenzene: A Guide to Personal Protective Equipment
An Essential Framework for Researchers in Drug Development and Synthesis
In the landscape of pharmaceutical research and development, the synthesis of novel compounds often involves handling a diverse array of chemical reagents. Among these, 1-Bromo-4-isobutylbenzene, a key building block in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides a comprehensive, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol.
Understanding the Hazard: GHS Classification of this compound
Before any handling protocol is established, a thorough understanding of the inherent hazards of a chemical is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazard information.[1][2] this compound is classified with the following GHS hazard statements:
These classifications, denoted by the GHS07 pictogram (an exclamation mark), signal that the primary routes of hazardous exposure are through skin contact, eye contact, and inhalation.[3] Therefore, the cornerstone of a robust safety plan is the implementation of appropriate barriers to prevent such contact.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific laboratory operation being performed. The fundamental principle is to create a barrier between the researcher and the chemical that is sufficient to mitigate the identified risks. This involves a careful consideration of the physical state of the chemical (in this case, a liquid or low-melting solid), the quantity being handled, and the nature of the procedure (e.g., weighing, transferring, reaction setup, or workup).[6]
A Multi-Layered Defense: Recommended PPE for this compound
Based on the GHS hazard classifications, a multi-layered PPE strategy is essential for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Eyes/Face | Hands | Body | Respiratory |
| Weighing/Transfer (Small Quantities) | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Reaction Setup/Workup | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Laboratory coat | Work must be conducted in a certified chemical fume hood |
| Large-Scale Operations | Chemical safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over a laboratory coat | Work must be conducted in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[3][4][5]
-
Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EN 166 (EU) standards are mandatory for all handling procedures.[7][8] These provide a seal around the eyes, protecting against splashes and vapors.
-
A face shield should be worn in conjunction with safety goggles during procedures with a higher risk of splashing, such as when transferring larger volumes or during vigorous mixing.[6][8]
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation, the selection of appropriate gloves is critical.[9]
-
Chemical-resistant gloves , such as nitrile, are recommended for handling this compound.[10][11][12] It is crucial to inspect gloves for any signs of degradation or punctures before each use.
-
Proper glove removal technique is as important as wearing them. To avoid contaminating the skin, gloves should be removed by peeling them off from the cuff, turning them inside out in the process.[12] Contaminated gloves must be disposed of as hazardous waste.[11][12]
Body Protection: Shielding Against Accidental Spills
-
A laboratory coat should be worn at all times when handling chemicals.[10][11]
-
For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]
Respiratory Protection: The Importance of Engineering Controls
The most effective way to prevent respiratory irritation is to minimize the inhalation of vapors through the use of engineering controls.[12]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood .[10][11][12]
-
In the event of a large spill or inadequate ventilation, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[8][13]
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Handling Checklist:
-
Verify that a certified chemical fume hood is operational.
-
Ensure that a safety shower and eyewash station are accessible and unobstructed.[7][9]
-
Don all required PPE as outlined in the table above.
Handling Procedure:
-
Conduct all transfers and manipulations of this compound inside the chemical fume hood.[10][11]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[4][7][14][15]
Post-Handling Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent.
-
Remove PPE using the proper doffing technique to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical.[10][14][16]
Spill Response:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4][11]
-
Place the absorbed material in a sealed, labeled container for disposal.[4][11]
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
Dispose of waste this compound and contaminated materials in a designated hazardous waste container.[4][14]
-
All waste disposal must be in accordance with local, state, and federal regulations.[10][17]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Conclusion
A steadfast commitment to safety is the bedrock of innovative scientific research. By understanding the specific hazards of this compound and implementing a multi-layered PPE strategy, researchers can confidently and safely utilize this important chemical intermediate. This guide serves as a dynamic resource, empowering scientists to make informed decisions that protect both themselves and their colleagues, fostering a culture of safety and scientific excellence.
References
- 1. era-environmental.com [era-environmental.com]
- 2. unece.org [unece.org]
- 3. This compound | 2051-99-2 [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-Bromo-3-isobutylbenzene | C10H13Br | CID 18754991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. This compound | CAS#:2051-99-2 | Chemsrc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
